molecular formula C41H82NO8P B15552863 1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine-d70

1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine-d70

Katalognummer: B15552863
Molekulargewicht: 818.5 g/mol
InChI-Schlüssel: LVNGJLRDBYCPGB-ONHYVYQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine-d70 is a useful research compound. Its molecular formula is C41H82NO8P and its molecular weight is 818.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C41H82NO8P

Molekulargewicht

818.5 g/mol

IUPAC-Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate

InChI

InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2

InChI-Schlüssel

LVNGJLRDBYCPGB-ONHYVYQFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to DSPE-d70: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70), a deuterated analog of the saturated phospholipid DSPE. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and key applications, particularly in the realm of quantitative analysis and drug delivery systems.

Core Concepts: Chemical Structure and Properties

DSPE-d70 is a synthetic phospholipid in which the 70 hydrogen atoms of the two stearoyl acyl chains have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart, DSPE.

Chemical Structure:

The structure of DSPE-d70 consists of a central glycerol (B35011) backbone esterified with two perdeuterated stearic acid molecules at the sn-1 and sn-2 positions, and a phosphoethanolamine head group at the sn-3 position.


Data Presentation: Physicochemical Properties

The key physicochemical properties of DSPE-d70 are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₄₁H₁₂D₇₀NO₈P
Molecular Weight ~818.5 g/mol
CAS Number (labeled) 326495-43-6
CAS Number (unlabeled) 1069-79-0
Appearance White to off-white solid[1]
Purity ≥98%
Deuterium Enrichment ≥98%
Storage Temperature -20°C[1]
Stability ≥2 years at -20°C

Key Applications

The primary application of DSPE-d70 is as an internal standard in quantitative mass spectrometry for the accurate determination of DSPE in various matrices, including biological fluids and lipid-based drug formulations.[2] Its use is critical for correcting variations in sample preparation and instrument response.

Furthermore, as a derivative of DSPE, it can be incorporated into liposomes and lipid nanoparticles. These nanocarriers are extensively used in drug delivery to enhance the solubility, stability, and pharmacokinetic profile of therapeutic agents. The PEGylated form of DSPE (DSPE-PEG) is particularly noteworthy for its ability to create "stealth" liposomes that can evade the immune system and prolong circulation time.

Experimental Protocols

This section provides detailed methodologies for key experiments involving DSPE-d70 and related DSPE formulations.

Quantification of DSPE in Human Plasma using DSPE-d70 by LC-MS/MS

This protocol describes the quantitative analysis of DSPE in human plasma using DSPE-d70 as an internal standard.

4.1.1. Materials and Reagents:

  • Human plasma (K₂EDTA)

  • DSPE (analyte) standard

  • DSPE-d70 (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (2 mL)

  • LC-MS vials

4.1.2. Preparation of Stock and Working Solutions:

  • DSPE Stock Solution (1 mg/mL): Accurately weigh and dissolve DSPE in methanol.

  • DSPE-d70 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve DSPE-d70 in methanol.

  • DSPE Working Standards: Prepare a series of working standards by serially diluting the DSPE stock solution with methanol to create calibration standards.

  • DSPE-d70 IS Working Solution (10 µg/mL): Dilute the DSPE-d70 stock solution with methanol.

4.1.3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma, calibration standards, and quality control samples into separate 2 mL microcentrifuge tubes.

  • Add 20 µL of the 10 µg/mL DSPE-d70 IS working solution to each tube (except for blank samples).

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Vortex briefly and transfer the reconstituted sample to LC-MS vials.

4.1.4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.[3]

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[3]

    • Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor the specific precursor-to-product ion transitions for DSPE and DSPE-d70.

4.1.5. Data Analysis:

  • Integrate the peak areas for the DSPE and DSPE-d70 SRM transitions.

  • Calculate the peak area ratio of DSPE to DSPE-d70.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the DSPE calibration standards.

  • Determine the concentration of DSPE in the plasma samples from the calibration curve.

Characterization of DSPE-Containing Liposomes by NMR Spectroscopy

This protocol outlines the general procedure for characterizing DSPE-containing liposomes using ¹H and ³¹P NMR.[4][5][6]

4.2.1. Liposome (B1194612) Preparation (Thin-Film Hydration):

  • Dissolve DSPE and other lipid components (e.g., DSPC, cholesterol) in chloroform (B151607) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

  • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydrate the lipid film with a D₂O-based buffer (e.g., phosphate-buffered saline in D₂O) at a temperature above the phase transition temperature of the lipids.

  • Vortex the suspension to form multilamellar vesicles (MLVs).

  • For unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

4.2.2. NMR Analysis:

  • Instrument: High-resolution NMR spectrometer (e.g., 600 MHz).

  • ¹H NMR:

    • Acquire ¹H NMR spectra to observe the signals from the different lipid components.

    • Key signals for DSPE include the ethanolamine (B43304) headgroup protons and the acyl chain protons.

  • ³¹P NMR:

    • Acquire ³¹P NMR spectra to assess the lamellarity and phase behavior of the liposomes.

    • A sharp, symmetric peak is indicative of small, unilamellar vesicles, while a broad, asymmetric signal is characteristic of larger, multilamellar structures.[6]

Thermal Analysis of DSPE-Containing Liposomes by Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to determine the phase transition temperature (Tm) of DSPE-containing liposomes.[7][8][9]

4.3.1. Sample Preparation:

  • Prepare liposomes as described in the NMR protocol, using an appropriate aqueous buffer (e.g., PBS).

  • Transfer a precise amount of the liposome suspension into a DSC sample pan.

  • Seal the pan hermetically.

  • Prepare a reference pan containing the same buffer.

4.3.2. DSC Analysis:

  • Instrument: Differential Scanning Calorimeter.

  • Procedure:

    • Place the sample and reference pans in the DSC cell.

    • Equilibrate the system at a temperature below the expected Tm.

    • Heat the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the phase transition.

    • Record the heat flow as a function of temperature.

4.3.3. Data Analysis:

  • The phase transition will appear as an endothermic peak in the DSC thermogram.

  • The peak maximum corresponds to the main phase transition temperature (Tm).

  • The enthalpy of the transition (ΔH) can be calculated from the area under the peak, providing information on the cooperativity of the transition.

Mandatory Visualizations

Workflow for DSPE Quantification in a Biological Matrix

The following diagram illustrates the workflow for the quantitative analysis of DSPE in a biological sample, such as plasma, using DSPE-d70 as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike Spike with DSPE-d70 (Internal Standard) sample->spike extract Lipid Extraction (e.g., Protein Precipitation) spike->extract cleanup Supernatant Collection & Evaporation extract->cleanup reconstitute Reconstitute in Mobile Phase cleanup->reconstitute inject Inject Sample onto LC Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (SRM Detection) ionize->detect integrate Peak Integration (DSPE & DSPE-d70) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify DSPE Concentration curve->quantify

Caption: Workflow for DSPE quantification using DSPE-d70 internal standard.

Schematic of a DSPE-PEGylated Liposome

The following diagram illustrates the structure of a liposome incorporating DSPE-PEG, a common application for enhancing drug delivery.

G cluster_liposome Liposome Bilayer ph1 ph2 ph3 ph4 label_bilayer Lipid Bilayer ph5 ph6 ph7 dspe_head peg_chain PEG dspe_head->peg_chain label_dspe DSPE-PEG label_hydrophilic Hydrophilic PEG Shell drug Drug label_core Aqueous Core

Caption: Structure of a DSPE-PEGylated liposome for drug delivery.

References

An In-depth Technical Guide to DSPE-d70 in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70), a deuterated phospholipid increasingly utilized in the development of sophisticated drug delivery systems. This document outlines its core physicochemical properties, detailed experimental protocols for the formulation of DSPE-based nanocarriers, and insights into their interaction with biological systems.

Core Physicochemical Properties of DSPE-d70

DSPE-d70 is a deuterated analog of DSPE, a saturated phospholipid that plays a crucial role in the structural integrity and functionality of lipid bilayers. The defining characteristic of DSPE is its long, saturated stearoyl chains, which contribute to a high phase transition temperature and the formation of rigid, stable membranes.

PropertyValueReference
Chemical Formula C41H12D70NO8P[1]
Molecular Weight 818.5 g/mol [1]

The deuteration of the acyl chains in DSPE-d70 makes it a valuable tool for analytical studies, particularly in mass spectrometry-based lipidomics and pharmacokinetic studies, allowing for its precise tracking and quantification in complex biological matrices.

DSPE in Drug Delivery Formulations

DSPE, often functionalized with polyethylene (B3416737) glycol (DSPE-PEG), is a cornerstone in the formulation of "stealth" liposomes and micelles.[2] The PEGylated surface of these nanocarriers creates a hydrophilic shield that reduces recognition and uptake by the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream.[2] This extended circulation enhances the probability of the nanocarrier accumulating at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[2]

Quantitative Data on DSPE-PEG Micelles

The critical micelle concentration (CMC) is a key parameter for the stability of micelles. For DSPE-PEG, the CMC is influenced by the length of the PEG chain.

DSPE-PEG DerivativeCritical Micelle Concentration (CMC)
DSPE-PEG20000.5 - 1.5 µM
DSPE-PEG30000.5 - 1.5 µM
DSPE-PEG50000.5 - 1.5 µM

Note: The CMC tends to be higher for longer PEG chain lengths within this range.

Physicochemical Properties of DSPE-Liposome Formulations

The composition of a liposomal formulation significantly impacts its physical characteristics and, consequently, its in vivo performance.

Formulation (Molar Ratio)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
HSPC:Chol:DSPE-PEG2000 (55:40:5)80-100< 0.1-5 to -15> 90 (for Doxorubicin)
DPPC:Chol:DSPE-PEG2000 (55:40:5)100-120< 0.2-10 to -20Variable
DOTAP:Chol:DSPE-PEG2000 (50:40:10)120-150< 0.25+30 to +40High (for nucleic acids)

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, DPPC: Dipalmitoylphosphatidylcholine, DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

Experimental Protocols

Protocol 1: Preparation of DSPE-Containing Liposomes by Thin-Film Hydration

This protocol describes the widely used thin-film hydration method for the preparation of multilamellar vesicles (MLVs), followed by extrusion to produce unilamellar vesicles (SUVs) of a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired molar ratios of DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. b. Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. c. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Add the hydration buffer, pre-warmed to a temperature above the lipid phase transition temperature (e.g., 60°C), to the flask containing the lipid film. b. Agitate the flask until the lipid film is fully dispersed, forming a milky suspension of MLVs.

  • Size Reduction (Extrusion): a. Assemble the liposome extruder with a 100 nm polycarbonate membrane. b. Equilibrate the extruder to a temperature above the lipid phase transition temperature. c. Pass the MLV suspension through the extruder membrane for an odd number of passes (e.g., 11-21 times) to produce a translucent suspension of SUVs.

Protocol 2: Active Loading of a Weakly Basic Drug using a pH Gradient

This protocol outlines the remote loading of a weakly basic drug, such as doxorubicin, into pre-formed liposomes.

Materials:

  • Pre-formed DSPE-containing liposomes with an acidic internal buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0)

  • External buffer with a higher pH (e.g., HEPES-buffered saline, pH 7.4)

  • Weakly basic drug solution

  • Size-exclusion chromatography column (e.g., Sephadex G-50) or dialysis system

Procedure:

  • Establish a pH Gradient: a. Prepare liposomes as described in Protocol 1, using the acidic buffer for hydration. b. Remove the external acidic buffer and replace it with the external buffer of higher pH. This can be achieved by passing the liposome suspension through a size-exclusion column equilibrated with the external buffer or by dialysis.

  • Drug Loading: a. Incubate the liposome suspension with the drug solution at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified period. The uncharged form of the weakly basic drug will diffuse across the lipid bilayer and become protonated and trapped in the acidic interior of the liposome.

  • Removal of Unencapsulated Drug: a. Cool the liposome suspension to room temperature. b. Separate the unencapsulated drug from the drug-loaded liposomes using size-exclusion chromatography or dialysis.

Protocol 3: Characterization of Encapsulation Efficiency

Procedure:

  • Separate the unencapsulated drug from the liposomal formulation using a suitable method like size exclusion chromatography or ultrafiltration.

  • Disrupt the liposomes to release the encapsulated drug by adding a surfactant (e.g., Triton X-100) or an organic solvent.

  • Quantify the drug concentration in the disrupted liposome fraction using an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualization of Key Processes

Experimental Workflow for Liposome Preparation and Drug Loading

G cluster_prep Liposome Preparation cluster_loading Active Drug Loading A 1. Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG in Chloroform) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, >Tm) B->C D 4. Size Reduction (Extrusion) C->D E 5. Create pH Gradient (Buffer Exchange) D->E Pre-formed Liposomes F 6. Drug Incubation (Drug Solution, >Tm) E->F G 7. Removal of Free Drug (Size Exclusion Chromatography) F->G H Characterization (Size, Zeta Potential, EE) G->H Drug-Loaded Liposomes G cluster_extracellular Extracellular Space cluster_cellular Target Cell A DSPE-PEG Liposome (in circulation) B Cellular Uptake (Endocytosis) A->B Evasion of MPS C Endosome B->C D Lysosome C->D Endo-lysosomal pathway E Endosomal Escape C->E F Drug Release (Cytosol) D->F Degradation & Release E->F G Drug Action (Target Site) F->G G cluster_conventional Conventional Liposome cluster_stealth DSPE-PEG 'Stealth' Liposome A Liposome B Opsonization (Protein Adsorption) A->B C Phagocytosis by Macrophage B->C D Rapid Clearance C->D E DSPE-PEG Liposome F Reduced Opsonization ('Stealth' Effect) E->F G Prolonged Circulation F->G H Enhanced Tumor Accumulation (EPR Effect) G->H

References

The Role of DSPE-d70 in Advanced Lipidomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards to ensure data reliability. Among these, deuterated lipids have emerged as the gold standard due to their near-identical physicochemical properties to their endogenous counterparts. This technical guide provides an in-depth exploration of the critical role of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70), a deuterated phospholipid internal standard, in quantitative lipidomics research. We will delve into its application, performance, and the detailed methodologies required for its effective use.

The Core Principle: Why Deuterated Standards?

The fundamental advantage of using a deuterated internal standard like DSPE-d70 lies in its ability to mimic the behavior of the target analyte throughout the entire analytical workflow.[1] By introducing a known quantity of DSPE-d70 at the initial stage of sample preparation, it experiences the same potential for loss during extraction, derivatization, and variations in ionization efficiency in the mass spectrometer as the endogenous phosphatidylethanolamines (PE) and other lipid classes it is used to quantify.[1] Because DSPE-d70 is chemically identical to DSPE, differing only in the mass of its isotopes, it co-elutes with the analyte during liquid chromatography.[2] This co-elution is crucial for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte.[3] The mass spectrometer can distinguish between the deuterated standard and the endogenous lipid due to their mass difference, allowing for a precise ratiometric quantification. This normalization of the analyte's signal to that of the internal standard significantly improves the accuracy and precision of the measurement.[4]

Quantitative Performance of DSPE-d70

The selection of an appropriate internal standard is a critical decision in designing a quantitative lipidomics experiment. While odd-chain lipids and other structural analogs are also used, stable isotope-labeled standards like DSPE-d70 are widely considered the gold standard for achieving the highest level of accuracy.[1] The following tables summarize the expected quantitative performance of DSPE-d70 compared to other internal standards for the analysis of phosphatidylethanolamines (PE) and as a representative standard for other phospholipid classes like phosphatidylcholines (PC).

Table 1: Comparison of Internal Standards for Phosphatidylethanolamine (B1630911) (PE) Quantification

ParameterDSPE-d70 (Deuterated)1,2-diheptadecanoyl-sn-glycero-3-phosphoethanolamine (17:0/17:0 PE - Odd-Chain)
Principle Co-elutes with endogenous PEs, corrects for matrix effects and extraction loss. Mass difference allows for differentiation.Similar chemical properties to endogenous PEs, but different retention time. Corrects for extraction loss.
Accuracy High (Typically >95%)Moderate to High (Can be affected by differential ionization)
Precision (CV%) Excellent (<5%)Good (<10%)
**Linearity (R²) **>0.99>0.99
Correction for Matrix Effects ExcellentPartial
Co-elution with Analyte YesNo

Table 2: Representative Performance of DSPE-d70 in Phospholipid Quantification

Lipid ClassAnalyte ExampleExpected Accuracy (%)Expected Precision (CV%)
Phosphatidylethanolamine (PE)PE (18:0/20:4)97.53.8
Phosphatidylcholine (PC)PC (16:0/18:1)96.24.5
Phosphatidylserine (PS)PS (18:0/18:1)95.85.1
Phosphatidylinositol (PI)PI (18:0/20:4)94.56.2

Note: The data presented in these tables are representative values based on typical performance characteristics of deuterated internal standards in lipidomics and may vary depending on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below are detailed protocols for lipid extraction and subsequent LC-MS/MS analysis incorporating DSPE-d70 as an internal standard.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol details the extraction of lipids from plasma samples with the addition of DSPE-d70 at the initial step to ensure accurate quantification.

Materials:

  • Plasma samples

  • DSPE-d70 internal standard solution (1 mg/mL in chloroform/methanol 1:1, v/v)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: In a glass centrifuge tube, add a precise volume of the DSPE-d70 internal standard working solution. For a 100 µL plasma sample, a typical spiking volume is 10 µL of a 10 µg/mL DSPE-d70 solution.

  • Sample Addition: Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.[5]

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.[5]

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., acetonitrile/isopropanol/water mixture).

Protocol 2: LC-MS/MS Analysis of Phospholipids (B1166683)

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of phospholipids using DSPE-d70 for quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer (e.g., Triple Quadrupole or high-resolution mass spectrometer)

Chromatographic Conditions (Example Gradient):

  • Column: C18 reversed-phase column suitable for lipid separation (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.[6]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 40% B for column re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Data Acquisition: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Transitions for DSPE-d70 (Negative Ion Mode): Precursor ion (m/z) -> Product ion (m/z). Specific m/z values will depend on the instrument and fragmentation pattern.

  • Transitions for Endogenous PEs (Negative Ion Mode): Precursor ion (m/z) -> Product ion (m/z) corresponding to specific fatty acyl chains.

  • Collision Energy: Optimized for each lipid class.

Visualizing Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following diagrams were generated using Graphviz (DOT language) to visualize the role of DSPE-d70 in lipidomics and a relevant signaling pathway where its application is crucial.

Lipidomics Experimental Workflow

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample Biological Sample (e.g., Plasma) Spike_IS Spike with DSPE-d70 Internal Standard Sample->Spike_IS Addition of known amount Extraction Lipid Extraction (e.g., Folch Method) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC Liquid Chromatography (Separation) Dry_Reconstitute->LC Injection MS Mass Spectrometry (Detection) LC->MS Elution & Ionization Peak_Integration Peak Integration (Endogenous Lipid & DSPE-d70) MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / DSPE-d70) Peak_Integration->Ratio_Calculation Quantification Quantification (Concentration Calculation) Ratio_Calculation->Quantification

Caption: Lipidomics workflow incorporating DSPE-d70 as an internal standard.

Sphingolipid Metabolism and Signaling Pathway

DSPE-d70, as a phosphatidylethanolamine standard, is crucial for normalizing the quantification of various lipid classes, including those involved in complex signaling pathways like sphingolipid metabolism. Accurate measurement of sphingolipids and their precursors is vital for understanding their roles in cell signaling, proliferation, and apoptosis.

Sphingolipid_Pathway cluster_synthesis De Novo Sphingolipid Synthesis cluster_signaling Ceramide-Mediated Signaling Serine_PalmitoylCoA Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine_PalmitoylCoA->KDS SPT Dihydrosphingosine Dihydrosphingosine KDS->Dihydrosphingosine KDS Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Ceramide_1P Ceramide-1-Phosphate Ceramide->Ceramide_1P CERK Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival

Caption: Key nodes in the sphingolipid signaling pathway.

Conclusion

The use of deuterated internal standards, exemplified by DSPE-d70, is indispensable for achieving accurate and reliable quantitative data in lipidomics research.[1] By effectively correcting for analytical variability, DSPE-d70 enables researchers to confidently discern subtle yet significant changes in lipid profiles associated with various physiological and pathological states. The implementation of rigorous, standardized protocols, as detailed in this guide, is crucial for harnessing the full potential of this powerful analytical tool. As lipidomics continues to expand its role in systems biology and drug development, the principles and practices outlined herein will be fundamental to generating high-quality, reproducible data that can drive scientific discovery.

References

The Role of Deuterated Phospholipids in Advancing Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipidomics and drug development, the precise and accurate quantification of phospholipids (B1166683) is paramount. These molecules are not merely structural components of cell membranes but also pivotal players in complex signaling cascades that govern cellular function. Mass spectrometry has emerged as a powerful tool for elucidating the lipidome, and the use of deuterated phospholipids as internal standards has become a cornerstone of robust and reliable quantitative analysis. This technical guide provides a comprehensive overview of the application of deuterated phospholipids in mass spectrometry, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

The "Gold Standard": Why Use Deuterated Phospholipids?

In quantitative mass spectrometry, especially when employing techniques like liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages, from sample extraction to ionization efficiency. Internal standards are crucial for correcting these variations. Deuterated phospholipids are considered the "gold standard" for internal standards in lipidomics for several key reasons:

  • Chemical and Physical Similarity: Deuterated phospholipids are chemically identical to their endogenous counterparts, with the only difference being the substitution of hydrogen atoms with deuterium (B1214612), a heavier isotope of hydrogen. This ensures that they behave almost identically during sample preparation, extraction, and chromatographic separation.

  • Co-elution: Ideally, the internal standard should co-elute with the analyte of interest in liquid chromatography. Because of their similar physicochemical properties, deuterated phospholipids co-elute very closely with their non-deuterated analogs.

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. As deuterated standards experience similar matrix effects to the endogenous lipids, they provide an accurate means of normalization.

  • Distinct Mass-to-Charge Ratio: The increased mass due to deuterium incorporation allows the mass spectrometer to easily distinguish between the endogenous analyte and the deuterated internal standard.

Quantitative Data at a Glance

The selection and proper use of deuterated internal standards are critical for accurate quantification. The following tables summarize key quantitative data relevant to the application of deuterated phospholipids in mass spectrometry.

Table 1: Commercially Available Deuterated Phospholipid Standards

Deuterated PhospholipidManufacturerPurityAvailable Form
1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62)Avanti Polar Lipids>99%Powder
1,2-distearoyl-d70-sn-glycero-3-phosphocholine (DSPC-d70)Avanti Polar Lipids>99%Powder
1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine (DMPC-d54)Avanti Polar Lipids>99%Powder
1,2-dioleoyl-d64-sn-glycero-3-phosphocholine (DOPC-d64)Avanti Polar Lipids>99%Powder
1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31)Avanti Polar Lipids>99%Powder
1,2-dipalmitoyl-d62-sn-glycero-3-phosphoethanolamine (DPPE-d62)Avanti Polar Lipids>99%Powder
1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine (DSPE-d70)Avanti Polar Lipids>99%Powder
1,2-dioleoyl-d64-sn-glycero-3-phosphoethanolamine (DOPE-d64)Avanti Polar Lipids>99%Powder
1-stearoyl-d35-2-arachidonoyl-d8-sn-glycero-3-phosphoinositol (SAPI-d43)Avanti Polar Lipids>99%Powder

Table 2: Representative Concentrations of Deuterated Lipid Internal Standard Mixtures

Product NameManufacturerDescriptionConcentration (per component)
SPLASH® LIPIDOMIX® Mass Spec StandardAvanti Polar LipidsMixture of deuterated lipids from major classes for broad lipidomics profiling.Varies by component, typically in the µg/mL range.
LIPIDOMIX® Quantitative Mass Spec Internal StandardAvanti Polar LipidsDeuterated lipid internal standards in amounts relative to human plasma lipid concentrations.[1]Varies by component, e.g., C16 Ceramide-d7 at 21.8 µg/mL (40 µM).[1]

Table 3: Typical Limits of Detection (LOD) and Quantitation (LOQ) for Phospholipid Analysis by LC-MS

Phospholipid ClassAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Aminophospholipids (PE, PS)LC-MRM-MS with derivatization3-5 fold improvement over direct infusionNot specified[2]
General PhospholipidsUHPLC-MS0.04-33 pmol/mL0.1-110 pmol/mL
Focused PhospholipidsLC-ESI-MS/MS>10 times higher than without LC separationNot specified[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the extraction and analysis of phospholipids from biological samples using deuterated internal standards.

Protocol 1: Phospholipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for extracting lipids from plasma samples.[4]

Materials:

  • Plasma sample

  • Deuterated phospholipid internal standard mixture

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw the plasma sample on ice.

  • In a glass centrifuge tube, add a known volume of plasma (e.g., 100 µL).

  • Add a precise amount of the deuterated phospholipid internal standard mixture to the plasma sample. The amount should be chosen to be within the linear range of the mass spectrometer's response.

  • Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the plasma sample (e.g., 2 mL for 100 µL of plasma).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL).

  • Vortex the mixture again for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 1:1, v/v).

Protocol 2: Phospholipid Extraction from Tissue

This protocol is adapted for the extraction of lipids from tissue samples.[5]

Materials:

  • Tissue sample (e.g., 40 mg)

  • Deuterated phospholipid internal standard mixture

  • Ice-cold methanol-0.1M HCl (1:1, v/v)

  • Ice-cold chloroform

  • Homogenizer

  • Glass centrifuge tubes

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh the frozen tissue sample.

  • In a homogenizer tube, add the tissue and 20 volumes of ice-cold methanol-0.1M HCl (1:1, v/v) (e.g., 0.8 mL for 40 mg of tissue).

  • Add a precise amount of the deuterated phospholipid internal standard mixture.

  • Homogenize the tissue on ice for 1 minute.

  • Transfer the homogenate to a cold glass centrifuge tube.

  • Add 10 volumes of ice-cold chloroform (e.g., 0.4 mL).

  • Vortex for 1 minute.

  • Centrifuge at 18,000 x g for 5 minutes at 4°C to separate the layers.

  • Transfer the lower organic phase to a clean glass tube.

  • Dry the organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.

Protocol 3: General Workflow for LC-MS/MS Analysis of Phospholipids

This protocol outlines the general steps for analyzing the extracted phospholipids using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 or C30 column

  • Triple quadrupole or high-resolution mass spectrometer (e.g., QTOF, Orbitrap) with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate

  • Gradient: A time-gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B is used to elute the phospholipids based on their polarity.

  • Flow Rate: 0.2-0.5 mL/min for HPLC, 0.4-0.8 mL/min for UHPLC

  • Column Temperature: 40-50 °C

MS Parameters (Example):

  • Ionization Mode: Positive and negative electrospray ionization (ESI) are often used in separate runs or with polarity switching to detect different phospholipid classes. Acidic phospholipids like PS, PG, PI, and PA show good response in negative ion mode, while neutral phospholipids like PC, PE, and SM are well detected in positive ion mode.[5]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is commonly used on triple quadrupole instruments for targeted quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and its deuterated internal standard. For high-resolution instruments, full scan or targeted MS/MS can be used.

  • Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for the specific instrument and analytes.

Visualizing Key Processes

To better understand the context in which deuterated phospholipids are utilized, the following diagrams, generated using the DOT language, illustrate a crucial signaling pathway and a typical experimental workflow.

G Phosphatidylinositol Signaling Pathway Receptor GPCR/RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 Hydrolyzes IP3 IP3 (Inositol 1,4,5-trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response2 Cellular Responses Ca2_release->Cellular_Response2 Cellular_Response1 Downstream Signaling PKC->Cellular_Response1

Caption: The Phosphatidylinositol Signaling Pathway.

G Quantitative Lipidomics Workflow Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Spike with Deuterated Internal Standards Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Acquisition Data Acquisition (MRM or Full Scan) LC_MS->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Quantitative Results Quantification->Result

Caption: A typical experimental workflow for quantitative lipidomics.[4]

Conclusion

Deuterated phospholipids are indispensable tools in modern mass spectrometry-based lipidomics. Their use as internal standards enables accurate and precise quantification of phospholipids in complex biological matrices, which is essential for advancing our understanding of their roles in health and disease, and for the development of novel therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively incorporate deuterated phospholipids into their analytical workflows, thereby enhancing the quality and reliability of their research.

References

Understanding Isotope Labeling with DSPE-d70: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) in isotope labeling for pharmaceutical research. DSPE-d70, a deuterated variant of the phospholipid DSPE, serves as a powerful tool in the quantitative analysis of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs). Its use as an internal standard in mass spectrometry-based assays allows for precise quantification of non-deuterated DSPE and DSPE-conjugated molecules in complex biological matrices. This guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of DSPE-d70.

Core Concepts: The Role of DSPE-d70 in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds in a sample. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, DSPE-d70) to the sample. The labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium instead of hydrogen).

Because the internal standard and the analyte behave identically during sample preparation, extraction, and ionization in the mass spectrometer, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the analyte (non-deuterated DSPE) to the signal from the internal standard (DSPE-d70), a precise and accurate quantification of the analyte can be achieved.

Data Presentation: Representative Pharmacokinetic and Biodistribution Data

The following tables present illustrative quantitative data from hypothetical pharmacokinetic and biodistribution studies of a DSPE-PEG-containing liposomal drug formulation. In these examples, DSPE-d70 would be used as an internal standard for the LC-MS/MS-based quantification of the DSPE-PEG in plasma and tissue homogenates.

Table 1: Representative Pharmacokinetic Parameters of a DSPE-PEG Liposomal Formulation in Rats Following a Single Intravenous Dose.

ParameterUnitValue
C₀ (Initial plasma concentration)µg/mL150
t₁/₂ (Half-life)hours18.5
AUC₀₋t (Area under the curve)µg·h/mL2850
CL (Clearance)mL/h/kg2.5
Vd (Volume of distribution)L/kg0.065

This data is representative and intended for illustrative purposes.

Table 2: Representative Biodistribution of a DSPE-PEG Liposomal Formulation in Mice 24 hours Post-Intravenous Injection.

Organ% Injected Dose per Gram of Tissue (Mean ± SD)
Liver 15.2 ± 3.1
Spleen 25.8 ± 5.7
Kidneys 2.1 ± 0.5
Lungs 1.5 ± 0.4
Heart 0.8 ± 0.2
Brain 0.1 ± 0.05
Tumor 8.5 ± 2.2
Blood 5.0 ± 1.1

This data is representative and intended for illustrative purposes. The use of DSPE-d70 as an internal standard would be crucial for the accurate quantification of the liposomal lipid in these tissues.

Experimental Protocols

Preparation of DSPE-PEG Containing Liposomes

The thin-film hydration method followed by extrusion is a common and effective technique for preparing liposomes with a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform and Methanol (analytical grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be 55:40:5 (DSPC:Cholesterol:DSPE-PEG2000).

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure. The water bath temperature should be kept above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

    • Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) at a temperature above the lipid phase transition temperature.

    • Vortex the flask to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Load the MLV suspension into a liposome extruder.

    • Pass the suspension through polycarbonate membranes with the desired pore size (e.g., 100 nm) for a set number of passes (e.g., 11-21 times). This process should also be performed at a temperature above the lipid transition temperature.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the resulting unilamellar vesicles using dynamic light scattering (DLS).

    • The final liposome suspension should be stored at 4°C.

Quantification of DSPE-PEG in Biological Matrices using LC-MS/MS with DSPE-d70 Internal Standard

This protocol outlines a general procedure for the extraction and quantification of DSPE-PEG from plasma samples.

Materials:

  • Plasma samples containing DSPE-PEG liposomes

  • DSPE-d70 internal standard solution of known concentration

  • Acetonitrile (B52724) (LC-MS grade) with 0.1% formic acid

  • Water (LC-MS grade) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • To a 50 µL aliquot of plasma sample in a microcentrifuge tube, add 10 µL of the DSPE-d70 internal standard solution.

    • Add 200 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

      • Gradient: A suitable gradient to separate the analyte from matrix components. For example, starting at 5% B, ramping to 95% B, holding, and then re-equilibrating.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • DSPE-PEG2000 (analyte): Monitor a specific precursor ion corresponding to a particular PEG oligomer and a characteristic fragment ion. The exact m/z will depend on the charge state and the specific oligomer being monitored.

        • DSPE-d70 (internal standard): Monitor the precursor ion corresponding to DSPE-d70 and a characteristic fragment ion. The precursor ion will be 70 mass units higher than the non-deuterated DSPE. A likely fragment would be the phosphocholine (B91661) headgroup.

  • Data Analysis:

    • Integrate the peak areas for both the analyte (DSPE-PEG) and the internal standard (DSPE-d70).

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of standards with known concentrations versus their concentrations.

    • Determine the concentration of DSPE-PEG in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Liposome Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Sample Analysis lipid_mixing 1. Lipid Mixing (DSPC, Cholesterol, DSPE-PEG) film_formation 2. Thin-Film Hydration lipid_mixing->film_formation extrusion 3. Extrusion (100 nm) film_formation->extrusion characterization 4. Characterization (Size, PDI, Zeta Potential) extrusion->characterization iv_injection 5. IV Injection into Animal Model characterization->iv_injection sample_collection 6. Sample Collection (Blood, Tissues) iv_injection->sample_collection add_is 7. Add DSPE-d70 Internal Standard sample_collection->add_is extraction 8. Protein Precipitation & Lipid Extraction add_is->extraction lcms 9. LC-MS/MS Analysis extraction->lcms quantification 10. Quantification lcms->quantification mass_spec_quantification cluster_sample Biological Sample cluster_ms Mass Spectrometer analyte DSPE-PEG (Unknown Amount) ms_detection Detection of Analyte & IS analyte->ms_detection internal_standard DSPE-d70 (Known Amount Added) internal_standard->ms_detection peak_areas Measure Peak Areas ms_detection->peak_areas ratio Calculate Peak Area Ratio (Analyte / IS) peak_areas->ratio final_concentration Determine Unknown Concentration ratio->final_concentration calibration_curve Calibration Curve (Known Concentrations) calibration_curve->final_concentration

A Technical Guide to DSPE-d70 as a Stable Isotope-Labeled Internal Standard in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of DSPE and its derivatives in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]

The Principle of Stable Isotope Dilution

The core principle behind using DSPE-d70 lies in the technique of stable isotope dilution. A known amount of DSPE-d70 is spiked into the sample at the initial stage of preparation. Due to its structural and chemical similarity to the endogenous analyte (DSPE), it experiences the same processing effects, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response variations. Because the mass spectrometer can differentiate between the analyte and the heavier isotope-labeled standard, the ratio of their signals remains constant despite variations in absolute signal intensities. This normalization of the analyte's response to that of the internal standard significantly improves the accuracy and reliability of the quantitative results.[1][2]

Experimental Protocols

A robust and validated LC-MS/MS method is crucial for the accurate quantification of DSPE using DSPE-d70 as an internal standard. The following sections detail a general experimental protocol based on established methods for phospholipid analysis.

Sample Preparation: Protein Precipitation & Lysis

This protocol is suitable for the extraction of DSPE from biological matrices such as plasma.

  • Aliquoting: Transfer 100 µL of the plasma sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a predetermined, fixed amount of DSPE-d70 solution (in a compatible solvent like methanol) to the plasma sample.

  • Protein Precipitation & Lysis: Add 900 µL of cold acetonitrile (B52724) containing 1% formic acid to the sample.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a mixture of mobile phase A and B in the initial gradient ratio).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then analyzed by LC-MS/MS. The following are typical parameters that can be optimized for the specific application.

Table 1: Illustrative LC-MS/MS Parameters for DSPE Analysis

ParameterRecommended Setting
Liquid Chromatography
HPLC ColumnC18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Tandem Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode
Detection ModeMultiple Reaction Monitoring (MRM)
Dwell Time100 ms

Note: The gradient elution profile would need to be optimized to ensure adequate separation of DSPE from other matrix components.

Quantitative Data and Method Validation

A validated bioanalytical method ensures that the data generated is reliable and reproducible. The following tables present representative quantitative data for a validated method for DSPE-PEG 2000, which can serve as a reference for a DSPE-d70 based assay.[3]

Table 2: Calibration Curve and Linearity for DSPE-PEG 2000

ParameterValue
Calibration Range2 - 400 ng/g
Regression ModelLinear
Correlation Coefficient (r²)> 0.99

Table 3: Method Detection and Quantification Limits for DSPE-PEG 2000

ParameterValue
Method Detection Limit (MDL)0.39 ng/g
Lower Limit of Quantification (LLOQ)2 ng/g

Table 4: Accuracy and Precision (Representative Data)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ2< 20< 2080-120
Low5< 15< 1585-115
Medium50< 15< 1585-115
High350< 15< 1585-115

Acceptance criteria for precision (%CV) and accuracy are based on FDA and EMA guidelines for bioanalytical method validation.[4][5]

Table 5: Recovery (Representative Data)

QC LevelMean Recovery (%)
Low95.2
Medium98.5
High101.3

Mass Spectrometry Parameters: MRM Transitions

The selectivity of the LC-MS/MS method is achieved by monitoring specific precursor-to-product ion transitions (MRM transitions) for both the analyte and the internal standard.

Table 6: MRM Transitions for DSPE and DSPE-d70 (Illustrative)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
DSPE[M+H]⁺Fragment 1Optimized ValueOptimized Value
Fragment 2Optimized ValueOptimized Value
DSPE-d70[M+H]⁺Fragment 1Optimized ValueOptimized Value
Fragment 2Optimized ValueOptimized Value

Note: The exact m/z values for the precursor and product ions for DSPE and DSPE-d70, as well as the optimal collision energy and cone voltage, must be determined empirically on the specific mass spectrometer being used. For DSPE-PEG 2000, a precursor ion of m/z 816.6 and a product ion of m/z 141.2 have been reported.[3]

Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for the quantification of DSPE using DSPE-d70 as an internal standard and the logical relationship underpinning this quantitative approach.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with DSPE-d70 (IS) Sample->Spike Precipitate Protein Precipitation & Lysis Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify DSPE Concentration Ratio_Calculation->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for DSPE quantification.

logical_relationship Analyte DSPE (Analyte) Sample_Prep Sample Preparation Variability (e.g., Extraction Loss) Analyte->Sample_Prep IS DSPE-d70 (Internal Standard) IS->Sample_Prep MS_Response MS Response Variability (e.g., Ion Suppression) Sample_Prep->MS_Response Ratio Peak Area Ratio (DSPE / DSPE-d70) = Constant MS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of stable isotope dilution for accurate quantification.

References

Foundational Principles of Using DSPE-d70 in Experiments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and experimental considerations for utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) in scientific research, particularly in the realm of drug delivery and nanoparticle formulation. The inclusion of a deuterated (d70) lipid tail in DSPE allows for precise tracking and quantification in various analytical techniques, without fundamentally altering the physicochemical properties that make DSPE a cornerstone of modern nanomedicine.

Core Principles of DSPE in Nanoparticle Formulations

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid widely employed in the creation of nanoparticles such as liposomes and lipid nanoparticles (LNPs).[1] Its utility stems from several key properties:

  • Biocompatibility and Biodegradability: DSPE is a biocompatible and biodegradable material, making it suitable for in vivo applications.

  • Amphiphilic Nature: As a phospholipid, DSPE possesses a hydrophilic head group and a hydrophobic tail, enabling it to self-assemble into lipid bilayers in aqueous environments, forming the structural basis of liposomes.[2]

  • High Phase Transition Temperature: The saturated stearoyl chains of DSPE result in a high phase transition temperature, which creates a rigid and stable lipid bilayer. This stability is crucial for encapsulating and protecting therapeutic cargo and allowing for controlled drug release.[1]

  • PEGylation for "Stealth" Properties: DSPE is frequently conjugated with polyethylene (B3416737) glycol (PEG) to form DSPE-PEG. This PEGylated lipid is a critical component in creating "stealth" nanoparticles.[1] The PEG layer forms a hydrophilic corona around the nanoparticle, which sterically hinders the adsorption of plasma proteins (opsonization) and recognition by the mononuclear phagocyte system (MPS).[2][3] This leads to a significantly prolonged circulation time in the bloodstream, increasing the likelihood of the nanoparticle reaching its target tissue, particularly through the enhanced permeability and retention (EPR) effect in tumors.[4]

The deuterated variant, DSPE-d70, retains these fundamental properties while offering the advantage of being distinguishable from endogenous lipids in mass spectrometry-based biodistribution and pharmacokinetic studies.

Experimental Protocols

The successful formulation of DSPE-d70 containing nanoparticles is paramount to their efficacy. Below are detailed protocols for two common manufacturing methods: thin-film hydration and microfluidics.

Protocol 1: Thin-Film Hydration Followed by Extrusion

This is a conventional and widely used method for preparing liposomes.[4]

Materials:

  • DSPE-d70

  • Other lipids (e.g., DSPC, Cholesterol)

  • Organic solvent (e.g., chloroform, methanol)[5]

  • Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[1]

  • Drug to be encapsulated (optional)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore sizes (e.g., 100 nm)[1]

Procedure:

  • Lipid Film Preparation:

    • Dissolve DSPE-d70 and other lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution.[1]

    • Attach the flask to a rotary evaporator and immerse it in a water bath set to a temperature above the lipid phase transition temperature.

    • Reduce the pressure to evaporate the solvent, rotating the flask to form a thin, uniform lipid film on the inner surface.[1]

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Add the aqueous hydration buffer (pre-warmed to above the lipid transition temperature) to the flask.[1] If passively encapsulating a hydrophilic drug, it should be dissolved in this buffer.[4]

    • Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[5]

  • Size Reduction (Extrusion):

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and pass it through the extruder a specific number of times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[1]

  • Purification:

    • Remove any unencapsulated drug or free lipids using techniques such as size exclusion chromatography or dialysis.[4]

Protocol 2: Nanoparticle Formulation using Microfluidics

Microfluidics offers precise and reproducible control over nanoparticle size and polydispersity.[1]

Materials:

  • DSPE-d70 and other lipids

  • Water-miscible organic solvent (e.g., ethanol)[1]

  • Aqueous phase (e.g., buffer, may contain the active pharmaceutical ingredient)[1]

  • Microfluidic mixing device (e.g., staggered herringbone micromixer)

  • Syringe pumps

Procedure:

  • Solution Preparation:

    • Prepare the lipid mixture, including DSPE-d70, dissolved in the organic solvent.

    • Prepare the aqueous phase.

  • Microfluidic Mixing:

    • Load the organic and aqueous phases into separate syringes and place them on the syringe pumps.

    • Connect the syringes to the inlets of the microfluidic chip.

    • Set the desired flow rates for both phases. The flow rate ratio (FRR) between the aqueous and organic phases is a critical parameter for controlling particle size.[1]

    • Initiate the flow. The rapid and controlled mixing of the two phases within the microchannels induces nanoprecipitation and self-assembly of the nanoparticles.[1]

  • Collection and Purification:

    • Collect the nanoparticle suspension from the outlet of the microfluidic chip.

    • Purify the nanoparticles as described in the thin-film hydration protocol.

Data Presentation: Physicochemical Characterization

Thorough characterization is essential to ensure the quality, stability, and efficacy of DSPE-d70 containing nanoparticles.[1] Key parameters include particle size, polydispersity index (PDI), and zeta potential, which are typically measured using Dynamic Light Scattering (DLS).[1]

Table 1: Effect of DSPE-PEG2000:Soluplus Ratio on Nanoparticle Properties [6]

DSPE-PEG2000:Soluplus Ratio (w/w)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
10:136.5-28.50.900
5:180.8-29.20.644
4:1128.1-28.10.295
1:1116.6-13.70.112
1:472.0-11.30.103
1:554.5-6.00.057
1:1056.1-7.70.101

Table 2: Influence of PEG Chain Length on Nanoparticle Characteristics [7]

PropertyDSPE-PEG2000DSPE-PEG5000
Hydrodynamic Diameter (nm)~125Larger than DSPE-PEG2000 formulations
Polydispersity Index (PDI)~0.147-
Zeta Potential (mV)~ -35More neutral than DSPE-PEG2000 formulations
Cellular UptakeGenerally efficientCan be reduced compared to DSPE-PEG2000
In Vivo Circulation TimeProlongedPotentially longer than DSPE-PEG2000

Table 3: Encapsulation Efficiency and Drug Release

Formulation ParameterEncapsulation Efficiency (%)Drug Release Profile
Lipid CompositionVaries, can reach >95%[8]Can be tuned for sustained release[9]
Drug-to-Lipid RatioInfluential factor[8]Higher ratios may alter release kinetics
Loading Method (Passive vs. Active)Active loading generally higher[10]Dependent on drug and release trigger

Mandatory Visualizations

Experimental Workflows

experimental_workflow Experimental Workflow for DSPE-d70 Liposome Preparation cluster_prep Preparation cluster_processing Processing cluster_characterization Characterization dissolve Dissolve Lipids (DSPE-d70, etc.) in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate Film with Aqueous Buffer film->hydrate extrude Size Reduction (Extrusion) hydrate->extrude purify Purification (Chromatography/Dialysis) extrude->purify dls DLS Analysis (Size, PDI, Zeta Potential) purify->dls tem TEM Imaging (Morphology) purify->tem ee Encapsulation Efficiency purify->ee

Workflow for DSPE-d70 Liposome Preparation and Characterization.
Signaling Pathways: Cellular Uptake and Intracellular Trafficking

The therapeutic efficacy of DSPE-d70 containing nanoparticles is critically dependent on their interaction with target cells, including cellular uptake and subsequent intracellular trafficking to the site of action.[11]

cellular_uptake_pathway Cellular Uptake and Intracellular Fate of DSPE-d70 Nanoparticles cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking nanoparticle DSPE-d70 Nanoparticle endocytosis Endocytosis (Clathrin- or Caveolae-mediated) nanoparticle->endocytosis Binding cell_membrane Cell Membrane early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) Drug Degradation late_endosome->lysosome endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytosol Cytosol Drug Release & Action endosomal_escape->cytosol

Cellular uptake and intracellular fate of DSPE-d70 nanoparticles.

DSPE-d70 formulated nanoparticles are typically internalized by cells through endocytotic pathways, such as clathrin-mediated or caveolae-mediated endocytosis.[11] Once inside the cell, they are enclosed within endosomes. For the therapeutic payload to be effective, it must escape the endo-lysosomal pathway to avoid degradation in the acidic environment of the lysosome.[12] The formulation of the nanoparticle can be designed to facilitate this "endosomal escape," for instance, by including components that are protonated at lower pH, leading to membrane destabilization and release of the drug into the cytoplasm.[12][13] The released drug can then interact with its intracellular target, initiating the desired therapeutic signaling cascade. The PEGylation of nanoparticles, while beneficial for circulation time, can sometimes hinder cellular uptake and endosomal escape, a challenge often referred to as the "PEG dilemma".[3][14]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery and Initial Characterization of DSPE-d70

This technical guide provides a comprehensive overview of 1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine (DSPE-d70), a deuterated derivative of the phospholipid DSPE. While direct literature on the specific "discovery" of DSPE-d70 is sparse, its existence is predicated on the well-established importance of DSPE in drug delivery systems and the utility of deuterated compounds in analytical and metabolic studies. This document details the presumed synthesis, purification, and characterization of DSPE-d70, drawing heavily on established protocols for its non-deuterated counterpart, DSPE.

Introduction to DSPE and the Rationale for DSPE-d70

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid extensively used in the pharmaceutical industry for formulating liposomes and lipid nanoparticles.[1] Its amphiphilic nature, with a hydrophilic phosphoethanolamine headgroup and two hydrophobic stearoyl acyl chains, enables the formation of stable bilayer structures ideal for encapsulating therapeutic agents.[1] The saturated stearoyl chains contribute to the rigidity and stability of these lipid bilayers, enhancing the in vivo performance of drug formulations.[1]

The development of DSPE-d70, where the 70 hydrogen atoms on the two stearoyl chains are replaced with deuterium (B1214612), serves several key scientific purposes:

  • Metabolic Fate and Pharmacokinetic Studies: Deuterium labeling allows for the tracking of the lipid molecule and its metabolic byproducts in biological systems using mass spectrometry, without altering the fundamental chemical properties of the molecule.

  • Solid-State NMR Studies: Deuterated lipids are utilized in solid-state nuclear magnetic resonance (ssNMR) spectroscopy to study the structure and dynamics of lipid bilayers and membrane-associated proteins.[2]

  • Analytical Internal Standards: DSPE-d70 can serve as an ideal internal standard for the quantification of DSPE in complex biological matrices using mass spectrometry-based methods, providing high accuracy and precision.

Physicochemical Properties of DSPE-d70

Based on available data, the fundamental properties of DSPE-d70 are summarized below.

PropertyValueReference
Chemical Formula C41H12D70NO8P[3]
Formula Weight 818.5 g/mol [3]
Synonyms d70-DSPE; 1,2-Dioctadecanoyl-d70-sn-glycero-3-phosphoethanolamine; 18:0-d35 / 18:0-d35 PE; deuterated DSPE[3]
Deuterium Enrichment 98% (except 60-80% on the alpha positions)[3]
Purity >99%[3]
Physical Form Solid[3]
Storage Temperature -20°C[3]

Synthesis and Purification of DSPE-d70

The synthesis of DSPE-d70 is expected to follow the same multi-step chemical synthesis pathway as unlabeled DSPE, with the key difference being the use of deuterated stearic acid (stearic acid-d35).[1]

3.1. General Synthesis Workflow

The synthesis involves the acylation of the glycerol (B35011) backbone of a phosphoethanolamine precursor with deuterated stearic acid.[1] To prevent side reactions, the reactive amino group of the ethanolamine (B43304) headgroup is typically protected before acylation and deprotected afterward.[1]

DSPE-d70 Synthesis Workflow cluster_synthesis Synthesis GPE sn-glycero-3- phosphoethanolamine (GPE) N_Protected_GPE N-Protected GPE GPE->N_Protected_GPE N-Protection N_Protected_DSPE_d70 N-Protected DSPE-d70 N_Protected_GPE->N_Protected_DSPE_d70 Acylation with Stearic Acid-d35 Crude_DSPE_d70 Crude DSPE-d70 N_Protected_DSPE_d70->Crude_DSPE_d70 Deprotection

Caption: General workflow for the chemical synthesis of DSPE-d70.

3.2. Experimental Protocols

3.2.1. N-Protection of the Ethanolamine Moiety

  • Objective: To protect the primary amine of the ethanolamine headgroup to prevent side reactions during acylation.

  • Protocol: A common protecting group is the trityl group. The reaction involves reacting sn-glycero-3-phosphoethanolamine (GPE) with trityl chloride in the presence of a base.

3.2.2. Acylation of the Glycerol Backbone with Deuterated Stearic Acid

  • Objective: To esterify the hydroxyl groups of the glycerol backbone with stearic acid-d35.

  • Protocol: The N-protected GPE is reacted with an excess of stearic acid-d35 in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The reaction is typically monitored by thin-layer chromatography (TLC).[1]

3.2.3. Deprotection of the Amino Group

  • Objective: To remove the protecting group from the ethanolamine moiety to yield the final DSPE-d70 product.

  • Protocol: For a trityl group, deprotection is achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA), in a suitable solvent like dichloromethane.[1] The reaction progress is monitored by TLC.

3.3. Purification

Purification is critical to remove unreacted starting materials, byproducts, and other impurities.[1] A combination of chromatographic techniques is typically employed.

DSPE-d70 Purification Workflow cluster_purification Purification Crude_Product Crude DSPE-d70 Silica_Gel Silica (B1680970) Gel Column Chromatography Crude_Product->Silica_Gel Partially_Purified Partially Purified DSPE-d70 Silica_Gel->Partially_Purified RP_HPLC Reverse-Phase HPLC (RP-HPLC) Partially_Purified->RP_HPLC Pure_DSPE_d70 High-Purity DSPE-d70 RP_HPLC->Pure_DSPE_d70

Caption: A typical purification workflow for DSPE-d70.

3.3.1. Silica Gel Column Chromatography

  • Principle: A form of normal-phase chromatography where separation is based on polarity. Less polar compounds elute faster.[1]

  • General Protocol:

    • A slurry of silica gel is prepared in a non-polar solvent (e.g., hexane) and packed into a column.[1]

    • The crude DSPE-d70 is dissolved in a minimal amount of solvent and loaded onto the column.[1]

    • The column is eluted with a solvent gradient of increasing polarity (e.g., a gradient of chloroform (B151607) to methanol) to separate the desired product from impurities.[1]

3.3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Principle: A high-resolution separation technique where the stationary phase is non-polar and the mobile phase is polar.

  • General Protocol: This method is used for final polishing to achieve high purity. A C8 or C18 column is often used with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like ammonium (B1175870) formate.[4]

Analytical Characterization

A suite of analytical techniques is necessary to confirm the identity, purity, and integrity of the synthesized DSPE-d70.

4.1. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight and the extent of deuterium incorporation.

  • Techniques: Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are commonly used.[5] High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the elemental composition.[4]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and the positions of deuterium labeling.

  • Techniques:

    • ¹H NMR: The absence of signals from the stearoyl chains would confirm successful deuteration.

    • ²H NMR: Would show signals corresponding to the deuterium atoms.

    • ³¹P NMR: Can be used to characterize the phosphate (B84403) headgroup.[6]

    • ¹³C NMR: Can further confirm the carbon backbone structure.

4.3. Chromatographic Purity Assessment

  • Purpose: To determine the purity of the final product.

  • Techniques:

    • HPLC with Charged Aerosol Detection (CAD): Provides a more uniform response for non-volatile analytes compared to UV detection, making it suitable for lipids.[4]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity of MS to identify and quantify impurities.[7]

Analytical TechniquePurposeKey Information Obtained
Mass Spectrometry Identity and Deuteration ConfirmationMolecular weight, isotopic distribution, impurity identification
NMR Spectroscopy Structural ElucidationConfirmation of chemical structure, location of deuterium labels
HPLC-CAD/LC-MS Purity AssessmentPercentage purity, impurity profile

In Vitro and In Vivo Applications

While specific studies on the biological applications of DSPE-d70 are not widely published, its use can be inferred from studies utilizing other deuterated lipids.

  • Vesicle Preparation for Biophysical Studies: DSPE-d70 can be used to prepare vesicles (liposomes) for techniques like solid-state NMR to study membrane protein structure and dynamics.[2]

  • Pharmacokinetic and Drug Metabolism Studies: Liposomes or lipid nanoparticles formulated with DSPE-d70 can be administered in vivo, and the fate of the lipid component can be traced by detecting the deuterated fragments in various tissues and fluids using LC-MS.

DSPE-d70 Application Workflow cluster_applications Applications DSPE_d70 DSPE-d70 Formulation Formulation into Lipid Nanoparticles DSPE_d70->Formulation In_Vitro In Vitro Studies (e.g., ssNMR) Formulation->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics) Formulation->In_Vivo Analysis LC-MS Analysis of Biological Samples In_Vivo->Analysis

Caption: Workflow for the application of DSPE-d70 in research.

Conclusion

DSPE-d70 is a valuable tool for researchers in drug delivery, membrane biophysics, and pharmacokinetics. While its "discovery" is an extension of the well-established chemistry of DSPE, its characterization and application require a robust set of analytical and biochemical methodologies. This guide provides a foundational understanding of the synthesis, purification, characterization, and potential applications of DSPE-d70, based on the extensive knowledge available for its non-deuterated analog. As research in lipid-based drug delivery systems continues to advance, the use of deuterated lipids like DSPE-d70 will likely become more prevalent in elucidating the complex interactions of these systems within biological environments.

References

A Preliminary Investigation into the Applications of DSPE-d70 in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential applications of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70), a deuterated derivative of the widely used phospholipid, DSPE. By leveraging the extensive research on DSPE and its PEGylated forms (DSPE-PEG) in drug delivery, this document explores the prospective advantages and research avenues that DSPE-d70 opens up in the development of novel therapeutics. While direct experimental data on DSPE-d70 applications is emerging, this guide extrapolates from the well-established utility of DSPE and the known benefits of deuteration in pharmaceutical sciences.

Core Concepts: DSPE and the Role of Deuteration

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid integral to the formulation of various nanocarrier systems, including liposomes and lipid nanoparticles (LNPs).[1] Its high phase transition temperature contributes to the formation of rigid and stable lipid bilayers, which are crucial for encapsulating and protecting therapeutic cargo.[1] When conjugated with polyethylene (B3416737) glycol (PEG), DSPE-PEG creates a "stealth" shield that helps nanoparticles evade the immune system, thereby prolonging their circulation time in the bloodstream.[1][2] This extended circulation enhances the probability of the nanocarrier reaching its target site, such as a tumor, via the enhanced permeability and retention (EPR) effect.[2][3]

The substitution of hydrogen atoms with deuterium (B1214612) in DSPE to create DSPE-d70 (1,2-dioctadecanoyl-d70-sn-glycero-3-phosphoethanolamine) offers several potential advantages for research and therapeutic applications.[4] Deuteration can be a powerful tool in pharmaceutical development to:

  • Investigate Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes involving C-H bond cleavage. This "kinetic isotope effect" can be utilized to enhance the metabolic stability and pharmacokinetic profile of drug delivery systems.

  • Tracer Studies: Deuterated lipids can serve as tracers in pharmacokinetic and biodistribution studies. Using techniques like mass spectrometry, researchers can track the fate of DSPE-d70-containing nanoparticles in vivo with high precision.

  • Structural Analysis: Deuterium's unique neutron scattering properties make it valuable in techniques like small-angle neutron scattering (SANS) to elucidate the structure and organization of lipid nanoparticles.

Quantitative Data on DSPE-Based Formulations

The following tables summarize key quantitative data from studies on DSPE-PEG-containing nanoparticles. This data provides a baseline for understanding how formulation parameters can influence the physicochemical properties of these drug delivery systems. While this data is for non-deuterated DSPE-PEG, similar trends are expected for DSPE-d70-PEG formulations.

Table 1: Influence of DSPE-PEG2000:Soluplus Ratio on Nanoparticle Properties

DSPE-PEG2000:Soluplus Ratio (w/w)Average Particle Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)
10:136.5-28.50.900
5:180.8-29.20.644
4:1128.1-28.10.295
1:1116.6-13.70.112
1:472.0-11.30.103
1:554.5-6.00.057
1:1056.1-7.70.101

Data adapted from a study on nanoparticles prepared using DSPE-PEG2000 and Soluplus.[5]

Table 2: Physicochemical Characterization of DSPE-mPEG2000 Polymeric Micelles

ParameterValue
Average Hydrodynamic Diameter (nm)9.6 ± 0.6
Zeta Potential (mV)-2.7 ± 1.1

Data from a study on polymeric micelles synthesized with DSPE-mPEG2000.[6]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DSPE-containing liposomes, which can be adapted for DSPE-d70-based formulations.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs) which can then be downsized.[2]

Materials:

  • DSPE-d70 (or DSPE as a control)

  • Other lipids (e.g., DSPC, Cholesterol)

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

Procedure:

  • Lipid Film Formation: a. Dissolve DSPE-d70 and other lipids in the chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath set above the lipid transition temperature to form a thin lipid film on the flask's inner surface. c. Continue evaporation under vacuum to remove all residual solvent.

  • Hydration: a. Add the hydration buffer (pre-heated to above the lipid transition temperature) to the flask containing the lipid film. b. Agitate the flask by hand or vortex until the lipid film is fully dispersed, forming a milky suspension of MLVs.

  • Sizing (Optional): a. To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion or sonication.

Protocol 2: Nanoparticle Characterization by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of nanoparticles.[1][2]

Materials:

  • Liposome/nanoparticle suspension

  • Appropriate buffer for dilution

  • Cuvettes

  • DLS instrument

Procedure:

  • Sample Preparation: a. Dilute the nanoparticle suspension with the appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature. c. Perform the measurement according to the instrument's software to obtain the average particle size, PDI, and zeta potential.

Protocol 3: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

These parameters are critical for assessing the drug-carrying capacity of the nanoparticles.[1]

Materials:

  • Drug-loaded nanoparticle suspension

  • Method for separating free drug (e.g., ultracentrifugation, size exclusion chromatography)

  • Method for quantifying drug concentration (e.g., UV-Vis Spectroscopy, HPLC)

Procedure:

  • Separation of Free Drug: a. Separate the unencapsulated drug from the nanoparticles using a suitable method like ultracentrifugation. The nanoparticles will form a pellet, leaving the free drug in the supernatant.

  • Quantification: a. Measure the concentration of the drug in the supernatant (free drug). b. Disrupt the nanoparticle pellet to release the encapsulated drug and measure its concentration.

  • Calculation: a. Encapsulation Efficiency (%): ((Total Drug - Free Drug) / Total Drug) * 100 b. Drug Loading Content (%): (Weight of Encapsulated Drug / Total Weight of Nanoparticle) * 100

Visualizing Workflows and Pathways

Experimental Workflow for DSPE-d70 Nanoparticle Formulation and Characterization

The following diagram illustrates a typical workflow for the development and analysis of DSPE-d70-containing nanoparticles.

G cluster_0 Formulation cluster_1 Drug Loading cluster_2 Characterization cluster_3 Physicochemical Analysis Lipid Dissolution DSPE-d70 & other lipids in organic solvent Thin-Film Formation Rotary Evaporation Lipid Dissolution->Thin-Film Formation Hydration Hydration with Aqueous Buffer Thin-Film Formation->Hydration Sizing (Extrusion) Extrusion through polycarbonate membranes Hydration->Sizing (Extrusion) Passive or Active Loading Drug Encapsulation Sizing (Extrusion)->Passive or Active Loading Purification Removal of free drug Passive or Active Loading->Purification Purification->Physicochemical Analysis Size & PDI (DLS) Size & PDI (DLS) Purification->Size & PDI (DLS) Zeta Potential Zeta Potential Purification->Zeta Potential Morphology (TEM) Morphology (TEM) Purification->Morphology (TEM) EE & DLC EE & DLC Purification->EE & DLC

Caption: Workflow for DSPE-d70 nanoparticle formulation and characterization.

Generalized Signaling Pathway for Targeted Drug Delivery

This diagram illustrates a generalized signaling pathway that can be initiated by a DSPE-PEG-ligand-functionalized nanoparticle binding to a cell surface receptor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Nanoparticle DSPE-d70-PEG-Ligand Nanoparticle Receptor Cell Surface Receptor Nanoparticle->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Signaling_Cascade Signaling Cascade Drug_Release->Signaling_Cascade Cellular_Response Cellular Response (e.g., Apoptosis) Signaling_Cascade->Cellular_Response

Caption: Targeted nanoparticle binding and subsequent intracellular signaling.

Future Perspectives and Conclusion

The use of DSPE-d70 in drug delivery systems represents a promising frontier for pharmaceutical research. While the applications of its non-deuterated counterpart are well-documented, the introduction of deuterium opens up new possibilities for enhancing the understanding and performance of lipid-based nanocarriers. Future research should focus on direct comparative studies of DSPE-d70 and DSPE-based formulations to quantify the impact of deuteration on pharmacokinetics, stability, and efficacy. The detailed protocols and foundational data presented in this guide provide a solid starting point for researchers and drug development professionals to embark on the investigation of DSPE-d70's full potential in creating the next generation of advanced drug delivery systems.

References

Unlocking Membrane Secrets: A Technical Guide to Deuterated Lipids in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dynamics of cell membranes is paramount. This in-depth technical guide explores the powerful technique of using deuterated lipids in membrane studies, providing a comprehensive overview of its principles, experimental methodologies, and applications in elucidating membrane structure, function, and interactions.

The replacement of hydrogen with its heavier isotope, deuterium (B1214612), in lipid molecules offers a subtle yet powerful tool for biophysical studies. This isotopic substitution, while having a minimal impact on the chemical properties of the lipids, provides a unique "contrast" for various analytical techniques, enabling researchers to probe specific components and dynamics within the complex and crowded environment of a lipid bilayer.[1][2] This guide will delve into the core techniques that leverage deuterated lipids, namely Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, and provide practical insights for their application.

The Power of Deuterium: Core Principles

The utility of deuterated lipids stems from the distinct nuclear properties of deuterium compared to hydrogen (protium). Deuterium possesses a different nuclear spin and a significantly different neutron scattering length. These differences are exploited in the following ways:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H-NMR, the abundant protons in lipids and surrounding water can create a complex and overlapping spectrum, making it difficult to resolve signals from specific molecules of interest, such as membrane-embedded proteins. By using deuterated lipids, the background ¹H signal from the lipids is significantly reduced, effectively making the lipids "invisible" to the ¹H-NMR experiment.[3] This allows for the clear observation of signals from protiated molecules within the membrane, such as proteins or drugs. Conversely, ²H-NMR (deuterium NMR) can be used to directly probe the deuterated lipids themselves, providing detailed information about their orientation, order, and dynamics within the bilayer.[4][5][6][7][8]

  • Neutron Scattering: Neutrons interact with atomic nuclei, and the strength of this interaction is described by the neutron scattering length, which is different for hydrogen and deuterium. This difference allows for a technique called "contrast variation."[9][10] By selectively deuterating specific components of a membrane system (e.g., the lipids, the solvent, or a protein), researchers can manipulate the scattering contrast to highlight or effectively "hide" different parts of the system.[11][12] This is particularly powerful for studying the structure of membrane protein-lipid complexes and the organization of lipid domains.[1][12]

Methods of Obtaining Deuterated Lipids

The availability of high-quality deuterated lipids is crucial for these studies. There are three primary methods for their production:

  • Chemical Synthesis: This method allows for precise control over the location of deuterium atoms within the lipid molecule (selective deuteration) or for the replacement of all hydrogens (perdeuteration).[9][13] While offering high specificity, chemical synthesis can be a complex and costly process, especially for more intricate lipid structures.[13]

  • Biosynthesis in Microorganisms: A more cost-effective method involves growing microorganisms, such as the yeast Pichia pastoris or the bacterium Escherichia coli, in a deuterated medium where heavy water (D₂O) replaces normal water.[1][14][15] The organisms incorporate deuterium into their cellular components, including their membrane lipids. These deuterated lipids can then be extracted and purified.[14][15] This approach is particularly useful for producing complex mixtures of deuterated lipids that can mimic natural membrane compositions.[1]

  • Semi-Synthetic Approaches: These methods combine chemical and biological techniques to produce specific types of deuterated lipids.[14]

Key Experimental Techniques and Protocols

The following sections detail the primary experimental techniques that utilize deuterated lipids and provide generalized protocols.

Solid-State ²H-NMR Spectroscopy

Solid-state ²H-NMR is a powerful technique for directly studying the behavior of deuterated lipids in model membranes. It provides information on the orientation and dynamics of the C-D bonds within the lipid molecules.

Experimental Protocol: Solid-State ²H-NMR of Deuterated Lipids in a Multilamellar Vesicle (MLV) Sample

  • Sample Preparation:

    • Dissolve the desired amount of deuterated lipid (e.g., acyl-chain perdeuterated DPPC) and any other components (e.g., cholesterol, protein) in an organic solvent (e.g., chloroform/methanol).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the walls of a glass tube.

    • Further dry the film under vacuum for several hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., phosphate-buffered saline) to the desired water content.

    • Vortex the sample to form a milky suspension of multilamellar vesicles (MLVs).

    • Transfer the MLV suspension to an appropriate NMR rotor.

  • NMR Data Acquisition:

    • Place the sample in a solid-state NMR spectrometer equipped with a wideline probe tuned to the deuterium frequency.

    • Use a quadrupolar echo pulse sequence to acquire the ²H-NMR spectrum. This sequence is essential for obtaining an undistorted spectrum from the broad signals of solids.[5]

    • Acquire spectra at different temperatures to study phase transitions and lipid dynamics.

  • Data Analysis:

    • The resulting spectrum is a Pake doublet, and the separation between the two peaks (the quadrupolar splitting) is related to the order parameter (S_CD) of the C-D bond.

    • The order parameter provides a measure of the motional anisotropy of the lipid acyl chains. A higher order parameter indicates a more ordered and less dynamic state.

    • By analyzing the quadrupolar splittings at different positions along the acyl chain (if selectively deuterated), a profile of membrane order can be constructed.[6][16]

Small-Angle Neutron Scattering (SANS)

SANS is used to study the structure of membranes and membrane complexes on the nanometer scale.[11] The use of deuterated lipids is central to many SANS experiments due to the principle of contrast variation.

Experimental Protocol: SANS Study of a Membrane Protein in a Deuterated Lipid Nanodisc

  • Sample Preparation:

    • Express and purify the membrane protein of interest.

    • Prepare deuterated lipids: Obtain commercially synthesized deuterated lipids or extract them from deuterated cell cultures.

    • Reconstitute the protein into nanodiscs: Nanodiscs are small patches of lipid bilayer stabilized by a "belt" of membrane scaffold protein (MSP).[14] To make the lipids effectively invisible to the neutrons, use a mixture of protiated and deuterated lipids that matches the scattering length density (SLD) of the D₂O-based buffer. This is known as "contrast matching."

    • The reconstitution process typically involves mixing the protein, lipids, and MSP in the presence of a detergent, followed by removal of the detergent.

  • SANS Data Acquisition:

    • Load the nanodisc sample into a quartz cuvette.

    • Place the sample in the beamline of a SANS instrument.

    • Acquire scattering data over a range of scattering vectors (Q).

    • Also, acquire data for the buffer alone for background subtraction.

  • Data Analysis:

    • Subtract the buffer scattering from the sample scattering.

    • The resulting scattering curve contains information about the size and shape of the protein within the nanodisc.

    • Model the scattering data to obtain structural parameters such as the radius of gyration (Rg) of the protein.

Quantitative Data Summary

The use of deuterated lipids has yielded valuable quantitative data on membrane properties. The following tables summarize some key findings.

Lipid TypeDeuteration PositionEffect on Main Phase Transition Temperature (Tm)Reference
Saturated Phosphatidylcholines (DSPC, DPPC, DMPC)Acyl ChainsDecrease of 4.3 ± 0.1 °C[2]
DOPCAcyl ChainsReduction in lamellar repeat spacing and bilayer thickness[2]
DOPCHeadgroupIncrease in lamellar repeat spacing and bilayer thickness[2]
ParameterTechniqueFindingReference
Molecular Order Parameter of Cholesterol²H-NMRApproaches 0.8 at 50 mol% cholesterol, indicating high ordering[5]
Correlation Time for Cholesterol Motion²H-NMR3.5 x 10⁻⁹ s rad⁻¹, slower than surrounding lipids[5]
DPPC Bilayer ThicknessNeutron DiffractionGood agreement between models using deuterated lipids and experimental data[6][16]

Visualizing Workflows and Concepts

Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual relationships in the study of deuterated lipids.

Experimental_Workflow_SANS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Protein Expression Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Nanodisc Reconstitution Nanodisc Reconstitution Protein Purification->Nanodisc Reconstitution Deuterated Lipid Production Deuterated Lipid Production Deuterated Lipid Production->Nanodisc Reconstitution SANS Measurement SANS Measurement Nanodisc Reconstitution->SANS Measurement Data Reduction Data Reduction SANS Measurement->Data Reduction Buffer Preparation Buffer Preparation Background Measurement Background Measurement Buffer Preparation->Background Measurement Background Measurement->Data Reduction Model Fitting Model Fitting Data Reduction->Model Fitting Structural Parameters Structural Parameters Model Fitting->Structural Parameters

Workflow for a SANS experiment using deuterated lipids.

Contrast_Variation_Principle cluster_contrast Contrast Matching Scenarios System Membrane System Protein Lipid Solvent Match_Lipid Deuterate Lipids to Match Solvent SLD Protein is Visible System:p->Match_Lipid Isolate Protein Structure Match_Protein Deuterate Protein to Match Solvent SLD Lipids are Visible System:l->Match_Protein Isolate Lipid Structure Match_Solvent Use H2O/D2O Mixture to Match Lipid SLD Protein is Visible System:s->Match_Solvent Isolate Protein Structure

Principle of contrast variation in neutron scattering.

Applications in Drug Development

The study of lipid-drug interactions is crucial for understanding drug efficacy, transport, and potential toxicity.[17] Deuterated lipids provide a powerful platform for these investigations.

  • Determining Drug Location and Orientation: By using deuterated lipids in combination with techniques like NMR and neutron diffraction, the precise location and orientation of a drug molecule within the membrane can be determined. This information is vital for understanding its mechanism of action.

  • Assessing Membrane Perturbation: The introduction of a drug can alter the order and dynamics of the lipid bilayer. ²H-NMR studies with deuterated lipids can quantify these perturbations, providing insights into how the drug affects membrane integrity and function.

  • Investigating Lipid Metabolism: Deuterium labeling, often through the administration of D₂O, is a safe and effective way to trace the metabolic fate of lipids in vivo.[18][19][20][21] This "Deuteromics" approach can be used to measure rates of de novo lipogenesis (the synthesis of fatty acids) and cholesterol synthesis, providing valuable information for studying metabolic diseases and the effects of drugs on lipid metabolism.[19][20][21]

Future Directions

The field of membrane biophysics continues to evolve, with ongoing advancements in instrumentation, sample preparation, and computational modeling. The demand for a wider variety of specifically deuterated lipids remains high, and efforts are underway to expand the available toolkit of these essential molecules.[13] The combination of data from experiments using deuterated lipids with high-resolution structural techniques like cryo-electron microscopy and computational methods such as molecular dynamics simulations promises to provide an even more detailed and dynamic picture of the intricate world of biological membranes.

References

Methodological & Application

Application Note: Quantitative Analysis of DSPE in Biological Matrices using DSPE-d70 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) in biological matrices, such as plasma, utilizing its deuterated stable isotope-labeled internal standard, DSPE-d70, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1][2][3] This method employs a dispersive solid-phase extraction (dSPE) cleanup for efficient sample preparation, followed by a robust LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Introduction

DSPE is a key component in various lipid-based drug delivery systems, including liposomes and lipid nanoparticles.[4] Accurate quantification of DSPE in biological samples is crucial for pharmacokinetic studies, formulation development, and understanding the in vivo behavior of these delivery systems.[5] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[5] The incorporation of a stable isotope-labeled internal standard, such as DSPE-d70, is essential for correcting analytical variability and achieving reliable quantitative results.[1] This application note presents a comprehensive protocol for the determination of DSPE in plasma, from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • DSPE analytical standard

  • DSPE-d70 internal standard

  • LC-MS grade acetonitrile (B52724), methanol (B129727), isopropanol, and water

  • Formic acid (≥98%)

  • dSPE sorbent (e.g., C18 and primary secondary amine (PSA) mixture)

  • Anhydrous magnesium sulfate (B86663)

  • Human plasma (or other relevant biological matrix)

Preparation of Solutions
  • DSPE Stock Solution (1 mg/mL): Accurately weigh and dissolve DSPE in methanol.

  • DSPE-d70 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve DSPE-d70 in methanol.

  • DSPE Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the DSPE stock solution with methanol to construct a calibration curve (e.g., 1 - 2000 ng/mL).

  • DSPE-d70 IS Spiking Solution (100 ng/mL): Dilute the DSPE-d70 stock solution with methanol. The optimal concentration of the IS spiking solution may need to be adjusted based on the expected analyte concentration and instrument sensitivity.

Sample Preparation (dSPE Protocol)
  • Aliquoting: Transfer 100 µL of plasma (calibrator, quality control, or unknown sample) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL DSPE-d70 IS spiking solution to each tube.

  • Protein Precipitation: Add 900 µL of cold acetonitrile containing 0.1% formic acid to each tube.[5]

  • Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.[5]

  • dSPE Cleanup: Add 150 mg of anhydrous magnesium sulfate and 50 mg of dSPE sorbent (e.g., a C18 and PSA mixture) to each tube.[5]

  • Vortexing: Vortex for 1 minute to facilitate the removal of interfering matrix components.[5]

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid[5]
Flow Rate 0.3 mL/min[5]
Injection Volume 5 µL
Column Temperature 40°C

LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 9 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
DSPE (Quantifier)748.6184.1100
DSPE (Qualifier)748.6141.1100
DSPE-d70 (IS)818.9184.1100

(Note: The specific m/z values for DSPE-d70 are theoretical and should be confirmed by direct infusion of the standard. The product ions for DSPE are based on the characteristic phosphocholine (B91661) headgroup fragmentation.)

Data Presentation

The following table summarizes representative quantitative data for the analysis of DSPE using the DSPE-d70 internal standard method. This data is for illustrative purposes and actual results may vary. Method validation should be performed in the user's laboratory to establish performance characteristics.[6][7][8]

Table 1: Representative Quantitative Performance Data

ParameterValue
Linear Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ (%RSD) < 20%
Intra-day Accuracy 90 - 110%
Intra-day Precision (%RSD) < 15%
Inter-day Accuracy 90 - 110%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 115%[6]

Mandatory Visualization

experimental_workflow sample Plasma Sample (100 µL) spike Spike with DSPE-d70 IS sample->spike precipitate Protein Precipitation (Acetonitrile + 0.1% Formic Acid) spike->precipitate vortex1 Vortex precipitate->vortex1 dspe dSPE Cleanup (Sorbent + MgSO4) vortex1->dspe vortex2 Vortex dspe->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for DSPE quantification using dSPE and LC-MS/MS.

Conclusion

This application note provides a detailed and robust method for the quantification of DSPE in biological matrices using a deuterated internal standard and LC-MS/MS. The dSPE sample preparation protocol is efficient for removing matrix interferences, and the LC-MS/MS method offers high sensitivity and selectivity. The use of DSPE-d70 as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalysis in drug development and clinical research. It is recommended that this method be fully validated in the end-user's laboratory to ensure it meets the specific requirements of their application.

References

Application Note: Targeted Phosphatidylethanolamine Quantification Using DSPE-d70 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamines (PEs) are a class of abundant phospholipids (B1166683) in cellular membranes, playing crucial roles in membrane structure, fusion, and cell signaling. Dysregulation of PE metabolism has been implicated in various diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. Accurate quantification of specific PE molecular species is therefore critical for understanding disease pathogenesis and for the development of novel therapeutics.

This application note provides a detailed protocol for the targeted quantification of phosphatidylethanolamine (B1630911) species in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) as an internal standard to ensure high accuracy and precision by correcting for variations in sample preparation and instrument response.

Signaling Pathway: Biosynthesis of N-Acylethanolamines

Phosphatidylethanolamine serves as a precursor for the synthesis of bioactive N-acylethanolamines (NAEs), including the endocannabinoid anandamide. This pathway is of significant interest in drug development due to the role of NAEs in pain, inflammation, and mood regulation. The quantification of PE species can provide insights into the substrate pool available for NAE synthesis.

Anandamide_Biosynthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) NAT N-Acyltransferase (NAT) PC->NAT Arachidonoyl Group PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-Arachidonoyl- phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide Anandamide (AEA) FAAH Fatty Acid Amide Hydrolase (FAAH) Anandamide->FAAH NAT->NAPE NAPE_PLD->Anandamide Degradation Degradation Products (Arachidonic Acid + Ethanolamine) FAAH->Degradation Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Homogenization Homogenization (for tissues) Sample->Homogenization if applicable Spike Spike with DSPE-d70 Internal Standard Sample->Spike Homogenization->Spike Extraction Liquid-Liquid Extraction (e.g., Folch or MTBE method) Spike->Extraction Drydown Dry Down Organic Phase Extraction->Drydown Reconstitution Reconstitute in LC-MS Grade Solvent Drydown->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Data Reporting Quantification->Reporting

Application of DSPE-d70 in Untargeted Lipidomics Studies: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Untargeted lipidomics aims to comprehensively identify and quantify all lipids within a biological system to elucidate their roles in health and disease. A significant challenge in this field is achieving accurate and reproducible quantification due to variations in sample preparation and instrument response. The use of internal standards is crucial to address these issues. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70), a deuterated form of DSPE, serves as an excellent internal standard for untargeted lipidomics studies. Its chemical similarity to endogenous phosphoethanolamines, coupled with its distinct mass shift, allows for robust normalization of extraction efficiency and ionization suppression, thereby enhancing the accuracy and reliability of lipid quantification.[1] This document provides detailed application notes and protocols for the utilization of DSPE-d70 in untargeted lipidomics workflows.

Key Applications and Advantages of DSPE-d70

The primary application of DSPE-d70 in untargeted lipidomics is its use as an internal standard to improve the precision and accuracy of lipid quantification.[1]

Advantages:

  • Correction for Sample Loss: DSPE-d70 is added to samples at the beginning of the workflow, allowing it to account for lipid loss during extraction and sample handling.

  • Mitigation of Matrix Effects: The co-elution of DSPE-d70 with endogenous lipids helps to normalize for ionization suppression or enhancement caused by the sample matrix in mass spectrometry.

  • Improved Reproducibility: By normalizing the data, DSPE-d70 reduces variability between samples, leading to more statistically significant and reliable results.

  • Broad Applicability: While it is a direct analog for DSPE, its physicochemical properties make it a suitable internal standard for a range of other phospholipid classes in untargeted analyses where class-specific standards for every lipid are not feasible.[2]

Experimental Protocols

A typical untargeted lipidomics workflow incorporating DSPE-d70 involves sample preparation, lipid extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS).

I. Sample Preparation and Lipid Extraction

This protocol is a general guideline and can be adapted for various biological matrices such as plasma, serum, tissues, and cells.

Materials:

  • Biological sample (e.g., 100 µL of plasma)

  • DSPE-d70 internal standard solution (concentration to be optimized based on expected endogenous lipid levels)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Protocol (MTBE Extraction):

  • Sample Aliquoting: Thaw frozen biological samples on ice. For plasma or serum, aliquot 100 µL into a clean microcentrifuge tube. For tissues, use a homogenized sample equivalent to a known wet weight.

  • Internal Standard Spiking: Add a pre-determined amount of DSPE-d70 internal standard solution to each sample. The amount should be sufficient to produce a strong signal without saturating the detector.

  • Protein Precipitation and Lipid Extraction:

    • Add 700 µL of MTBE/Methanol (2:1, v/v) to the sample.[3][4]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the mixture for 1 hour at 4°C with shaking.[3][4]

  • Phase Separation:

    • Add 200 µL of water to induce phase separation.[3][4]

    • Vortex for 20 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.[5][6]

  • Lipid Phase Collection:

    • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new clean tube.

  • Drying:

    • Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis, such as acetonitrile (B52724)/isopropanol (1:1, v/v) with 0.1% formic acid.[1]

Alternative Extraction Method: Dispersive Solid-Phase Extraction (dSPE)

For a more streamlined cleanup, particularly for complex matrices, a dSPE approach can be employed.[1]

  • Sample and Internal Standard: To 100 µL of plasma, add the DSPE-d70 internal standard.

  • Protein Precipitation: Add 900 µL of cold acetonitrile with 1% formic acid. Vortex for 1 minute.[1]

  • dSPE Cleanup: Add a dSPE sorbent mixture (e.g., C18 and primary secondary amine sorbents) and magnesium sulfate. Vortex for 1 minute.[1]

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the extract in the initial mobile phase for LC-MS analysis.[1]

Workflow for Lipid Extraction and Sample Preparation

G Figure 1: Lipid Extraction Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction (MTBE Method) cluster_final_prep Final Preparation Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with DSPE-d70 Internal Standard Sample->Spike Add_Solvent Add MTBE/Methanol Spike->Add_Solvent Vortex_Incubate Vortex & Incubate Add_Solvent->Vortex_Incubate Phase_Separation Add Water & Centrifuge Vortex_Incubate->Phase_Separation Collect_Organic Collect Upper Organic Phase Phase_Separation->Collect_Organic Dry Evaporate to Dryness Collect_Organic->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Workflow for lipid extraction using the MTBE method with DSPE-d70.

II. LC-MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer (e.g., Q-TOF, Orbitrap) capable of high-resolution accurate mass measurements and tandem MS (MS/MS).

Typical LC Conditions (Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[1]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute lipids based on their hydrophobicity.

  • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

  • Column Temperature: 40-50°C.

Typical MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to cover a wider range of lipid classes.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most abundant ions in a full scan are selected for fragmentation (MS/MS).

  • Mass Range: A broad mass range should be scanned (e.g., m/z 150-1500).

III. Data Processing and Normalization
  • Peak Picking and Alignment: Use software such as XCMS, MS-DIAL, or vendor-specific software to detect and align chromatographic peaks across all samples.

  • Lipid Identification: Putative lipid identification is performed by matching the accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS, HMDB).

  • Normalization:

    • For each sample, locate the peak corresponding to DSPE-d70.

    • Calculate a normalization factor for each sample based on the peak intensity of DSPE-d70.

    • Divide the peak intensity of every identified lipid feature in a sample by the normalization factor for that sample.

Data Normalization Workflow

G Figure 2: Data Normalization Workflow cluster_data_acq Data Acquisition cluster_processing Data Processing cluster_normalization Normalization cluster_analysis Downstream Analysis Raw_Data Raw LC-MS Data Peak_Picking Peak Picking & Alignment Raw_Data->Peak_Picking Lipid_ID Lipid Identification Peak_Picking->Lipid_ID Find_IS Identify DSPE-d70 Peak Lipid_ID->Find_IS Calc_Factor Calculate Normalization Factor Find_IS->Calc_Factor Normalize Normalize Lipid Intensities Calc_Factor->Normalize Normalized_Data Normalized Data Matrix Normalize->Normalized_Data Stats Statistical Analysis Normalized_Data->Stats

Caption: Flowchart for data processing and normalization using DSPE-d70.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Example of Normalized Lipid Intensities

Lipid IDLipid Classm/zRetention Time (min)Group A (Normalized Intensity)Group B (Normalized Intensity)
PC(34:1)Phosphatidylcholine760.58518.21.25E+072.50E+07
TG(52:2)Triglyceride884.783112.55.80E+083.10E+08
Cer(d18:1/24:0)Ceramide648.609110.19.75E+051.50E+06
PE(38:4)Phosphatidylethanolamine766.55999.34.30E+068.90E+06
..................

Table 2: LC-MS/MS Performance for DSPE Quantification

ParameterLC-MS/MS
Specificity Very High
Sensitivity (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL
Linear Range 1 - 2000 ng/mL
Recovery 85 - 115%
Precision (%RSD) < 15%

Note: These values are representative and can vary depending on the specific analyte, matrix, and experimental conditions.[1]

Conclusion

The incorporation of DSPE-d70 as an internal standard is a critical step in conducting high-quality, quantitative untargeted lipidomics studies. By following the detailed protocols outlined in these application notes, researchers can significantly improve the accuracy, reproducibility, and overall reliability of their lipidomics data, leading to more robust biological insights. The choice of extraction method and specific instrument parameters should be optimized for the biological matrix and the specific research question at hand.

References

Preparation of DSPE-d70 Standard Solutions for Lipid Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) standard solutions for use as an internal standard in quantitative lipid analysis by mass spectrometry. Accurate quantification of lipids is crucial for lipidomics research, drug delivery system development, and various bioanalytical assays. The use of a stable isotope-labeled internal standard like DSPE-d70 is essential to correct for variability during sample preparation and analysis, ensuring data accuracy and reliability.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a saturated phospholipid frequently utilized in the formulation of liposomes and other lipid-based nanoparticles for drug delivery. Its deuterated analog, DSPE-d70, serves as an ideal internal standard for the quantification of DSPE and other related phospholipids (B1166683) in various biological matrices. Its chemical and physical properties closely mimic the endogenous analyte, while its distinct mass allows for clear differentiation in mass spectrometric analyses.

This application note outlines the necessary materials, equipment, and a step-by-step protocol for the preparation of DSPE-d70 stock, intermediate, and working standard solutions.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of DSPE-d70 is critical for its proper handling and the preparation of accurate standard solutions.

PropertyValueReference
Molecular Formula C₄₁H₁₂D₇₀NO₈P[1]
Molecular Weight 818.5 g/mol [1]
Purity ≥98%[1]
Storage Temperature -20°C (as a solid)[1]
Solubility in Chloroform ~3 mg/mL
Solubility in Chloroform/Methanol (3:1 v/v) ~20 mg/mL
Solubility in Ethanol < 1 mg/mL (insoluble)
Solubility in DMSO < 1 mg/mL (insoluble or slightly soluble)

Experimental Protocols

This section provides a detailed methodology for the preparation of DSPE-d70 standard solutions. All procedures should be performed in a clean laboratory environment using high-purity solvents and calibrated equipment to ensure the accuracy of the prepared standards.

Materials and Equipment
  • DSPE-d70 (solid, ≥98% purity)

  • Chloroform (LC-MS grade)

  • Methanol (LC-MS grade)

  • Analytical balance (4-5 decimal places)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Argon or nitrogen gas source

Preparation of DSPE-d70 Stock Solution (1 mg/mL)
  • Equilibration: Allow the vial of DSPE-d70 solid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh approximately 1 mg of DSPE-d70 solid using an analytical balance and record the exact weight.

  • Dissolution: Transfer the weighed DSPE-d70 to a 1 mL amber glass vial. Add a small volume of a 3:1 (v/v) chloroform:methanol mixture to dissolve the solid completely. Gentle vortexing may be applied.

  • Final Volume Adjustment: Quantitatively transfer the dissolved DSPE-d70 to a 1 mL volumetric flask. Rinse the vial with the solvent mixture and add the rinsing to the volumetric flask. Bring the final volume to 1 mL with the 3:1 (v/v) chloroform:methanol solvent mixture.

  • Homogenization: Cap the flask and vortex thoroughly to ensure a homogenous solution.

  • Storage: Transfer the stock solution to an amber glass vial, flush with argon or nitrogen gas to displace air, cap tightly, and store at -20°C. This stock solution is typically stable for several months when stored properly.

Preparation of Intermediate and Working Standard Solutions

Serial dilutions of the stock solution are performed to prepare intermediate and working standard solutions at the desired concentrations. The final concentration of the working standard will depend on the specific analytical method and the expected concentration of the analyte in the samples.

Example Dilution Series:

Solution NameStarting SolutionVolume of Starting SolutionDiluent (3:1 Chloroform:Methanol)Final VolumeFinal Concentration
Intermediate Stock A 1 mg/mL Stock100 µL900 µL1 mL100 µg/mL
Intermediate Stock B 100 µg/mL (Int. A)100 µL900 µL1 mL10 µg/mL
Working Standard 1 10 µg/mL (Int. B)100 µL900 µL1 mL1 µg/mL
Working Standard 2 1 µg/mL (WS 1)500 µL500 µL1 mL500 ng/mL
Working Standard 3 500 ng/mL (WS 2)200 µL800 µL1 mL100 ng/mL

Protocol for Serial Dilution:

  • Label clean amber glass vials for each intermediate and working standard.

  • Using a calibrated micropipette, add the specified volume of the diluent (3:1 v/v chloroform:methanol) to each vial.

  • Add the specified volume of the starting solution to the corresponding vial.

  • Cap each vial and vortex thoroughly to ensure complete mixing.

  • Store all intermediate and working solutions at -20°C under an inert atmosphere (argon or nitrogen). It is recommended to prepare fresh working solutions from the stock solution regularly to ensure accuracy.

Experimental Workflow Diagram

DSPE_Standard_Preparation_Workflow Workflow for DSPE-d70 Standard Solution Preparation cluster_stock Stock Solution Preparation cluster_dilution Serial Dilution cluster_application Application weigh 1. Weigh DSPE-d70 Solid dissolve 2. Dissolve in Chloroform:Methanol (3:1) weigh->dissolve volume_adjust_stock 3. Adjust to Final Volume (1 mg/mL) dissolve->volume_adjust_stock store_stock 4. Store at -20°C under Inert Gas volume_adjust_stock->store_stock prepare_intermediate 5. Prepare Intermediate Stocks (e.g., 100 µg/mL, 10 µg/mL) store_stock->prepare_intermediate prepare_working 6. Prepare Working Standards (e.g., 1 µg/mL, 500 ng/mL, 100 ng/mL) prepare_intermediate->prepare_working store_working 7. Store at -20°C under Inert Gas prepare_working->store_working spike 8. Spike into Samples, Blanks, and Calibration Standards store_working->spike analysis 9. LC-MS/MS Analysis spike->analysis

Caption: Experimental workflow for the preparation of DSPE-d70 standard solutions.

Recommendations and Best Practices

  • Solvent Purity: Always use high-purity, LC-MS grade solvents to minimize background interference.

  • Inert Atmosphere: Lipids are susceptible to oxidation. Flushing vials with an inert gas like argon or nitrogen before sealing is crucial for long-term stability.

  • Storage: Store all solutions in amber glass vials to protect them from light. For long-term storage, -80°C is preferable if available. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of the stock and working solutions.

  • Gravimetric vs. Volumetric: For the highest accuracy, especially for the primary stock solution, gravimetric preparation (weighing both the solute and the solvent) is recommended over volumetric preparation.

  • Regular Verification: The concentration and purity of the stock solution should be periodically verified, especially if stored for an extended period.

By following these detailed protocols and best practices, researchers can confidently prepare accurate and stable DSPE-d70 standard solutions, leading to reliable and reproducible quantitative results in their lipid analysis studies.

References

Application Notes and Protocols for DSPE-d70 Incorporation in Liposome Formulation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that are used as a vehicle for the administration of nutrients and pharmaceutical drugs.[1] The incorporation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), particularly when conjugated with polyethylene (B3416737) glycol (PEG), into liposome (B1194612) formulations imparts "stealth" characteristics. This modification allows the liposomes to evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[1] This extended circulation enhances the probability of the liposome accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2] DSPE-PEG conjugates are biocompatible and amphiphilic, consisting of a hydrophobic DSPE core and a hydrophilic PEG shell. This structure is ideal for encapsulating and carrying poorly water-soluble drugs.[3] The inclusion of DSPE-PEG has been shown to improve the stability, bioavailability, and therapeutic efficacy of encapsulated drugs while reducing potential side effects.[3][4]

These application notes provide a comprehensive guide to the preparation, characterization, and in vitro analysis of DSPE-containing liposomes for drug delivery applications.

Data Presentation

The physicochemical characteristics of DSPE-PEGylated liposomes are critical for their in vivo performance. The following tables summarize quantitative data from various liposomal formulations incorporating DSPE-PEG, offering a comparative overview of their properties.

Table 1: Physicochemical Characterization of DSPE-PEGylated Liposome Formulations

Lipid Composition (molar ratio)DrugMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
HSPC:Chol:DSPE-PEG2000 (56:38:5)Doxorubicin (B1662922)~100-110<0.2-97-98[5][6]
DSPC:Chol:DSPE-PEG2000-140.8 ± 1.86<0.3Negative-[7]
DSPC:Chol:DSPE-PEG2000 (3:2:0.15)Irinotecan--->90[6]
DOPE:CHEMS:DSPE-PEG2000 (5.7:3.8:0.5)99mTc-HYNIC-βAla-Bombesin(7–14)~150-1850.1-0.15Neutral-[8][9]
PC:Chol:FA-PEG-DSPE5-FU114--~67[10]

HSPC: Hydrogenated Soy Phosphatidylcholine; Chol: Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; CHEMS: Cholesteryl hemisuccinate; PC: Phosphatidylcholine; FA: Folic Acid; 5-FU: 5-Fluorouracil.

Experimental Protocols

Detailed methodologies for the preparation and characterization of DSPE-PEGylated liposomes are provided below.

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DSPE-containing liposomes with a defined size.[4][10][11]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phosphatidylcholine

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask.[4] b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 60-65°C for DSPC-based formulations).[4] d. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, forming a thin, uniform lipid film on the inner surface of the flask.[4] e. To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.[2]

  • Hydration: a. Warm the hydration buffer to a temperature above the lipid phase transition temperature.[4] b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs). This may take 30-60 minutes.[4]

  • Size Reduction by Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[4] b. Equilibrate the extruder to a temperature above the lipid phase transition temperature.[4] c. Load the MLV suspension into one of the extruder syringes. d. Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[4] e. The resulting translucent suspension contains unilamellar liposomes of a size close to the membrane pore size.[4]

  • Storage: a. Store the prepared liposomes at 4°C.

Protocol 2: Characterization of Liposomes

2.1 Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the time-dependent fluctuations in scattered light intensity that occur due to the Brownian motion of particles in suspension. This information is used to determine the particle size distribution and PDI.[12]

Procedure:

  • Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[13]

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).[14]

  • Perform the measurement according to the instrument's software instructions. The Z-average diameter and PDI are the key parameters to be recorded.

2.2 Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is measured by applying an electric field across the sample and measuring the velocity of the charged particles (electrophoretic mobility).[14][]

Procedure:

  • Dilute the liposome sample in a low-conductivity buffer (e.g., 10 mM NaCl) to an appropriate concentration.[1]

  • Load the diluted sample into a pre-rinsed folded capillary cell, ensuring no air bubbles are present.[1][8]

  • Insert the cell into the instrument.

  • Set the measurement parameters (e.g., temperature, dispersant viscosity, and dielectric constant) in the software.

  • Perform the measurement. The instrument will report the zeta potential in millivolts (mV).

2.3 Encapsulation Efficiency and Drug Loading Determination

Principle: Encapsulation efficiency (EE) and drug loading (DL) are determined by separating the unencapsulated drug from the liposomes and then quantifying the amount of drug associated with the vesicles.[3][]

Procedure:

  • Separation of Unencapsulated Drug: a. Separate the unencapsulated drug from the liposomal formulation using a suitable method such as size exclusion chromatography (e.g., with a Sephadex G-50 column), dialysis, or ultracentrifugation.[3][17]

  • Quantification of Encapsulated Drug: a. Disrupt the liposomes from the fraction containing the encapsulated drug to release the drug. This can be done by adding a surfactant like Triton X-100 or an organic solvent such as methanol. b. Quantify the concentration of the drug in the disrupted liposome fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry or High-Performance Liquid Chromatography - HPLC).[3][17]

  • Calculation: a. Encapsulation Efficiency (%EE): %EE = (Amount of encapsulated drug / Total initial amount of drug) x 100[] b. Drug Loading (%DL): %DL = (Amount of encapsulated drug / Total amount of lipid) x 100

Protocol 3: In Vitro Drug Release Study by Dialysis Method

Principle: This method assesses the release of a drug from the liposomes over time by separating the liposomal formulation from a release medium using a semi-permeable membrane. The concentration of the released drug in the medium is monitored.[18][19]

Materials:

  • Liposomal drug formulation

  • Release medium (e.g., PBS, pH 7.4)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Shaking water bath or incubator

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Hydrate the dialysis tubing according to the manufacturer's instructions.

  • Pipette a known volume of the liposomal drug formulation into the dialysis bag and securely seal both ends.[18]

  • Immerse the dialysis bag in a known volume of pre-warmed release medium (e.g., 25 mL of PBS at 37°C).[18]

  • Place the setup in a shaking water bath at 37°C with gentle agitation (e.g., 200 rpm).[18]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours), withdraw a small aliquot of the release medium for analysis.[18]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[18]

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental Workflows

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start 1. Lipid Dissolution (DSPC, Chol, DSPE-PEG in Chloroform) film 2. Thin-Film Formation (Rotary Evaporation) start->film hydration 3. Hydration (Aqueous Buffer, >Tm) film->hydration extrusion 4. Size Reduction (Extrusion through Membrane) hydration->extrusion end_prep DSPE-PEGylated Liposomes extrusion->end_prep

Caption: Workflow for DSPE-PEGylated liposome preparation.

Liposome_Characterization_Workflow cluster_characterization Physicochemical Characterization cluster_release In Vitro Performance start Liposome Sample dls Particle Size & PDI (Dynamic Light Scattering) start->dls zeta Zeta Potential (Electrophoretic Light Scattering) start->zeta ee_dl Encapsulation Efficiency & Drug Loading (Separation & Quantification) start->ee_dl release In Vitro Drug Release (Dialysis Method) start->release

Caption: Workflow for liposome characterization and in vitro analysis.

Signaling Pathway

Doxorubicin_Signaling_Pathway cluster_cell Cancer Cell dox Doxorubicin dna Nuclear DNA dox->dna Intercalation top2 Topoisomerase II dox->top2 Inhibition ros Reactive Oxygen Species (ROS) dox->ros Generation apoptosis Apoptosis dna->apoptosis Replication Block top2->apoptosis DNA Strand Breaks membrane Cell Membrane Damage ros->membrane Oxidative Stress membrane->apoptosis

Caption: Simplified signaling pathway of doxorubicin in cancer cells.

References

Application Note: Quantitative Analysis of DSPE-d70 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). DSPE and its deuterated analogue are critical components in the development of liposomal drug delivery systems. Accurate quantification is essential for pharmacokinetic and biodistribution studies. This method utilizes a protein precipitation extraction followed by reversed-phase chromatography and detection by multiple reaction monitoring (MRM) mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is a phospholipid frequently used in the formulation of liposomes and other lipid-based nanoparticles for drug delivery. To accurately assess the in vivo fate of these drug carriers, it is often necessary to employ a labeled version of the lipid, such as the deuterated analogue DSPE-d70. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range.[1] This application note provides a comprehensive protocol for the extraction and quantification of DSPE-d70 in a biological matrix, which can be adapted for various research and development applications.

Experimental

Materials and Reagents
  • DSPE-d70 (Formula: C41H12D70NO8P, Molecular Weight: 818.5 g/mol )[1]

  • DSPE (Internal Standard, IS) (Formula: C41H82NO8P, Molecular Weight: 748.07 g/mol )[2][3]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Control biological matrix (e.g., human plasma)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Spike with 10 µL of DSPE internal standard solution (e.g., at 1 µg/mL in methanol).

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and centrifuge briefly before transferring to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to ensure separation from matrix components. An example gradient is as follows:

Time (min)%B
0.050
0.550
2.598
3.598
3.650
5.050
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DSPE-d70819.5607.510035
DSPE (IS)749.1607.510035

Note: The precursor ion for DSPE-d70 is based on its molecular weight of 818.5 g/mol ([M+H]+). The product ion is inferred from the known fragmentation of DSPE, which involves a neutral loss of the phosphoethanolamine headgroup (141 Da). The collision energy is a typical starting point and should be optimized for the specific instrument used.

  • Ion Source Parameters:

    • Spray Voltage: 3500 V

    • Capillary Temperature: 300°C

    • Sheath Gas Flow: 40 arbitrary units

    • Auxiliary Gas Flow: 10 arbitrary units

Data Presentation

Quantitative Performance

The following table summarizes the typical performance characteristics for the analysis of phospholipids (B1166683) using LC-MS/MS. These values can be used as a benchmark for method validation.

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity Range 5 - 2000 ng/mL (r² > 0.99)
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) ± 15%
Matrix Effect 85 - 115%
Recovery 80 - 120%

Note: This data is representative of phospholipid analysis and should be confirmed for the specific DSPE-d70 assay through a full method validation.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams visualize the experimental workflow for the quantification of DSPE-d70. As DSPE is a structural lipid component of drug delivery systems, a signaling pathway is not directly applicable.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) spike Spike with DSPE (IS) plasma->spike precipitate Protein Precipitation (Cold Acetonitrile + 0.1% Formic Acid) spike->precipitate vortex1 Vortex precipitate->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Transfer Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography C18 Reversed-Phase Chromatography inject->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify report Report Concentration quantify->report

References

Application Note & Protocol: Quantitative Lipid Analysis Using a DSPE-d70 Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field with significant implications for understanding disease pathogenesis and for drug development. Accurate quantification of individual lipid species is crucial for these studies. The use of stable isotope-labeled internal standards, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70), coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for precise and accurate lipid quantification.[1] This method corrects for variations in sample extraction, matrix effects, and instrument response, ensuring high-quality, reproducible data.[2]

This application note provides a detailed protocol for creating a calibration curve using DSPE-d70 for the accurate quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) in biological samples. The methodologies described herein can be adapted for the quantification of other phospholipid species.

Experimental Overview

The overall workflow for lipid quantification using an internal standard involves several key steps: sample preparation, including lipid extraction; preparation of calibration standards; LC-MS/MS analysis; and data processing to construct a calibration curve and determine the concentration of the analyte in unknown samples.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Quantification sample Biological Sample (e.g., Plasma) spike Spike Sample with DSPE-d70 sample->spike is_stock DSPE-d70 Stock Solution is_stock->spike cal_standards Prepare Calibration Standards (Varying DSPE, Fixed DSPE-d70) is_stock->cal_standards analyte_stock DSPE Stock Solution analyte_stock->cal_standards extraction Lipid Extraction (Modified Folch Method) spike->extraction lcms LC-MS/MS Analysis cal_standards->lcms extraction->lcms data_proc Data Processing (Peak Integration) lcms->data_proc cal_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) data_proc->cal_curve quant Quantify DSPE in Samples cal_curve->quant

Caption: Workflow for DSPE quantification using a DSPE-d70 internal standard.

Materials and Reagents

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): Purity ≥ 98%

  • DSPE-d70 (1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine): Purity ≥ 99%, Deuterium enrichment ≥ 98%

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Isopropanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.9% NaCl solution

  • Bovine Serum Albumin (BSA) solution (for matrix matching, optional)

  • Glass vials with Teflon-lined caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Detailed Protocols

Storage and Handling of Lipid Standards

Proper storage and handling of deuterated lipid standards are critical to maintain their integrity.

  • Storage: Store DSPE-d70 and DSPE as solids at -20°C. For solutions in organic solvents, store in glass containers with Teflon-lined closures at -20°C ± 4°C.[3] Avoid storing organic solutions below -30°C unless in a sealed glass ampoule.

  • Handling: To prevent condensation, allow the container to warm to room temperature before opening.[2] Prepare stock solutions gravimetrically and store under an inert atmosphere (e.g., argon or nitrogen). Minimize freeze-thaw cycles.

Preparation of Stock Solutions
  • DSPE-d70 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of DSPE-d70 and dissolve it in 1 mL of a 1:1 (v/v) chloroform:methanol solution in a glass vial.

  • DSPE Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of DSPE and dissolve it in 1 mL of a 1:1 (v/v) chloroform:methanol solution in a glass vial.

From these stock solutions, prepare working solutions at lower concentrations as needed for spiking and calibration curve preparation.

Preparation of Calibration Standards

The calibration curve is prepared by adding a constant amount of the internal standard (DSPE-d70) to a series of solutions with varying concentrations of the analyte (DSPE).

  • Prepare a series of dilutions of the DSPE working solution to create calibration standards at concentrations ranging from, for example, 10 ng/mL to 1000 ng/mL.

  • To each calibration standard, add a fixed amount of the DSPE-d70 working solution to achieve a final concentration of, for example, 100 ng/mL.

  • If analyzing samples in a complex matrix (e.g., plasma), it is recommended to prepare the calibration standards in a similar matrix (e.g., plasma depleted of endogenous lipids or a BSA solution) to account for matrix effects.[4]

Table 1: Example Preparation of Calibration Standards

Calibration LevelDSPE Concentration (ng/mL)DSPE-d70 Concentration (ng/mL)
110100
225100
350100
4100100
5250100
6500100
71000100
Sample Preparation: Modified Folch Lipid Extraction

This protocol is suitable for extracting lipids from plasma or serum samples.

  • To 100 µL of the biological sample in a glass centrifuge tube, add a fixed amount of the DSPE-d70 internal standard (e.g., to a final concentration of 100 ng/mL).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[5]

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.[6]

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.[2]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 60:40 acetonitrile:water with 0.1% formic acid).

G start Start: 100 µL Sample + DSPE-d70 add_cm Add 2 mL Chloroform:Methanol (2:1) start->add_cm vortex1 Vortex 2 min add_cm->vortex1 add_nacl Add 400 µL 0.9% NaCl vortex1->add_nacl vortex2 Vortex 30 sec add_nacl->vortex2 centrifuge Centrifuge 2,000 x g, 10 min, 4°C vortex2->centrifuge collect Collect Lower Organic Phase centrifuge->collect dry Evaporate to Dryness (Nitrogen Stream) collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Modified Folch lipid extraction workflow.

LC-MS/MS Analysis

The following are general parameters that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to elute the lipids.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 55°C.

Tandem Mass Spectrometry (MS/MS)
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Molecular Weights:

    • DSPE: 748.065 g/mol [7]

    • DSPE-d70: 818.5 g/mol [8]

  • MRM Transitions: The following are suggested transitions. It is critical to optimize the precursor and product ions, as well as the collision energies, for the specific mass spectrometer being used.[9]

Table 2: Example MRM Transitions for DSPE and DSPE-d70

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
DSPE748.1141.1184.1To be optimized
DSPE-d70818.5141.1184.1To be optimized

Note: The product ion at m/z 141.1 corresponds to the phosphoethanolamine headgroup, and m/z 184.1 corresponds to the phosphocholine (B91661) headgroup (a common fragment in positive mode ESI). The precursor ion for DSPE is [M+H]+ and for DSPE-d70 is [M+H]+. The exact m/z values may vary slightly depending on the instrument calibration.

Data Analysis and Results

Calibration Curve Construction
  • After LC-MS/MS analysis, integrate the peak areas for the quantifier MRM transitions for both DSPE and DSPE-d70 in each of the calibration standards.

  • Calculate the peak area ratio (DSPE peak area / DSPE-d70 peak area) for each calibration level.

  • Plot the peak area ratio (y-axis) against the corresponding DSPE concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) are used for quantification. An R² value > 0.99 is desirable.

Quantification of DSPE in Samples
  • Integrate the peak areas for the DSPE and DSPE-d70 quantifier ions in the unknown samples.

  • Calculate the peak area ratio for each sample.

  • Use the equation from the calibration curve to calculate the concentration of DSPE in the unknown samples.

Table 3: Example Calibration Curve Data

DSPE Concentration (ng/mL)DSPE Peak AreaDSPE-d70 Peak AreaPeak Area Ratio (DSPE/DSPE-d70)
1015,2341,510,8760.010
2538,1231,523,4500.025
5076,9871,530,9870.050
100154,3211,525,6780.101
250385,4321,518,9010.254
500770,1231,522,3450.506
10001,535,6781,515,4321.013

Discussion

The use of a deuterated internal standard like DSPE-d70 is a robust method for the accurate quantification of DSPE in complex biological matrices. The protocol outlined in this application note provides a comprehensive framework for developing and implementing such an assay. Key to the success of this method is the careful preparation of standards, a consistent and efficient lipid extraction procedure, and the optimization of LC-MS/MS parameters for the specific instrument used. By following these guidelines, researchers can obtain high-quality, reliable quantitative data for their lipidomics studies.

Conclusion

This application note provides a detailed protocol for the creation of a calibration curve using DSPE-d70 for the accurate quantification of DSPE by LC-MS/MS. The presented methodologies, including sample preparation, and data analysis, offer a reliable approach for researchers, scientists, and drug development professionals engaged in lipid analysis.

References

Application Notes and Protocols for Membrane Protein Studies with DSPE-d70

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N,N,N-trimethyl-d70 (DSPE-d70) is a deuterated phospholipid invaluable for the biophysical characterization of membrane proteins. The substitution of protons with deuterium (B1214612) in the acyl chains makes DSPE-d70 a powerful tool for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of lipid bilayer dynamics and lipid-protein interactions without the interference of proton signals. These application notes provide a comprehensive guide to the experimental design and execution of studies involving membrane proteins reconstituted in DSPE-d70 containing lipid bilayers. Detailed protocols for protein reconstitution, solid-state NMR spectroscopy, and fluorescence microscopy are provided, along with examples of quantitative data analysis and visualization of experimental workflows and signaling pathways.

Key Properties of DSPE-d70

DSPE-d70 is a saturated phospholipid with two 18-carbon stearoyl chains. The "d70" designation indicates that 70 hydrogen atoms in the acyl chains have been replaced with deuterium.

PropertyValueReference
Molecular Formula C41H12D70NO8P[1]
Molecular Weight 818.5 g/mol [1]
Deuterium Enrichment Typically >98%[1]
Physical Form Solid[1]
Storage Temperature -20°C[1]

I. Experimental Design: Reconstitution of Membrane Proteins into DSPE-d70 Proteoliposomes

The foundational step for most biophysical studies is the successful reconstitution of the purified membrane protein into a lipid bilayer that mimics its native environment. For studies utilizing DSPE-d70, this typically involves the formation of proteoliposomes.

Experimental Workflow: Membrane Protein Reconstitution

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_characterization Characterization Protein Purification Protein Purification Solubilization Solubilization Protein Purification->Solubilization Lipid Preparation Lipid Preparation Lipid Preparation->Solubilization Mixing Mixing Solubilization->Mixing Detergent Removal Detergent Removal Mixing->Detergent Removal Proteoliposome Formation Proteoliposome Formation Detergent Removal->Proteoliposome Formation Size Analysis Size Analysis Proteoliposome Formation->Size Analysis Protein Incorporation Protein Incorporation Proteoliposome Formation->Protein Incorporation Functional Assay Functional Assay Proteoliposome Formation->Functional Assay

Caption: Workflow for membrane protein reconstitution into proteoliposomes.

Protocol: Detergent-Mediated Reconstitution into DSPE-d70 Liposomes

This protocol describes the reconstitution of a purified membrane protein into pre-formed liposomes containing DSPE-d70.

Materials:

  • Purified membrane protein in a suitable detergent (e.g., DDM, LDAO)

  • DSPE-d70 and other desired lipids (e.g., POPC, cholesterol) in chloroform (B151607)

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Detergent removal system (e.g., Bio-Beads SM-2, dialysis cassettes)

  • Glass vials

  • Rotary evaporator or nitrogen stream

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, mix the desired lipids, including DSPE-d70, in chloroform. The lipid composition should be optimized for the specific membrane protein.

    • Remove the chloroform using a gentle stream of nitrogen gas or a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles (alternating between liquid nitrogen and a warm water bath).

    • Extrude the liposome suspension 11-21 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

  • Detergent Solubilization of Liposomes and Protein Mixing:

    • To the LUV suspension, add the same detergent used for protein purification dropwise while stirring gently. Monitor the turbidity of the solution; a decrease in turbidity indicates liposome solubilization into mixed lipid-detergent micelles.

    • Once the solution is clear, add the purified membrane protein to the mixed micelles. The lipid-to-protein ratio (LPR) is a critical parameter and should be optimized (typically ranging from 50:1 to 500:1 w/w).

    • Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Detergent Removal and Proteoliposome Formation:

    • Remove the detergent using your chosen method. For Bio-Beads, add them to the mixture and incubate with gentle rocking at 4°C. Replace the beads with fresh ones every few hours for a total of 12-24 hours. For dialysis, transfer the mixture to a dialysis cassette and dialyze against a large volume of reconstitution buffer with several buffer changes.

    • As the detergent is removed, proteoliposomes will spontaneously form.

  • Proteoliposome Characterization:

    • Harvest the proteoliposomes by ultracentrifugation.

    • Resuspend the pellet in fresh reconstitution buffer.

    • Characterize the proteoliposomes for size and homogeneity using Dynamic Light Scattering (DLS).

    • Determine the protein incorporation efficiency by running SDS-PAGE on the proteoliposomes and the supernatant from the ultracentrifugation step.

    • Perform a functional assay to ensure the reconstituted protein is active.

II. Solid-State NMR Spectroscopy of DSPE-d70 Containing Proteoliposomes

Solid-state NMR (ssNMR) is a powerful technique to study the structure and dynamics of membrane proteins in a native-like lipid environment. The use of DSPE-d70 is particularly advantageous for ²H (deuterium) ssNMR experiments to probe the dynamics of the lipid acyl chains.

Experimental Workflow: Solid-State NMR of Proteoliposomes

G Proteoliposome Preparation Proteoliposome Preparation Sample Packing Sample Packing Proteoliposome Preparation->Sample Packing NMR Spectrometer Setup NMR Spectrometer Setup Sample Packing->NMR Spectrometer Setup Data Acquisition Data Acquisition NMR Spectrometer Setup->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Structural & Dynamic Information Structural & Dynamic Information Spectral Analysis->Structural & Dynamic Information

Caption: Workflow for solid-state NMR analysis of proteoliposomes.

Protocol: ²H Solid-State NMR for Lipid Order Parameter Measurement

This protocol outlines the steps for acquiring and analyzing ²H ssNMR data from DSPE-d70 containing proteoliposomes to determine the lipid acyl chain order parameter (S_CD).

Materials:

  • Proteoliposomes containing DSPE-d70

  • Solid-state NMR spectrometer with a wideline probe

  • NMR rotors (e.g., 4 mm zirconia)

  • NMR data processing software

Procedure:

  • Sample Preparation:

    • Concentrate the proteoliposome suspension by ultracentrifugation to form a pellet.

    • Carefully pack the hydrated pellet into an ssNMR rotor.

  • NMR Data Acquisition:

    • Insert the rotor into the ssNMR probe and tune the probe to the deuterium frequency.

    • Set the temperature to the desired value.

    • Acquire a ²H NMR spectrum using a quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire). This sequence is crucial for refocusing the dephasing of the broad deuterium signal.

      • Typical 90° pulse lengths are 2-4 µs.

      • The inter-pulse delay (τ) should be short (e.g., 20-50 µs) to minimize T2 relaxation losses.

      • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • The resulting spectrum will be a Pake doublet, characteristic of a powder sample of deuterated molecules.

    • The quadrupolar splitting (Δν_Q) is the separation between the two most intense peaks of the Pake doublet.

    • Calculate the segmental order parameter (S_CD) for each deuterated position using the following equation:

      S_CD = (4/3) * (h / e²qQ) * Δν_Q

      where:

      • h is Planck's constant

      • e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (typically ~170 kHz).

Quantitative Data: Lipid Order Parameters

The order parameter, S_CD, provides a measure of the orientational order and mobility of the lipid acyl chains. A higher S_CD value indicates a more ordered and less mobile lipid chain. The presence of a membrane protein can influence the lipid order, which can be quantified by comparing the S_CD values in the presence and absence of the protein.

Carbon PositionS_CD (Pure DSPE-d70 bilayer)S_CD (DSPE-d70 with Protein X)
C20.450.48
C60.420.45
C100.350.38
C140.250.28
C180.100.12

Note: These are representative values and will vary depending on the specific protein, lipid composition, and temperature.

III. Fluorescence Microscopy of DSPE-d70 Containing Proteoliposomes

Fluorescence microscopy can be used to visualize proteoliposomes and to study protein-lipid colocalization and protein distribution within the lipid bilayer. While DSPE-d70 itself is not fluorescent, fluorescently labeled lipids or proteins can be incorporated into the proteoliposomes.

Protocol: Confocal Microscopy of Proteoliposomes

Materials:

  • Proteoliposomes containing DSPE-d70 and a fluorescently labeled lipid (e.g., Rhodamine-PE) or a fluorescently tagged protein (e.g., GFP-fusion).

  • Microscope slides and coverslips.

  • Confocal laser scanning microscope.

Procedure:

  • Sample Preparation:

    • Dilute the proteoliposome suspension in an appropriate buffer.

    • Mount a small volume of the suspension on a microscope slide and cover with a coverslip.

  • Imaging:

    • Place the slide on the microscope stage.

    • Excite the sample with the appropriate laser line for the fluorophore used.

    • Collect the fluorescence emission using a suitable detector.

    • Acquire images to visualize the distribution of the fluorescently labeled component.

While DSPE-d70 does not directly contribute to the fluorescence signal, its presence can influence the overall membrane properties, which may indirectly affect the distribution and dynamics of fluorescently labeled molecules.

IV. Application in Studying Signaling Pathways: The Rhodopsin Example

DSPE-d70 can be incorporated into model membranes to study the function of signaling proteins like G protein-coupled receptors (GPCRs). For example, the light-activated signaling cascade of rhodopsin can be investigated in a well-defined lipid environment.

Rhodopsin Signaling Pathway

G cluster_activation Activation cluster_transduction Signal Transduction cluster_response Cellular Response Light Light Rhodopsin Rhodopsin Light->Rhodopsin activates Metarhodopsin II Metarhodopsin II Rhodopsin->Metarhodopsin II Transducin (G_t) Transducin (G_t) Metarhodopsin II->Transducin (G_t) activates G_tα-GTP G_tα-GTP Transducin (G_t)->G_tα-GTP GDP/GTP exchange PDE6 PDE6 G_tα-GTP->PDE6 activates cGMP -> GMP cGMP -> GMP PDE6->cGMP -> GMP hydrolyzes Ion Channel Closure Ion Channel Closure cGMP -> GMP->Ion Channel Closure leads to Hyperpolarization Hyperpolarization Ion Channel Closure->Hyperpolarization

Caption: Simplified signaling pathway of the visual pigment rhodopsin.

By reconstituting rhodopsin into liposomes containing DSPE-d70, researchers can use ²H ssNMR to probe how the activation of rhodopsin and its interaction with transducin affect the dynamics of the surrounding lipid environment.

V. Summary of Quantitative Data

The following tables summarize the types of quantitative data that can be obtained from the experimental protocols described above.

Table 1: Protein Reconstitution and Stability

ParameterMethodTypical Value/RangeSignificance
Proteoliposome Size (Diameter) Dynamic Light Scattering (DLS)100 - 200 nmIndicates homogeneity of the sample.
Protein Incorporation Efficiency SDS-PAGE and Densitometry> 80%Quantifies the success of reconstitution.
Protein Activity Functional Assay (e.g., ligand binding, enzyme kinetics)Dependent on the proteinConfirms the native folding of the reconstituted protein.

Table 2: Lipid-Protein Interaction and Dynamics

ParameterMethodTypical Value/RangeSignificance
Lipid Acyl Chain Order (S_CD) ²H Solid-State NMR0.1 - 0.5Measures the mobility and ordering of lipid chains.
Protein-Lipid Binding Affinity (K_d) Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)nM to µM rangeQuantifies the strength of interaction between the protein and lipids.
Conformational Dynamics Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Relative deuterium uptakeIdentifies regions of the protein that change conformation upon lipid binding or activation.

Conclusion

DSPE-d70 is a powerful tool for researchers studying membrane proteins. Its unique isotopic labeling allows for detailed investigation of lipid bilayer dynamics and lipid-protein interactions using solid-state NMR. By combining DSPE-d70 with other biophysical techniques such as fluorescence microscopy and functional assays, a comprehensive understanding of membrane protein structure, function, and regulation within a native-like lipid environment can be achieved. The protocols and data presented in these application notes provide a solid foundation for designing and executing robust experimental strategies for membrane protein research.

References

Application Notes and Protocols for the Quantification of DSPE-Containing Liposomes in Plasma Samples using DSPE-d70 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) and its derivatives, particularly those conjugated with polyethylene (B3416737) glycol (DSPE-PEG), are critical components in the development of advanced drug delivery systems.[1] These phospholipids (B1166683) are integral to the structure of liposomes and other nanoparticles, serving to enhance drug solubility, stability, and pharmacokinetic profiles.[1] By encapsulating therapeutic agents, DSPE-PEG-containing nanocarriers can improve circulation time, facilitate passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, and reduce systemic toxicity.[1] Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to enable active targeting to specific cells or tissues.[2]

Accurate quantification of these drug delivery vehicles in biological matrices such as plasma is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies. This document provides a detailed protocol for the determination of DSPE-containing liposomes in plasma samples using a deuterated internal standard, DSPE-d70, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[3]

Principle of the Method

This bioanalytical method involves the extraction of the DSPE-containing analyte and the DSPE-d70 internal standard from plasma samples, followed by chromatographic separation and detection by tandem mass spectrometry. Plasma proteins are first precipitated to release the liposomal components. The supernatant is then further processed to isolate the lipids. The separation is achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, which separates the analytes from other plasma components. The analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to quantify the concentration of the DSPE-containing liposome (B1194612) in the original plasma sample by referencing a calibration curve.

Experimental Protocols

Materials and Reagents
  • Blank plasma (species-specific, e.g., human, rat, mouse) with an appropriate anticoagulant (e.g., K2EDTA).

  • DSPE-containing liposome (analyte).

  • DSPE-d70 (internal standard).

  • Acetonitrile (B52724) (ACN), LC-MS grade.

  • Methanol (B129727) (MeOH), LC-MS grade.

  • Isopropanol (IPA), LC-MS grade.

  • Formic acid (FA), LC-MS grade.

  • Water, ultrapure (18.2 MΩ·cm).

  • Microcentrifuge tubes.

  • Pipettes and tips.

  • Vortex mixer.

  • Centrifuge.

  • HPLC or UHPLC system.

  • Triple quadrupole mass spectrometer with an ESI source.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh the DSPE-containing liposome and dissolve it in an appropriate solvent (e.g., methanol or ethanol) to obtain a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh DSPE-d70 and dissolve it in methanol to obtain a final concentration of 1 mg/mL.

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50 ACN:water) to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the instrument response.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.

  • To 50 µL of plasma in each tube, add 10 µL of the IS working solution (100 ng/mL DSPE-d70). Exception: Do not add IS to blank plasma samples used to determine matrix background.

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific DSPE-containing analytes and instrumentation.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 50% B

    • 0.5-2.5 min: 50-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-50% B

    • 3.6-5.0 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: To be determined by infusing standard solutions of the analyte and DSPE-d70. For DSPE (MW ~748 g/mol ), the precursor ion will be [M+H]+. The deuteration of DSPE-d70 will result in a mass shift. Example transitions would be:

    • DSPE Analyte: Q1: m/z [M+H]+ -> Q3: characteristic fragment ion.

    • DSPE-d70 IS: Q1: m/z [M+70+H]+ -> Q3: corresponding characteristic fragment ion.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Gas Flows: Optimize for the specific instrument.

Data Presentation

Quantitative data from method validation should be summarized in tables for clarity and easy comparison.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
DSPE-Liposome1 - 1000y = 0.0123x + 0.0045> 0.995

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ1< 20%± 20%< 20%± 20%
Low3< 15%± 15%< 15%± 15%
Medium100< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low85.288.198.5
High87.689.3101.2

Visualizations

G cluster_0 Targeted Drug Delivery Pathway Liposome DSPE-PEG Liposome + Drug + Targeting Ligand Circulation Circulation Liposome->Circulation Systemic Administration Targeting Receptor Binding Circulation->Targeting EPR Effect & Active Targeting Internalization Endocytosis Targeting->Internalization Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Conceptual signaling pathway for a targeted DSPE-PEG liposome.

G cluster_1 Bioanalytical Workflow for Plasma Samples Sample_Collection Plasma Sample Collection IS_Spiking Spike with DSPE-d70 IS Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (ACN) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis G cluster_2 Principle of Stable Isotope Dilution LC-MS/MS Analyte Analyte (DSPE-Liposome) Extraction Sample Preparation (Extraction) Analyte->Extraction IS Internal Standard (DSPE-d70) IS->Extraction LC LC Separation Extraction->LC MS Analyte Signal IS Signal LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

References

Application Notes and Protocols for DSPE-d70 in Neurological Disease Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a critical tool for understanding the pathophysiology of neurological diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][3][4][5] Dysregulation of lipid metabolism is a key feature of these conditions, affecting cellular membranes, signaling pathways, and energy homeostasis.[6][7][8][9][10][11][12] Accurate quantification of lipid species is paramount for identifying potential biomarkers and therapeutic targets.

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) is a deuterated phospholipid used as an internal standard in mass spectrometry (MS)-based lipidomics. Its chemical structure is identical to its endogenous counterpart, DSPE, except for the substitution of 70 hydrogen atoms with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of phosphatidylethanolamines (PEs) and other phospholipid classes in complex biological samples, such as brain tissue and cerebrospinal fluid (CSF). The use of deuterated standards helps to correct for variations in sample preparation, extraction efficiency, and MS ionization, ensuring high accuracy and reproducibility.[13][14]

These application notes provide a detailed protocol for the use of DSPE-d70 in a typical lipidomics workflow for the analysis of brain tissue from a mouse model of a neurological disease.

Experimental Protocols

Protocol 1: Lipid Extraction from Brain Tissue using a Modified Folch Method

This protocol describes the extraction of total lipids from brain tissue samples.

Materials:

  • Brain tissue (e.g., cortex, hippocampus)

  • DSPE-d70 internal standard solution (1 mg/mL in chloroform (B151607):methanol (B129727) 1:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Dounce homogenizer

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • LC-MS grade solvents

Procedure:

  • Sample Preparation:

    • Excise brain tissue of interest and immediately snap-freeze in liquid nitrogen. Store at -80°C until use.

    • Weigh the frozen tissue (typically 10-50 mg).

    • On ice, add 1 mL of ice-cold PBS to the tissue in a Dounce homogenizer.

    • Homogenize the tissue thoroughly.

  • Internal Standard Spiking:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add a known amount of DSPE-d70 internal standard solution. The amount should be determined based on the expected concentration of endogenous PEs in the sample. A typical starting point is 10 µL of a 1 mg/mL solution per 50 mg of tissue.

  • Lipid Extraction:

    • Add 2 mL of chloroform and 1 mL of methanol to the homogenate (final ratio of chloroform:methanol:aqueous sample is approximately 2:1:0.8).

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Re-extract the upper aqueous phase and the protein interface with 2 mL of chloroform. Vortex and centrifuge as before.

    • Combine the lower organic phase with the first extract.

  • Washing:

    • Add 1 mL of 0.9% NaCl solution to the combined organic extract.

    • Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes.

    • Carefully remove and discard the upper aqueous phase.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of LC-MS grade isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS analysis.

    • Transfer the reconstituted sample to an autosampler vial with a glass insert.

Protocol 2: Quantitative Analysis by LC-MS/MS

This protocol outlines the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the lipid extract.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Reversed-phase C18 column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

LC Conditions:

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 40% B

    • 2-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25.1-30 min: Return to 40% B and equilibrate.

MS/MS Conditions:

  • Ionization Mode: Electrospray ionization (ESI), positive and negative modes.

  • Multiple Reaction Monitoring (MRM):

    • For positive mode, monitor for the neutral loss of the phosphoethanolamine headgroup (141 Da).

    • For negative mode, monitor for the fatty acid fragments.

    • Specific MRM transitions for DSPE (endogenous) and DSPE-d70 (internal standard) should be optimized. For DSPE (C41H82NO8P), the precursor ion in positive mode would be [M+H]+ at m/z 748.6. For DSPE-d70, the precursor ion would be at m/z 818.9.

  • Data Analysis:

    • Integrate the peak areas for the endogenous lipid species and the DSPE-d70 internal standard.

    • Calculate the concentration of each analyte by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve constructed with known concentrations of non-deuterated lipid standards.

Data Presentation

The following tables represent hypothetical quantitative data from a lipidomics study comparing wild-type (WT) mice to a transgenic mouse model of Alzheimer's disease (AD-Tg). Concentrations are expressed in µg/g of brain tissue.

Table 1: Phosphatidylethanolamine (PE) Species in Mouse Brain Cortex

Lipid SpeciesWT (µg/g tissue, mean ± SD, n=8)AD-Tg (µg/g tissue, mean ± SD, n=8)Fold Changep-value
PE(36:2)150.3 ± 12.1125.8 ± 10.50.84<0.01
PE(38:4)210.5 ± 18.9170.2 ± 15.30.81<0.01
PE(40:6)185.7 ± 16.2145.9 ± 13.10.79<0.01
PE(O-38:5)95.2 ± 8.7115.6 ± 10.11.21<0.05

Table 2: Other Phospholipid Classes in Mouse Brain Cortex

Lipid ClassWT (µg/g tissue, mean ± SD, n=8)AD-Tg (µg/g tissue, mean ± SD, n=8)Fold Changep-value
Phosphatidylcholine (PC)1250.6 ± 110.31180.4 ± 105.20.94>0.05
Phosphatidylserine (PS)450.2 ± 40.1410.8 ± 38.50.91<0.05
Phosphatidylinositol (PI)320.9 ± 28.5285.4 ± 25.10.89<0.05

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Tissue Brain Tissue Homogenization Spike Spike with DSPE-d70 Tissue->Spike Folch Modified Folch Extraction (Chloroform/Methanol) Spike->Folch PhaseSep Phase Separation Folch->PhaseSep Collect Collect Organic Phase PhaseSep->Collect Dry Dry Down under Nitrogen Collect->Dry Reconstitute Reconstitute in LC-MS Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS DataProc Data Processing LCMS->DataProc Quant Quantification DataProc->Quant

Caption: Lipidomics workflow using DSPE-d70 as an internal standard.

Glycerophospholipid_Metabolism cluster_synthesis De Novo Synthesis cluster_headgroups Headgroup Addition cluster_remodeling Remodeling (Lands' Cycle) G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PC Phosphatidylcholine (PC) DAG->PC CDP-Choline PE Phosphatidylethanolamine (PE) DAG->PE CDP-Ethanolamine LPC Lyso-PC PC->LPC PLA2 PS Phosphatidylserine (PS) PE->PS Serine LPE Lyso-PE PE->LPE PLA2 LPC->PC Acyl-CoA LPE->PE Acyl-CoA

Caption: Simplified glycerophospholipid metabolism pathway.

References

Application Notes and Protocols for DSPE-d70 in Cancer Cell Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of lipids in cancer cells using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) as an internal standard. This document outlines the procedures for cell culture, lipid extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and includes examples of data presentation and visualization of relevant signaling pathways.

Introduction

Lipid metabolism is significantly altered in cancer cells to meet the demands of rapid proliferation, membrane synthesis, and signaling. Phospholipids (B1166683), key components of cellular membranes, and their metabolic pathways are often dysregulated in cancer, making them attractive targets for therapeutic intervention and biomarker discovery. Accurate quantification of lipid species is crucial for understanding the role of lipids in cancer biology. The use of stable isotope-labeled internal standards, such as DSPE-d70, is essential for correcting for variations in sample preparation and instrument response, thereby enabling precise and accurate quantification of endogenous lipids by mass spectrometry.[1] DSPE-d70, a deuterated version of a common phosphatidylethanolamine (B1630911) (PE), serves as an excellent internal standard for the quantification of various phospholipid classes.

Experimental Protocols

This section details the experimental workflow for the analysis of lipids in cultured cancer cells using DSPE-d70 as an internal standard.

I. Cell Culture and Harvesting
  • Cell Culture: Culture cancer cell lines of interest (e.g., MCF-7, PC3, Mel501) in appropriate media and conditions until they reach approximately 70-80% confluency.[2]

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Detach the cells using a trypsin/EDTA solution.

    • Neutralize the trypsin with a soybean trypsin inhibitor or complete medium.[2]

    • Centrifuge the cell suspension at 2000 rpm for 3 minutes to pellet the cells.[2]

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the final cell pellet in a known volume of PBS for cell counting. A cell count of approximately 1 x 107 cells per sample is recommended.[3]

    • Store the cell pellets at -80°C until lipid extraction.

II. Lipid Extraction (Modified Folch Method)

This protocol is a modification of the widely used Folch method for lipid extraction.[1][2][4]

  • Preparation of Internal Standard Stock Solution: Prepare a stock solution of DSPE-d70 in a suitable organic solvent (e.g., chloroform:methanol 2:1, v/v) at a concentration of 1 mg/mL. From this, prepare a working solution at a concentration appropriate for spiking into the samples (e.g., 10 µg/mL).

  • Lipid Extraction:

    • Thaw the cell pellets on ice.

    • Add a known volume of the DSPE-d70 internal standard working solution to each cell pellet. The amount should be optimized based on the expected lipid content and instrument sensitivity.

    • Add a chilled solution of chloroform:methanol (2:1, v/v) to the cell pellet. A volume of 1 mL per 1 x 107 cells is a good starting point. To prevent lipid oxidation, 0.01% butylated hydroxytoluene (BHT) can be added to the extraction solvent.[4]

    • Vortex the mixture vigorously for 1 minute to lyse the cells and solubilize the lipids.

    • Incubate the mixture on a shaker at room temperature for 30 minutes.[1]

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

III. LC-MS/MS Analysis
  • Sample Reconstitution: On the day of analysis, reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography, such as acetonitrile:isopropanol (1:1, v/v) containing 1% 1 M ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[5]

  • Chromatographic Separation:

    • Column: A C18 or C8 column is suitable for the separation of different lipid classes.[5][6]

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic lipids. The gradient should be optimized to achieve good separation of the lipid classes of interest.[7]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used.[5]

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used to detect a wider range of lipid classes. Phosphatidylcholines (PC) and sphingomyelins (SM) are typically detected in positive mode, while phosphatidylethanolamines (PE), phosphatidylinositols (PI), and phosphatidylserines (PS) are often detected in negative mode.[8]

    • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements and confident lipid identification.[5][6]

    • Acquisition Mode: A data-dependent acquisition (DDA) or data-independent acquisition (DIA) method can be used to acquire MS/MS spectra for lipid identification.

    • MRM for Quantification: For targeted quantification, multiple reaction monitoring (MRM) can be used on a triple quadrupole mass spectrometer. Precursor and product ion pairs for DSPE-d70 and the target lipids need to be determined.

IV. Data Analysis and Quantification
  • Lipid Identification: Identify lipids based on their accurate mass, retention time, and fragmentation patterns from the MS/MS spectra. Databases such as LIPID MAPS can be used for this purpose.

  • Quantification: Calculate the concentration of each lipid species by comparing the peak area of the endogenous lipid to the peak area of the DSPE-d70 internal standard. A calibration curve can be constructed using a series of standard solutions with known concentrations of a representative lipid for each class and a fixed concentration of DSPE-d70 to achieve absolute or semi-absolute quantification.

Data Presentation

Quantitative lipidomic data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Table 1: Phospholipid Class Composition in Melanoma Cells Cultured at Different pH. Data is presented as pmol of lipid per µg of protein (mean ± SD). This table is adapted from a study on Mel501 melanoma cells.[9][10]

Lipid ClassMel501 (pH 7.4)Mel501ac (pH 6.5)
Glycerophospholipids (GPL)
Phosphatidylcholine (PC)180 ± 20220 ± 25
Phosphatidylethanolamine (PE)80 ± 10100 ± 15
Phosphatidylinositol (PI)25 ± 535 ± 7
Phosphatidylserine (PS)15 ± 320 ± 4
Phosphatidic Acid (PA)5 ± 18 ± 2
Sphingolipids (SL)
Sphingomyelin (SM)30 ± 632 ± 5

Visualization of Signaling Pathways

Understanding the signaling pathways in which phospholipids are involved is crucial for interpreting lipidomic data in the context of cancer biology. Graphviz diagrams can be used to visualize these complex pathways.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Phosphoinositides are key second messengers in this pathway.[11][12]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 (PI(3,4,5)P3) PI3K->PIP3 Phosphorylation PIP2 PIP2 (PI(4,5)P2) PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Caption: The PI3K/Akt signaling pathway in cancer.

Phospholipase C (PLC) Signaling Pathway

PLC enzymes hydrolyze PIP2 to generate the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which regulate intracellular calcium levels and activate protein kinase C (PKC), respectively. This pathway is also implicated in cancer progression.[13][14]

PLC_Signaling GPCR G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) GPCR->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PIP2 PIP2 (PI(4,5)P2) PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Co-activation Downstream Downstream Signaling PKC->Downstream Phosphorylation

Caption: The Phospholipase C (PLC) signaling pathway.

Conclusion

The protocol described provides a robust framework for the quantitative analysis of phospholipids in cancer cells using DSPE-d70 as an internal standard. This approach, combining detailed sample preparation with high-resolution LC-MS/MS, enables the accurate measurement of changes in the lipidome associated with cancer. The integration of this quantitative data with the visualization of relevant signaling pathways will empower researchers to gain deeper insights into the role of lipid metabolism in cancer and to identify potential therapeutic targets and biomarkers.

References

Troubleshooting & Optimization

Technical Support Center: DSPE-d70 Quantification in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for DSPE-d70 in a mass spectrometry-based assay?

A1: For quantitative analysis using tandem mass spectrometry (LC-MS/MS), DSPE-d70 is typically monitored in negative ionization mode. The precursor ion corresponds to the deprotonated molecule [M-H]⁻. Given the molecular weight of DSPE-d70 is approximately 818.5 g/mol , the expected precursor ion will have a mass-to-charge ratio (m/z) of around 817.5.

Fragmentation of the DSPE-d70 precursor ion will result in characteristic product ions. A common fragmentation pathway for phospholipids (B1166683) is the neutral loss of one of the fatty acid chains. For DSPE-d70, which contains two deuterated stearic acid (d35-stearic acid) chains, a primary product ion would result from the loss of one of these chains.

Q2: I am observing a weak or no signal for my DSPE-d70 internal standard. What are the potential causes?

A2: A weak or absent signal for DSPE-d70 can stem from several factors, ranging from sample preparation to instrument settings. Common causes include:

  • Incorrect Instrument Polarity: DSPE and its deuterated analogs ionize most efficiently in negative mode. Ensure your mass spectrometer is set to negative ion detection.

  • Suboptimal Ionization Source Parameters: The efficiency of ion generation is highly dependent on the ion source settings. Key parameters to optimize include spray voltage, gas flows (nebulizer and drying gas), and source temperature.

  • Sample Preparation Issues: Incomplete extraction from the sample matrix or degradation of the analyte can lead to low signal intensity.

  • LC Method Problems: Poor chromatographic peak shape (e.g., excessive broadening) can result in a signal that is difficult to distinguish from baseline noise. Also, ensure the mobile phase composition is appropriate for phospholipid analysis.

  • Mass Spectrometer Calibration and Tuning: An out-of-calibration or poorly tuned instrument will exhibit poor sensitivity.

Q3: My DSPE-d70 signal is highly variable across my sample set. What could be the reason?

A3: High variability in the internal standard signal can compromise the accuracy and precision of your quantitative results.[1] Potential causes include:

  • Inconsistent Sample Preparation: Variations in extraction efficiency between samples can lead to inconsistent recovery of the internal standard.

  • Matrix Effects: The presence of co-eluting substances from the biological matrix can suppress or enhance the ionization of DSPE-d70 to varying degrees in different samples.[2]

  • Pipetting Inaccuracies: Errors in the addition of the DSPE-d70 internal standard solution to each sample will result in variable signal intensities.

  • Sample Storage and Stability: DSPE-d70 may degrade if samples are not stored properly (e.g., at -20°C or lower) or if they undergo multiple freeze-thaw cycles.[3]

  • LC-MS System Instability: Fluctuations in pump performance, injector precision, or mass spectrometer sensitivity can contribute to signal variability.

Q4: I am seeing unexpected adducts or fragments in my mass spectra for DSPE-d70. How should I troubleshoot this?

A4: The formation of adducts is a common phenomenon in electrospray ionization (ESI). For DSPE-d70 in negative ion mode, you might observe adducts with components of your mobile phase, such as formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH3COO]⁻). To minimize adduct formation, consider the following:

  • Mobile Phase Purity: Use high-purity solvents and additives to reduce the presence of adduct-forming species.

  • Source Conditions: Optimization of the ion source temperature and voltages can sometimes reduce the formation of adducts.

  • Unexpected Fragments: If you observe fragments other than the expected loss of a fatty acid chain, it could indicate in-source fragmentation. This can be mitigated by reducing the cone voltage or other ion optic voltages to use "softer" ionization conditions.

Troubleshooting Guides

Guide 1: No or Low DSPE-d70 Signal

This guide provides a step-by-step approach to diagnosing and resolving issues of low or no signal for your DSPE-d70 internal standard.

Step Action Expected Outcome Troubleshooting
1 Verify Instrument Settings Confirm mass spectrometer is in negative ion mode and that the correct MRM transition for DSPE-d70 is being monitored.If settings are incorrect, adjust and re-run the sample.
2 Check System Suitability Inject a pure solution of DSPE-d70 at a known concentration.If a strong signal is observed, the issue is likely related to the sample matrix or preparation. If the signal is still low, proceed to the next step.
3 Optimize Ion Source Parameters Systematically adjust spray voltage, gas flows, and temperature to maximize the DSPE-d70 signal.If optimization does not improve the signal, there may be a hardware issue.
4 Inspect LC System Check for leaks, ensure proper mobile phase composition and flow rate, and verify column integrity.Address any leaks or blockages. Prepare fresh mobile phases if necessary.
5 Evaluate Sample Preparation Prepare a fresh sample, paying close attention to extraction and reconstitution steps.If the fresh sample yields a good signal, the issue was with the previous sample preparation.
Guide 2: High Internal Standard Variability

This guide addresses the issue of inconsistent DSPE-d70 signal across a batch of samples.

Step Action Rationale Corrective Action
1 Review Pipetting Technique Inaccurate addition of the internal standard is a common source of variability.Use calibrated pipettes and ensure consistent technique for adding the IS to all samples.
2 Assess Matrix Effects Perform a post-extraction addition experiment to quantify the degree of ion suppression or enhancement.If significant matrix effects are present, consider improving the sample cleanup method (e.g., using solid-phase extraction) or modifying the chromatography to separate DSPE-d70 from interfering components.
3 Check for Sample Homogeneity Ensure that samples are thoroughly mixed after the addition of the internal standard and before injection.Vortex or mix samples adequately.
4 Monitor System Performance Inject a series of system suitability standards throughout the analytical run to check for instrument drift.If drift is observed, re-calibrate the instrument or investigate the source of the instability.
5 Evaluate Internal Standard Stability Prepare a fresh stock solution of DSPE-d70 and compare its response to the old stock.If the old stock shows a significantly lower response, it may have degraded.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the quantification of unlabeled DSPE and the internal standard DSPE-d70.

Compound Molecular Formula Molecular Weight ( g/mol ) Ionization Mode Precursor Ion [M-H]⁻ (m/z) Predicted Product Ion (m/z)
DSPEC₄₁H₈₂NO₈P748.07Negative747.1~463.3 (Loss of Stearic Acid)
DSPE-d70C₄₁H₁₂D₇₀NO₈P818.5Negative817.5~498.3 (Loss of d35-Stearic Acid)

Experimental Protocols

Protocol 1: Sample Preparation from Plasma
  • Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a known concentration of DSPE-d70 solution (in a suitable organic solvent like methanol) to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to each sample.

  • Vortexing: Vortex each sample vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • DSPE: 747.1 → 463.3 (example)

      • DSPE-d70: 817.5 → 498.3 (example)

    • Parameter Optimization: Optimize collision energy and other compound-specific parameters for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add DSPE-d70 IS plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (Negative Ion Mode, MRM) lc_separation->ms_detection integrate Peak Integration ms_detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification via Calibration Curve calculate->quantify

Caption: Experimental workflow for DSPE-d70 quantification.

troubleshooting_flowchart start Problem: Low or Variable DSPE-d70 Signal check_ms Check MS Settings (Negative Mode, MRM) start->check_ms check_lc Check LC Conditions (Flow, Leaks, Column) check_ms->check_lc Settings OK solution Problem Resolved check_ms->solution Settings Corrected check_prep Review Sample Prep (Pipetting, Extraction) check_lc->check_prep LC OK check_lc->solution LC Fixed check_is Check IS Solution (Concentration, Degradation) check_prep->check_is Prep OK check_prep->solution Prep Corrected matrix_effects Investigate Matrix Effects check_is->matrix_effects IS Solution OK check_is->solution New IS Made system_suitability Run System Suitability Test matrix_effects->system_suitability system_suitability->solution

Caption: Troubleshooting flowchart for DSPE-d70 analysis.

References

addressing DSPE-d70 isotopic purity and mass shift issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the isotopic purity and mass shift of DSPE-d70 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70). Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected isotopic purity of DSPE-d70 and how is it determined?

A1: The isotopic purity of DSPE-d70, a deuterated lipid, is a critical parameter for its use as an internal standard in mass spectrometry-based assays. Typically, high-quality DSPE-d70 should have a deuterium (B1214612) enrichment of ≥98%.[1] This is crucial for accurate quantification.[2] Isotopic purity is best determined using high-resolution mass spectrometry (HRMS) or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[3] These techniques can resolve and quantify the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).

Q2: I am observing a different retention time for DSPE-d70 compared to its non-deuterated counterpart in my LC-MS analysis. Is this normal?

A2: Yes, this is a known phenomenon referred to as the "chromatographic isotope effect". Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[2] This can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, potentially compromising analytical accuracy.[2]

Q3: What are common mass shifts I should expect to see for DSPE-d70 in my mass spectrometry data?

A3: Besides the primary mass difference due to the 70 deuterium atoms, you will likely observe various adduct ions, which are formed when the DSPE-d70 molecule associates with other ions present in the sample or mobile phase. Common adducts in positive ion mode include protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and potassium adducts ([M+K]⁺). In negative ion mode, you may observe deprotonated molecules ([M-H]⁻) or adducts with anions from the mobile phase, such as formate (B1220265) ([M+HCOO]⁻) or acetate (B1210297) ([M+CH₃COO]⁻). The formation of these adducts is influenced by the ionization source and experimental conditions.[4]

Q4: Can the deuterium atoms on DSPE-d70 exchange with hydrogen atoms from the solvent?

A4: This phenomenon, known as back-exchange, can occur, particularly with deuterons on heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.[2] While the deuterium atoms on the acyl chains of DSPE-d70 are generally stable, some back-exchange could potentially occur depending on the sample matrix, solvent conditions, and temperature. It is crucial to use aprotic solvents where possible and minimize sample workup times to reduce the risk of back-exchange.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: Your quantitative results are inconsistent and inaccurate despite using DSPE-d70 as an internal standard.

Possible Causes & Solutions:

  • Lack of Co-elution: As mentioned in the FAQs, DSPE-d70 may elute slightly earlier than its non-deuterated analog.

    • Solution: Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If a significant separation is observed, consider adjusting your chromatographic method (e.g., gradient, column chemistry) to minimize the retention time difference.[2]

  • Isotopic or Chemical Impurities: The presence of undeuterated or partially deuterated DSPE, or other chemical impurities, can interfere with accurate quantification.

    • Solution: Confirm the isotopic and chemical purity of your DSPE-d70 standard using HRMS or qNMR. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results.[2]

  • Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement.

    • Solution: Evaluate matrix effects by comparing the DSPE-d70 signal in a clean solution versus a sample matrix. If significant differences are observed, further sample cleanup or optimization of the LC method may be necessary.

Issue 2: Unexpected Mass Shifts in Mass Spectra

Symptom: You are observing unexpected peaks or mass shifts in your mass spectrum for DSPE-d70.

Possible Causes & Solutions:

  • Formation of Various Adducts: The observed mass will vary depending on the adduct formed (e.g., [M+H]⁺, [M+Na]⁺).

    • Solution: Consult the "Expected Mass Shifts for DSPE-d70 and Common Adducts" table below to identify common adducts. The presence of different adducts can be influenced by the solvent and additives used.

  • In-source Fragmentation: High energy in the ionization source can cause the DSPE-d70 molecule to fragment.

    • Solution: Optimize your mass spectrometer's source parameters (e.g., cone voltage, capillary temperature) to minimize in-source fragmentation and maximize the signal of the desired precursor ion.

  • Presence of Contaminants: Contaminants in your sample or from the LC-MS system can lead to unexpected peaks.

    • Solution: Run a blank injection (solvent only) to identify background ions. Ensure proper cleaning of your system and use high-purity solvents and reagents.

Quantitative Data Summary

Table 1: Expected Mass Shifts for DSPE-d70 and Common Adducts

Ion TypeAdductMass Shift (Da)Expected m/z (Positive Mode)Expected m/z (Negative Mode)
Protonated [M+H]⁺+1.0078819.5-
Deprotonated [M-H]⁻-1.0078-817.5
Sodium Adduct [M+Na]⁺+22.9898841.5-
Potassium Adduct [M+K]⁺+39.0983857.6-
Ammonium (B1175870) Adduct [M+NH₄]⁺+18.0344836.5-
Formate Adduct [M+HCOO]⁻+44.9977-863.5
Acetate Adduct [M+CH₃COO]⁻+59.0133-877.5

Note: The molecular weight of DSPE-d70 is approximately 818.5 g/mol . The expected m/z values are calculated based on this and may vary slightly depending on the exact isotopic composition.

Experimental Protocols

Protocol 1: Determination of DSPE-d70 Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of DSPE-d70 in a suitable organic solvent (e.g., methanol (B129727) or chloroform/methanol mixture) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide (B78521) for negative mode).

  • Instrumentation and Method:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Calibrate the instrument according to the manufacturer's instructions to ensure high mass accuracy.

    • Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a relevant m/z range (e.g., m/z 700-900).

    • Set the resolution to >60,000 to resolve the isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the most abundant isotopologue of DSPE-d70.

    • From the mass spectrum, identify the isotopologue distribution.

    • Calculate the isotopic purity by determining the relative abundance of the fully deuterated species compared to the sum of all isotopologues. Correction for the natural abundance of ¹³C may be necessary for high accuracy.[5]

Protocol 2: Assessment of DSPE-d70 by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of DSPE-d70 and dissolve it in a deuterated solvent suitable for lipids (e.g., chloroform-d, CDCl₃, with a small amount of methanol-d₄, CD₃OD, to improve solubility).

    • Add an internal standard with a known concentration if quantitative analysis is required.

  • Instrumentation and Method:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum to check for the presence of residual proton signals in the regions where deuterium is expected.

    • Acquire a ²H (Deuterium) NMR spectrum to directly observe the signals from the deuterium nuclei.

    • Acquire a ³¹P NMR spectrum to assess the purity of the phospholipid headgroup.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the residual proton signals and compare them to a known reference signal to estimate the level of deuteration.

    • In the ²H NMR spectrum, the presence of sharp signals confirms the incorporation of deuterium.

    • The ³¹P NMR spectrum should show a single peak, indicating the purity of the phosphoethanolamine headgroup.

Visualizations

DSPE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing & Troubleshooting Sample Biological Sample Spike Spike with DSPE-d70 Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract LC Liquid Chromatography Separation Extract->LC MS High-Resolution Mass Spectrometry LC->MS Peak Peak Integration MS->Peak Purity Check Isotopic Purity? Peak->Purity MassShift Unexpected Mass Shift? Peak->MassShift Quant Quantification Purity->Quant Purity OK TroubleshootPurity Troubleshoot: - Verify Standard - Check for Back-Exchange Purity->TroubleshootPurity Purity Issue MassShift->Quant Issue Resolved TroubleshootMassShift Troubleshoot: - Check Adducts - Optimize Source MassShift->TroubleshootMassShift Yes TroubleshootPurity->Quant TroubleshootMassShift->Quant

Caption: Troubleshooting workflow for DSPE-d70 analysis.

DSPE_Structure cluster_structure DSPE-d70 Structure cluster_deuteration Deuteration Sites Headgroup Phosphoethanolamine (undeuterated) Glycerol sn-Glycerol Backbone (partially deuterated) Headgroup->Glycerol Phosphate Ester Bond NonDeuterated Non-Deuterated AcylChains Two Stearoyl Chains (C18:0) (perdeuterated, d35 each) Glycerol->AcylChains Ester Bonds Deuterated Deuterated

Caption: Key structural components of DSPE-d70.

References

Technical Support Center: Optimizing DSPE-d70 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) as an internal standard in mass spectrometry-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of phospholipids.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of DSPE-d70 as an internal standard?

DSPE-d70 is a deuterated analog of DSPE and serves as an internal standard (IS) in mass spectrometry (MS) to correct for variations during sample preparation and analysis. Because it is chemically almost identical to the analyte of interest (e.g., endogenous DSPE) but has a different mass, it can be added at a known concentration to both calibration standards and unknown samples. This allows for the normalization of the analyte signal, compensating for inconsistencies in extraction efficiency, injection volume, and instrument response.

Q2: How do I choose the initial concentration of DSPE-d70 to test?

A common starting point is to add the internal standard at a concentration that is near the middle of the calibration curve for the analyte you are measuring. The goal is to use a concentration that yields a signal intensity similar to that of the analyte in the samples. For instance, if you expect your analyte concentration to be in the range of 1-100 ng/mL, you might start by testing a DSPE-d70 concentration of 50 ng/mL.

Q3: What are the key parameters to evaluate when optimizing the DSPE-d70 concentration?

The optimal concentration of DSPE-d70 should result in:

  • A stable and reproducible signal: The peak area of the internal standard should be consistent across all samples, including calibrators and quality controls (QCs).

  • Minimal ion suppression/enhancement: The internal standard should not significantly interfere with the ionization of the analyte.

  • A response within the linear range of the detector: The signal from the internal standard should not be so high that it saturates the detector.

Troubleshooting Guide

Problem 1: High variability in the DSPE-d70 peak area across samples.

  • Possible Cause A: Inconsistent addition of the internal standard.

    • Solution: Ensure that the pipette used to add the DSPE-d70 stock solution is properly calibrated. Add the internal standard to the sample at the earliest possible step in the sample preparation workflow to account for variability in subsequent steps.

  • Possible Cause B: Degradation of the internal standard.

    • Solution: Prepare fresh working solutions of DSPE-d70 regularly. Store stock solutions at the recommended temperature (typically -20°C or lower) and in an appropriate solvent to prevent degradation.

  • Possible Cause C: Matrix effects.

    • Solution: The composition of the sample matrix can affect the ionization of DSPE-d70. Perform a post-extraction addition experiment to evaluate the extent of matrix effects. This involves comparing the response of the internal standard in a neat solution to its response when added to an extracted blank matrix. If significant matrix effects are observed, further sample cleanup or a different sample preparation technique may be necessary.

Problem 2: Poor signal intensity or signal-to-noise (S/N) ratio for DSPE-d70.

  • Possible Cause A: Suboptimal concentration.

    • Solution: The concentration of DSPE-d70 may be too low. Prepare samples with increasing concentrations of the internal standard to determine the concentration that provides an adequate signal-to-noise ratio (typically >10).

  • Possible Cause B: Mass spectrometer source conditions are not optimized.

    • Solution: Optimize the source parameters of the mass spectrometer (e.g., spray voltage, gas flows, temperature) for DSPE-d70. This can be done by infusing a solution of DSPE-d70 directly into the mass spectrometer.

Problem 3: The presence of DSPE-d70 appears to affect the analyte signal (ion suppression or enhancement).

  • Possible Cause: Co-elution with the analyte leading to competition for ionization.

    • Solution: While DSPE-d70 is expected to co-elute with endogenous DSPE in reversed-phase chromatography, if significant ion suppression is observed, you may need to reduce the concentration of the internal standard. The ideal concentration will provide a stable signal without impacting the analyte's ionization efficiency.

Experimental Protocols

Protocol 1: Determination of Optimal DSPE-d70 Concentration

This experiment aims to identify the DSPE-d70 concentration that provides a stable signal and falls within the linear range of the mass spectrometer.

Methodology:

  • Prepare DSPE-d70 Working Solutions: Prepare a series of working solutions of DSPE-d70 in an appropriate solvent (e.g., methanol) at concentrations ranging from 10 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • Take a set of identical blank matrix samples (e.g., plasma from a control animal).

    • Spike each blank sample with a different concentration of the DSPE-d70 working solution. Include at least three replicates for each concentration.

    • Perform your standard sample extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

    • Reconstitute the final extract in the mobile phase.

  • LC-MS/MS Analysis: Analyze the samples using your developed LC-MS/MS method.

  • Data Analysis:

    • Measure the peak area and signal-to-noise ratio for DSPE-d70 at each concentration.

    • Calculate the mean peak area and the coefficient of variation (%CV) for the replicates at each concentration.

    • Plot the peak area against the DSPE-d70 concentration.

Data Summary:

DSPE-d70 Concentration (ng/mL)Mean Peak Area (n=3)%CVSignal-to-Noise (S/N) Ratio
1055,0008.515
50280,0004.280
100550,0003.1150
2501,350,0002.5350
5002,700,0002.8700
10005,300,0003.51200

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_ws Prepare DSPE-d70 Working Solutions (10-1000 ng/mL) prep_samples Spike Blank Matrix with DSPE-d70 (n=3 per concentration) prep_ws->prep_samples extraction Perform Sample Extraction prep_samples->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Measure Peak Area, S/N and Calculate %CV lcms->data_analysis plot Plot Peak Area vs. Concentration data_analysis->plot select_conc Select Optimal Concentration plot->select_conc

Caption: Workflow for determining the optimal DSPE-d70 concentration.

troubleshooting_flowchart start High Variability in IS Peak Area? cause1 Inconsistent IS Addition? start->cause1 Yes cause2 IS Degradation? start->cause2 No solution1 Calibrate Pipette Add IS Early cause1->solution1 end Problem Resolved solution1->end solution2 Prepare Fresh Solutions Store Properly cause2->solution2 cause3 Matrix Effects? cause2->cause3 No solution2->end solution3 Perform Post-Extraction Addition Experiment cause3->solution3 solution3->end

Caption: Troubleshooting flowchart for high internal standard variability.

Technical Support Center: Mitigating Matrix Effects in Plasma Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects, particularly when using deuterated internal standards like DSPE-d70, in plasma lipid analysis by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS plasma lipid analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, such as plasma.[1][2][3] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which significantly impacts the accuracy, precision, and sensitivity of an analytical method.[3][4] In complex biological matrices like plasma, common causes of these effects include salts, lipids (especially phospholipids), and proteins.[2][3]

Q2: Why are phospholipids (B1166683) a primary concern for matrix effects in plasma lipid analysis?

A2: Phospholipids are highly abundant in biological membranes and, consequently, in plasma and serum samples.[1] They are a major contributor to matrix-induced ionization suppression because they often co-extract with analytes of interest during common sample preparation methods like protein precipitation. Furthermore, their chromatographic behavior often leads to co-elution with target analytes, causing significant ion suppression and fouling of the MS source.[1]

Q3: How do deuterated internal standards, such as DSPE-d70, help mitigate matrix effects?

A3: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[3] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[3][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[3][5]

Q4: How can I determine if my analysis is affected by matrix effects?

A4: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement, respectively.[1][6]

  • Post-Extraction Spiking: This is a quantitative approach. The response of an analyte spiked into a blank matrix extract that has already undergone the entire sample preparation process is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses indicates the degree of signal suppression or enhancement.[1][6]

Troubleshooting Guide

Issue 1: Poor reproducibility of the analyte/DSPE-d70 internal standard area ratio.

This can be a sign of variable matrix effects between samples.

  • Troubleshooting Steps:

    • Evaluate Sample Clean-up: The most direct way to improve reproducibility is to remove interfering matrix components.[1] Consider more rigorous sample preparation techniques.

    • Optimize Chromatography: Adjusting the chromatographic method can help separate your analyte and internal standard from the main phospholipid elution zones.[1]

    • Check for Column Degradation: A contaminated or degraded analytical column can alter separation and affect reproducibility. Implementing a column washing protocol or replacing the column may be necessary.[3]

Issue 2: Low analyte signal and poor sensitivity, even with an internal standard.

Ion suppression is a likely cause of reduced sensitivity.[1] Co-eluting matrix components, especially phospholipids, can significantly suppress the ionization of your target analytes and the internal standard.[1]

  • Troubleshooting Steps:

    • Enhance Sample Preparation: Implement a sample preparation method with a higher efficiency for phospholipid removal.

    • Chromatographic Separation: Modify the LC gradient to achieve better separation between the analytes and the bulk of the phospholipids.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is crucial for minimizing phospholipid-based matrix effects. The following table summarizes the effectiveness of common techniques.

Sample Preparation TechniquePhospholipid Removal EfficiencyThroughputSelectivityKey Considerations
Protein Precipitation (PPT) LowHighLowSimple and fast, but least effective for phospholipid removal, often resulting in significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) Medium to HighLow to MediumMediumCan provide clean extracts, but analyte recovery, especially for polar compounds, may be low.[2][7]
Solid-Phase Extraction (SPE) HighMediumHighGood removal of salts and phospholipids. Requires method development to optimize the sorbent, wash, and elution steps.[1]
HybridSPE®-Phospholipid Very High (>99%)HighVery HighCombines the simplicity of PPT with high selectivity for phospholipid removal.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spiking

This protocol allows for the quantification of ion suppression or enhancement.

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the analyte and the DSPE-d70 internal standard into the final elution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Process a blank plasma sample through the entire extraction procedure. Spike the analyte and DSPE-d70 into the final, clean extract.[1]

    • Set C (Pre-Extraction Spike): Spike the analyte and DSPE-d70 into the blank plasma sample before starting the extraction procedure. (This set is for calculating recovery).[1]

  • Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.

  • Calculate Matrix Effect (ME):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100[3]

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol that may require optimization.

  • Sample Pre-treatment: Precipitate proteins in the plasma sample by adding a solvent like acetonitrile, then centrifuge.

  • Conditioning: Condition the SPE sorbent according to the manufacturer's instructions.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE plate or cartridge.

  • Washing (Step 1 - Polar Interference Removal): Wash the sorbent with a weak solvent (e.g., 0.1% formic acid in water) to remove salts and other polar interferences.[1]

  • Washing (Step 2 - Phospholipid Removal): Wash the sorbent with a solvent like methanol (B129727) to remove phospholipids while retaining the analytes of interest.[1]

  • Elution: Elute the target analytes with an appropriate solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for LC-MS analysis.[1]

Visualizations

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Matrix Effect Assessment cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Verification A Inconsistent Analyte/IS Ratio or Poor Sensitivity B Perform Post-Extraction Spiking Experiment A->B C Perform Post-Column Infusion A->C D Optimize Sample Preparation (e.g., SPE, HybridSPE®) B->D Quantitative Evidence of Matrix Effect E Optimize LC Method (Gradient, Column Chemistry) C->E Qualitative Evidence of Co-elution F Re-evaluate Matrix Effect D->F E->F

Caption: A logical workflow for troubleshooting matrix effects in plasma lipid analysis.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing Plasma Plasma Sample (Analyte + DSPE-d70 + Matrix) PPT Protein Precipitation Plasma->PPT SPE Solid-Phase Extraction (Phospholipid Depletion) PPT->SPE Clean_Extract Clean Extract SPE->Clean_Extract LC LC Separation Clean_Extract->LC MS MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / DSPE-d70) MS->Ratio Quant Quantification Ratio->Quant

References

Technical Support Center: Optimizing DSPE-d70 Recovery During Lipid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the recovery of the internal standard DSPE-d70 (1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine) during lipid extraction experiments.

Frequently Asked questions (FAQs)

Q1: What is DSPE-d70 and why is its recovery important?

Q2: I'm experiencing low recovery of DSPE-d70. What are the most common causes?

Low recovery of DSPE-d70 can stem from several factors throughout the extraction workflow. The most common culprits include:

  • Suboptimal Solvent System: The polarity of the extraction solvent may not be suitable for the amphipathic nature of DSPE-d70.

  • Incorrect pH: The pH of the sample and extraction solvent can affect the charge state of the phosphate (B84403) group on DSPE-d70, influencing its solubility and partitioning.

  • Incomplete Phase Separation: The formation of a single-phase system or an emulsion can lead to the loss of DSPE-d70 in the aqueous layer or at the interface.

  • Matrix Effects: Components in the biological matrix (e.g., proteins, salts) can interfere with the extraction process.

  • Adsorption to Surfaces: DSPE-d70 can adhere to glass or plastic surfaces, especially if using inappropriate labware.

Q3: Which lipid extraction method is best for DSPE-d70 recovery?

The optimal method can depend on the sample matrix. However, modified versions of the classic Folch or Bligh & Dyer methods are generally effective for phospholipids (B1166683) like DSPE. An acidified extraction is often recommended to improve the recovery of phosphatidylethanolamines. Solid-Phase Extraction (SPE) offers a more controlled and potentially higher-throughput alternative.

Q4: How does acidification of the extraction solvent improve DSPE-d70 recovery?

DSPE is a zwitterionic phospholipid. At neutral pH, the phosphate group is negatively charged, and the amine group is positively charged. By acidifying the extraction mixture (typically to a pH of 2-4), the phosphate group becomes protonated, neutralizing its negative charge. This reduces the overall polarity of the DSPE-d70 molecule, enhancing its partitioning into the non-polar organic phase and thereby increasing its recovery.

Troubleshooting Guide

This guide will help you systematically troubleshoot and resolve issues of low DSPE-d70 recovery.

Problem: Low or Inconsistent DSPE-d70 Recovery

Below is a logical workflow to diagnose and address the problem.

Troubleshooting DSPE-d70 Recovery start Start: Low DSPE-d70 Recovery check_method Review Current Extraction Method start->check_method is_acidified Is the method acidified? check_method->is_acidified acidify Action: Acidify the extraction (e.g., add 0.1 M HCl) is_acidified->acidify No check_solvents Evaluate Solvent System & Ratios is_acidified->check_solvents Yes acidify->check_solvents folch_vs_bd Are you using Folch or Bligh & Dyer? check_solvents->folch_vs_bd optimize_ratios Action: Optimize solvent ratios (e.g., increase chloroform (B151607) proportion) folch_vs_bd->optimize_ratios Yes consider_spe Consider Alternative Method: Solid-Phase Extraction (SPE) folch_vs_bd->consider_spe No (Other method) check_phase_sep Examine Phase Separation optimize_ratios->check_phase_sep emulsion Is an emulsion forming? check_phase_sep->emulsion centrifuge Action: Centrifuge at higher speed/longer time or add salt to break emulsion emulsion->centrifuge Yes emulsion->consider_spe No centrifuge->consider_spe end End: Improved Recovery consider_spe->end

Caption: Troubleshooting workflow for low DSPE-d70 recovery.

Data Presentation

The following table summarizes expected recovery rates for phosphatidylethanolamines (PE), the lipid class to which DSPE belongs, using different extraction methods on plasma/serum samples. Note that actual recovery of DSPE-d70 may vary based on the specific matrix and experimental conditions.

Extraction MethodKey ParametersExpected PE Recovery (%)Reference
Folch Chloroform:Methanol (B129727) (2:1, v/v)85 - 95[1][2]
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v)80 - 90[2][3]
Acidified Bligh & Dyer Addition of acid (e.g., HCl) to lower pH90 - 98[1]
Solid-Phase Extraction (SPE) C18 or mixed-mode cation exchange cartridges> 95[4][5]

Experimental Protocols

Protocol 1: Modified Acidified Bligh & Dyer Extraction for High DSPE-d70 Recovery from Plasma

This protocol is optimized for the recovery of phosphatidylethanolamines from a plasma matrix.

Materials:

  • Plasma sample

  • DSPE-d70 internal standard solution (in methanol)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: To a 15 mL glass centrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of DSPE-d70 internal standard solution to the plasma sample.

  • Monophasic Mixture Formation: Add 375 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 30 seconds to mix thoroughly.

  • Acidification: Add 25 µL of 0.1 M HCl. Vortex for another 30 seconds.

  • Incubation: Let the sample sit at room temperature for 15 minutes to allow for protein precipitation and lipid extraction.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes at 4°C. This will result in a biphasic system.

  • Lipid Phase Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical instrument (e.g., isopropanol:acetonitrile (B52724):water for LC-MS).

Acidified Bligh & Dyer Workflow start Start: Plasma Sample + DSPE-d70 add_solvents Add Chloroform:Methanol (1:2) & 0.1 M HCl start->add_solvents vortex_incubate Vortex & Incubate add_solvents->vortex_incubate phase_separation Add Chloroform & 0.9% NaCl to induce phase separation vortex_incubate->phase_separation centrifuge Centrifuge (3000 x g, 10 min) phase_separation->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic evaporate Evaporate Solvent (N2 stream) collect_organic->evaporate reconstitute Reconstitute for Analysis evaporate->reconstitute end End: Sample ready for LC-MS reconstitute->end

Caption: Workflow for Acidified Bligh & Dyer Extraction.

Protocol 2: Solid-Phase Extraction (SPE) for DSPE-d70 Recovery

This protocol provides a high-throughput and reproducible alternative to liquid-liquid extraction.

Materials:

  • Plasma sample

  • DSPE-d70 internal standard solution

  • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the DSPE-d70 internal standard.

    • Add 400 µL of 1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the phospholipids, including DSPE-d70, with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis.

References

Technical Support Center: DSPE-d70 Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPE-d70 (1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine). This resource is designed for researchers, scientists, and drug development professionals to address common stability and solubility challenges encountered when working with DSPE-d70 in organic solvents.

Troubleshooting Guide: DSPE-d70 Precipitation and Instability

This guide provides a systematic approach to resolving common issues related to the stability of DSPE-d70 in organic solvents.

Issue 1: DSPE-d70 fails to dissolve or precipitates immediately upon addition to an organic solvent.

This is a common solubility issue that can arise from several factors. Follow the steps below to diagnose and resolve the problem.

Troubleshooting Workflow

G cluster_0 Problem: DSPE-d70 Precipitation/Insolubility start DSPE-d70 fails to dissolve or precipitates q1 Is the correct solvent being used? start->q1 q2 Is the solvent of sufficient purity? q1->q2 Yes choice1 choice1 q1->choice1 No q3 Is the DSPE-d70 concentration too high? q2->q3 Yes choice2 choice2 q2->choice2 No q4 Is the temperature appropriate? q3->q4 Yes choice3 choice3 q3->choice3 No q5 Has sufficient mixing/sonication been applied? q4->q5 Yes choice4 choice4 q4->choice4 No solution DSPE-d70 Dissolved q5->solution Yes choice5 choice5 q5->choice5 No choice1->solution Select an appropriate solvent (e.g., Chloroform (B151607), Ethanol) choice2->solution Use high-purity, anhydrous solvent choice3->solution Reduce concentration or use a co-solvent choice4->solution Gently warm the solution choice5->solution

Caption: Troubleshooting workflow for DSPE-d70 dissolution.

Issue 2: A dissolved DSPE-d70 solution becomes cloudy or forms a precipitate over time.

This may indicate delayed precipitation or chemical degradation of the lipid.

  • Potential Cause: Solvent Evaporation.

    • Recommended Solution: Ensure your container is tightly sealed to prevent solvent evaporation, which can lead to an increase in DSPE-d70 concentration and subsequent precipitation. Use fresh solvent for your experiments.

  • Potential Cause: Temperature Fluctuations.

    • Recommended Solution: Store the DSPE-d70 solution at a stable temperature. Some saturated lipids have lower solubility at cooler temperatures. Avoid repeated freeze-thaw cycles.

  • Potential Cause: Water Contamination.

    • Recommended Solution: Use anhydrous solvents and store them under an inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture. Water can decrease the solubility of phospholipids (B1166683) in many organic solvents.

  • Potential Cause: Chemical Degradation.

    • Recommended Solution: While DSPE is generally stable, prolonged storage in certain solvents, especially at room temperature and exposed to light and oxygen, can lead to hydrolysis or oxidation. It is recommended to store DSPE-d70 solutions at -20°C for long-term stability. For some applications, adding an antioxidant like BHT may be considered, but its compatibility with downstream applications must be verified.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for dissolving DSPE-d70?

A1: DSPE and its derivatives are typically soluble in chlorinated solvents like chloroform and dichloromethane. They also show solubility in alcohols such as ethanol (B145695), methanol (B129727), and isopropanol, often used in the preparation of liposomes.[1][2] For PEGylated DSPE, such as DSPE-PEG(2000)-amine, it is soluble in ethanol at approximately 20 mg/ml and in dimethylformamide (DMF) at about 11 mg/ml.[3] The choice of solvent can impact the physical characteristics of resulting lipid formulations.[2]

Q2: How can I improve the solubility of DSPE-d70 in my chosen solvent?

A2: To improve solubility, consider the following:

  • Gentle Warming: Warming the solution can increase the solubility of DSPE-d70. However, avoid excessive heat to prevent solvent evaporation and potential degradation.

  • Sonication: Using a bath sonicator can help to break up aggregates and facilitate dissolution.

  • Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For instance, a chloroform:methanol mixture is often effective for dissolving lipids.[1]

Q3: What is the recommended storage condition for DSPE-d70 in an organic solvent?

A3: For long-term stability, it is best to store DSPE-d70 solutions at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation and solvent evaporation.[3] Avoid prolonged storage at room temperature.

Q4: Can the choice of organic solvent affect the properties of my final liposomal formulation?

A4: Yes, the choice of organic solvent is a critical parameter in liposome (B1194612) manufacturing. For example, when using microfluidics, reducing the polarity of the solvent (e.g., from methanol to isopropanol) can lead to an increase in liposome particle size.[2] The solvent selection can also influence other critical quality attributes of the liposomes.

Q5: Are there any known degradation pathways for DSPE-d70 in organic solvents?

A5: While specific degradation pathways for DSPE-d70 are not extensively documented in the provided search results, phospholipids, in general, can be susceptible to hydrolysis of the ester bonds, particularly in the presence of water and at non-neutral pH. Oxidative degradation of the fatty acid chains can also occur, although less likely with saturated stearoyl chains compared to unsaturated ones. To minimize degradation, it is crucial to use high-purity, anhydrous solvents and to store solutions properly.

Data Presentation

Table 1: Solubility of DSPE-PEG(2000)-amine in Selected Organic Solvents

Organic SolventApproximate Solubility (mg/ml)Reference
Ethanol20[3]
Dimethylformamide (DMF)11[3]

Note: This data is for a PEGylated derivative of DSPE. The solubility of DSPE-d70 may vary.

Experimental Protocols

Protocol: Determination of DSPE-d70 Solubility in an Organic Solvent

This protocol outlines a general method for determining the saturation solubility of DSPE-d70 in a specific organic solvent.

  • Materials:

    • DSPE-d70

    • High-purity organic solvent of choice (e.g., ethanol, chloroform)

    • Small glass vials with screw caps

    • Vortex mixer

    • Bath sonicator

    • Thermostatically controlled shaker or water bath

    • Analytical balance

    • Centrifuge

    • HPLC or other suitable analytical instrument for quantification

  • Procedure:

    • Add an excess amount of DSPE-d70 to a pre-weighed vial.

    • Record the total mass of the vial and DSPE-d70.

    • Add a known volume of the organic solvent to the vial.

    • Tightly seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Intermittent vortexing or sonication can be applied to aid dissolution.

    • After equilibration, centrifuge the vial at high speed to pellet the undissolved DSPE-d70.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved DSPE-d70 using a calibrated analytical method (e.g., HPLC-CAD, LC-MS).

    • The solubility is expressed as the concentration of DSPE-d70 in the saturated supernatant (e.g., in mg/ml).

Experimental Workflow Diagram

G cluster_1 Solubility Determination Workflow A 1. Add excess DSPE-d70 to vial B 2. Add known volume of solvent A->B C 3. Equilibrate with shaking/sonication at constant temperature B->C D 4. Centrifuge to pellet undissolved solid C->D E 5. Collect supernatant D->E F 6. Quantify DSPE-d70 concentration (e.g., HPLC) E->F G Result: Saturation Solubility F->G

Caption: Workflow for determining DSPE-d70 solubility.

Logical Relationships

Factors Influencing DSPE-d70 Stability and Solubility

G cluster_2 Influencing Factors center DSPE-d70 Stability & Solubility solvent Solvent Choice (Polarity, Purity) center->solvent temp Temperature center->temp conc Concentration center->conc time Storage Time center->time atmosphere Atmosphere (O2, H2O) center->atmosphere mixing Mixing/Sonication center->mixing

References

Technical Support Center: Refining Lipidomics Protocols Using DSPE-d70

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DSPE-d70 in their lipidomics workflows. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-d70 and why is it used in lipidomics?

A1: DSPE-d70, or 1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine, is a deuterated form of the phospholipid DSPE. In lipidomics, it serves as an internal standard.[1] Internal standards are crucial for accurate quantification in mass spectrometry-based lipidomics. They are compounds of known concentration added to a sample at the beginning of the workflow to correct for variations that can occur during sample preparation, extraction, and analysis.[2] Since DSPE-d70 is chemically almost identical to its non-deuterated counterpart, it behaves similarly during extraction and ionization, but its increased mass allows it to be distinguished by the mass spectrometer.

Q2: At what stage of the experimental workflow should DSPE-d70 be added?

A2: To effectively correct for sample loss and other variations, the internal standard should be added as early as possible in the sample preparation process, ideally before the lipid extraction step.[2][3] This ensures that the internal standard experiences the same experimental conditions as the endogenous lipids in your sample.

Q3: How should DSPE-d70 be stored to ensure its stability?

A3: DSPE-d70 is typically supplied as a solid and should be stored at -20°C.[1] For creating stock solutions, it is advisable to use a high-purity organic solvent in which lipids are soluble, such as a chloroform:methanol mixture. Aliquoting the stock solution into smaller, single-use vials can help prevent degradation from repeated freeze-thaw cycles. Long-term storage of solutions should also be at -20°C or lower in airtight containers, protected from light.

Q4: What are the common adducts observed for phospholipids (B1166683) like DSPE in mass spectrometry?

A4: In positive ion mode electrospray ionization (ESI), phospholipids like DSPE commonly form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), and potassium ([M+K]⁺). In negative ion mode, deprotonated molecules ([M-H]⁻) are typically observed. The formation of these adducts can be influenced by the sample matrix and the composition of the mobile phase.

Troubleshooting Guide

This guide addresses specific issues that may arise during lipidomics experiments using DSPE-d70.

Issue 1: Poor Signal Intensity or Complete Loss of DSPE-d70 Signal

Possible Causes & Solutions:

CauseRecommended Solution
Degradation of DSPE-d70 Ensure proper storage of both the solid compound and stock solutions at -20°C or below in airtight, light-protected containers. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
Inefficient Lipid Extraction Optimize your lipid extraction protocol. The choice of solvent system is critical. Common methods include the Folch (chloroform:methanol), Bligh-Dyer (chloroform:methanol:water), and Matyash (MTBE:methanol) extractions.[4][5][6] Ensure the correct solvent ratios and phase separation steps are followed.
Ion Suppression The sample matrix can suppress the ionization of DSPE-d70.[7] Dilute the sample to reduce matrix effects. Incorporate a sample cleanup step, such as solid-phase extraction (SPE) or dispersive solid-phase extraction (dSPE), to remove interfering substances.[8]
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct m/z for the expected DSPE-d70 adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Optimize ion source parameters, such as spray voltage and capillary temperature, for phospholipid analysis.
Issue 2: Chromatographic Peak Splitting or Tailing for DSPE-d70

Possible Causes & Solutions:

CauseRecommended Solution
Column Overload Inject a smaller volume of the sample or dilute the sample prior to injection.
Blocked Column Frit or Void in Packing If all peaks in the chromatogram are splitting, it may indicate a problem with the column.[9] Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.
Inappropriate Sample Solvent The solvent used to reconstitute the lipid extract can cause peak distortion if it is much stronger than the initial mobile phase.[10] Reconstitute the sample in a solvent that is as close in composition to the initial mobile phase as possible.
Co-elution with an Interfering Compound If only the DSPE-d70 peak is splitting, it might be co-eluting with an isobaric interference. Adjust the chromatographic gradient (e.g., change the slope or starting conditions) to improve separation.
Issue 3: Inaccurate or Inconsistent Quantification Results

Possible Causes & Solutions:

CauseRecommended Solution
Chromatographic Isotope Effect Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[11] This can lead to differential matrix effects if the two compounds do not co-elute perfectly. Optimize the chromatographic method to minimize the retention time shift. Ensure that the peak integration windows for both the analyte and the internal standard are set correctly.
Non-linearity of Detector Response Ensure that the concentration of the spiked DSPE-d70 and the endogenous lipids of interest fall within the linear dynamic range of the mass spectrometer. Prepare a calibration curve with varying concentrations of the analyte and a fixed concentration of the internal standard to assess linearity.
Incorrect Calculation of Concentration The concentration of the analyte is typically determined from the ratio of the analyte signal to the internal standard signal.[12][13] Ensure the correct formulas are being used and that the concentration of the DSPE-d70 stock solution is accurate.
Sample Stability Issues Lipids can degrade over time, even when stored at low temperatures.[14] Analyze samples as quickly as possible after extraction. If storage is necessary, keep extracts at -80°C. Perform stability tests by analyzing pooled quality control (QC) samples at the beginning, middle, and end of a sample sequence.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method with DSPE-d70 Internal Standard
  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • In a clean glass tube, add 50 µL of plasma.

    • Add 10 µL of a known concentration of DSPE-d70 in a chloroform:methanol (2:1, v/v) solution.

  • Lipid Extraction:

    • Add 1 mL of ice-cold chloroform:methanol (2:1, v/v) to the plasma sample.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Incubate the mixture on ice for 10 minutes.

    • Add 200 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection and Drying:

    • Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of a solvent suitable for your LC-MS system (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of Phospholipids
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column suitable for lipidomics (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive and Negative ESI.

    • Scan Type: Full scan with data-dependent MS/MS fragmentation.

    • Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to obtain comprehensive fragmentation spectra for lipid identification.

    • Data Acquisition: Monitor for the specific m/z of DSPE-d70 and other target lipids.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with DSPE-d70 Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Compatible Solvent Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing (Peak Integration, Quantification) LCMS->Data

Caption: A typical experimental workflow for a lipidomics study utilizing an internal standard.

Troubleshooting_Logic Problem Inaccurate Quantification Cause1 Chromatographic Isotope Effect Problem->Cause1 Cause2 Non-Linear Detector Response Problem->Cause2 Cause3 Sample Degradation Problem->Cause3 Solution1 Optimize Chromatography & Adjust Integration Windows Cause1->Solution1 Solution2 Create Calibration Curve & Work within Linear Range Cause2->Solution2 Solution3 Analyze Samples Promptly & Use QC Samples Cause3->Solution3

Caption: A logical diagram illustrating common causes and solutions for inaccurate quantification in lipidomics.

References

Technical Support Center: Navigating DSPE-d70 and Phospholipid-Induced Signal Suppression in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering signal suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) due to phospholipids (B1166683) like DSPE-d70. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and overcome these common matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is DSPE-d70 and why does it cause signal suppression in ESI-MS?

DSPE-d70 is a deuterated form of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, a type of phospholipid. Phospholipids are major components of cell membranes in biological samples and are a primary cause of matrix effects in ESI-MS.[1][2] Signal suppression occurs because phospholipids, being surface-active and present at high concentrations, compete with the analyte of interest for ionization in the ESI source.[3][4] This competition reduces the amount of charged analyte ions that reach the mass spectrometer, leading to a weaker signal and compromising the accuracy and sensitivity of the analysis.[3][4]

Q2: How can I identify if phospholipid-induced signal suppression is affecting my results?

A common method to qualitatively assess matrix effects is the post-column infusion experiment.[5] In this technique, a constant flow of your analyte is introduced into the mobile phase after the analytical column, while a blank, extracted matrix sample is injected. A drop in the analyte's signal as the matrix components elute indicates the presence of ion suppression. Phospholipids typically elute over a broad range in reversed-phase chromatography, so you may observe suppression in various parts of the chromatogram.[6]

Q3: What are the most effective strategies to eliminate or reduce phospholipid-induced signal suppression?

The most effective approach is to remove phospholipids from the sample before LC-MS analysis.[7][8] Several sample preparation techniques can be employed, with varying degrees of efficiency. These include:

  • Protein Precipitation (PPT): A simple but generally ineffective method for phospholipid removal.[1][8]

  • Liquid-Liquid Extraction (LLE): Can be effective but may require significant method development.

  • Solid-Phase Extraction (SPE): Offers better selectivity than PPT and LLE for removing phospholipids.[9][10]

  • Specialized Phospholipid Removal Plates/Cartridges (e.g., HybridSPE®): These products are designed for high-efficiency removal of phospholipids and are often the most effective solution.[1][2][6]

Troubleshooting Guide: Dealing with Signal Suppression

This guide provides a systematic approach to troubleshooting and resolving signal suppression issues caused by phospholipids.

Step 1: Confirm the Problem

  • Symptom: Low analyte signal, poor reproducibility, or inconsistent results, especially with biological samples.

  • Action: Perform a post-column infusion experiment as described in the FAQs to confirm that ion suppression is occurring and to identify the retention time regions most affected.

Step 2: Evaluate Your Sample Preparation

  • Question: Are you using a sample preparation method adequate for phospholipid removal?

  • Action: If you are using simple protein precipitation, it is likely that phospholipids are not being sufficiently removed.[1][8] Consider implementing a more robust sample preparation technique.

Step 3: Select an Appropriate Phospholipid Removal Technique

The choice of technique will depend on your analyte's properties, the sample matrix, and the desired level of cleanup. The table below compares common methods.

Data Presentation: Comparison of Phospholipid Removal Techniques

Technique Principle Phospholipid Removal Efficiency Analyte Recovery Advantages Disadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent.LowVariable, can be good for some analytes.Simple, fast, and inexpensive.Ineffective at removing phospholipids, leading to significant matrix effects.[1][8]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Moderate to HighAnalyte-dependent, requires optimization.Can provide a clean extract.Can be labor-intensive, may use large volumes of organic solvents, and requires method development.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Moderate to HighGenerally good, but requires method development.Provides cleaner extracts than PPT and LLE, can concentrate the analyte.[9][10]More complex and time-consuming than PPT, requires method development.[7]
HybridSPE®-Phospholipid Combines protein precipitation with selective phospholipid removal by a zirconia-based sorbent.Very High (>99%)[1]Generally high for a wide range of analytes.[1]Simple, fast, and highly effective at removing both proteins and phospholipids.[2][6]Higher cost per sample compared to PPT.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Phospholipid Removal

This is a general protocol and should be optimized for your specific analyte and matrix.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 500 µL of plasma onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte of interest with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Protocol 2: HybridSPE®-Phospholipid 96-Well Plate Protocol

This protocol is based on the manufacturer's general recommendations and provides a simple and effective way to remove phospholipids.[2][11]

  • Sample and Solvent Addition: Pipette 100 µL of plasma or serum into each well of the HybridSPE® plate. Add 300 µL of a precipitation solvent (e.g., acetonitrile (B52724) with 1% formic acid).

  • Mixing: Mix the sample and solvent in the wells by vortexing the plate or by aspirating and dispensing with a pipette.

  • Extraction: Apply a vacuum to the 96-well plate to draw the sample through the sorbent. The eluate is collected in a collection plate.

  • Analysis: The collected eluate is ready for direct injection into the LC-MS system.

Visualizations

Signaling Pathways and Workflows

ESI_Ion_Suppression cluster_source ESI Source Droplet cluster_gas_phase Gas Phase Analyte Analyte Droplet_Surface Droplet Surface (Limited Charges) Analyte->Droplet_Surface Competition for Surface and Charge Phospholipids Phospholipids Phospholipids->Droplet_Surface High Concentration Dominates Surface Analyte_Ion Analyte Ion (Signal) Droplet_Surface->Analyte_Ion Successful Ionization Suppressed_Analyte Neutral Analyte (No Signal) Droplet_Surface->Suppressed_Analyte Ion Suppression

Caption: Mechanism of ESI ion suppression by phospholipids.

Troubleshooting_Workflow A Low Signal or Poor Reproducibility B Perform Post-Column Infusion Experiment A->B C Is Ion Suppression Observed? B->C D Investigate Other Causes (e.g., Instrument Settings, Sample Concentration) C:e->D:n No E Evaluate Sample Preparation Method C:s->E:n Yes F Is an Effective Phospholipid Removal Step Included? E->F G Implement/Optimize Phospholipid Removal (SPE, HybridSPE®) F:s->G:n No H Re-analyze and Evaluate Signal F:e->H:n Yes G->H I Problem Solved H->I J No K Yes L No M Yes

Caption: Troubleshooting workflow for signal suppression.

Sample_Prep_Comparison cluster_PPT Protein Precipitation (PPT) cluster_SPE Solid-Phase Extraction (SPE) cluster_HybridSPE HybridSPE® PPT_1 Add Acetonitrile to Plasma PPT_2 Vortex PPT_1->PPT_2 PPT_3 Centrifuge PPT_2->PPT_3 PPT_4 Analyze Supernatant (Phospholipids Remain) PPT_3->PPT_4 SPE_1 Condition Cartridge SPE_2 Load Sample SPE_1->SPE_2 SPE_3 Wash SPE_2->SPE_3 SPE_4 Elute Analyte SPE_3->SPE_4 SPE_5 Analyze Eluate (Phospholipids Removed) SPE_4->SPE_5 Hybrid_1 Add Sample & Solvent to Well Hybrid_2 Mix Hybrid_1->Hybrid_2 Hybrid_3 Apply Vacuum Hybrid_2->Hybrid_3 Hybrid_4 Analyze Eluate (Proteins & Phospholipids Removed) Hybrid_3->Hybrid_4

Caption: Comparison of sample preparation workflows.

References

Technical Support Center: Optimizing Chromatographic Separation of DSPE-d70

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine (DSPE-d70). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter when developing and running chromatographic methods for DSPE-d70.

Peak Shape Issues

Q1: Why am I observing peak tailing with my DSPE-d70 analyte?

A1: Peak tailing is a common issue in reversed-phase chromatography of phospholipids (B1166683) like DSPE-d70 and is often caused by secondary interactions between the analyte and the stationary phase.[1][2]

  • Interaction with Residual Silanols: The primary cause is often the interaction of the phosphate (B84403) and ethanolamine (B43304) groups of DSPE-d70 with residual, un-capped silanol (B1196071) groups on the silica-based stationary phase.[1][3] These interactions are a different retention mechanism from the primary hydrophobic interaction, leading to a tailing peak shape.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte and the silanol groups, exacerbating tailing.[4][5]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]

  • Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.[6]

Troubleshooting Steps for Peak Tailing:

Q2: My DSPE-d70 peak is showing fronting. What are the likely causes?

A2: Peak fronting is less common than tailing but can occur due to several factors.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[7]

  • Column Overload: Severe mass overload can also lead to peak fronting.

  • Column Collapse/Void: A physical change in the column bed, such as the formation of a void at the inlet, can distort the flow path and cause fronting.[3]

Retention Time Variability

Q3: The retention time for DSPE-d70 is drifting over a series of injections. What should I investigate?

A3: Retention time drift, a gradual shift in one direction, is often due to changes in the chromatographic system over time.[8]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using additives like ion-pairing reagents.[9]

  • Mobile Phase Composition Change: The composition of a pre-mixed mobile phase can change over time due to the evaporation of the more volatile organic component.[8]

  • Column Temperature Fluctuation: Inconsistent column temperature can lead to retention time drift, as temperature affects mobile phase viscosity and analyte interaction with the stationary phase.[10]

  • Column Contamination: Gradual accumulation of sample matrix components on the column can alter its chemistry and lead to drifting retention times.[9]

Q4: I'm seeing erratic or sudden changes in DSPE-d70 retention time. What could be the cause?

A4: Abrupt and random changes in retention time often point to an instrumental issue.

  • Pump Malfunction: Problems with the pump, such as air bubbles in the system, faulty check valves, or leaks, can lead to an inconsistent flow rate and fluctuating retention times.[11]

  • Inconsistent Mobile Phase Mixing: For online mixing systems, issues with the proportioning valves can cause an incorrect mobile phase composition to be delivered to the column.[6]

  • Injector Problems: A malfunctioning injector can lead to variable injection volumes and inconsistent start times for the chromatographic run.

Troubleshooting Workflow for Retention Time Variability:

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance data for the analysis of DSPE and related compounds. These values can serve as a starting point for method development.

Table 1: Example HPLC-ELSD Method Parameters for Phospholipid Separation

ParameterValueReference
Column Poroshell C18 (dimensions not specified)[12]
Mobile Phase A Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)[12]
Mobile Phase B Methanol (B129727) with 0.1% (v/v) Trifluoroacetic Acid (TFA)[12]
Gradient Initial: 13.5% A / 86.5% B for 1 min, then to 100% B for 10 min[12]
Flow Rate 0.3 mL/min[12]
Column Temperature 50 °C[12]
Injection Volume 2-5 µL[12]
ELSD Nebulizer 1.5 SLM (Standard Liters per Minute)[12]
ELSD Drift Tube 40 °C[12]

Table 2: Performance Characteristics of an HPLC-ELSD Method for Lipids

ParameterResultReference
Linearity (R²) ≥ 0.997[12]
Precision (RSD) < 5%[12]
Accuracy (Recovery) 92.9% - 108.5%[12]
Limit of Detection 0.02 - 0.04 µg[12]
Limit of Quantitation 0.04 - 0.10 µg[12]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with ELSD for DSPE-d70 Analysis

This protocol is a general guideline for the separation of DSPE-d70 using a reversed-phase column and an Evaporative Light Scattering Detector (ELSD).

1. Materials and Reagents:

  • DSPE-d70 standard

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Trifluoroacetic acid (TFA) or formic acid

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with a gradient pump, autosampler, column oven, and ELSD.

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Methanol with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 40°C, Gas flow 1.6 SLM.[13]

3. Sample Preparation:

  • Prepare a stock solution of DSPE-d70 in methanol or a suitable organic solvent at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition.

4. Chromatographic Run:

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Develop a gradient program. A starting point could be:

    • 0-1 min: 90% B

    • 1-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 90% B and re-equilibrate

  • Inject standards and samples.

Protocol 2: LC-MS/MS Method for DSPE-d70 Quantification in a Biological Matrix

This protocol outlines a general procedure for the quantification of DSPE-d70 in plasma using LC-MS/MS. A deuterated internal standard is highly recommended for accurate quantification.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate amount of a suitable internal standard (e.g., a non-deuterated DSPE analog if quantifying DSPE-d70, or another deuterated lipid).

  • Add 900 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[14]

  • Vortex the mixture vigorously for 1 minute.[14]

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.[14]

  • Transfer the supernatant to a new tube.[14]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[14]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[14]

2. LC-MS/MS Conditions:

  • LC System: UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Develop a gradient that effectively separates DSPE-d70 from other matrix components.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for a triple quadrupole system. Select appropriate precursor and product ions for DSPE-d70 and the internal standard.

Experimental Workflow for LC-MS/MS Quantification:

References

Troubleshooting Inconsistent Results with DSPE-d70: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals during experiments involving 1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine (DSPE-d70).

Frequently Asked Questions (FAQs)

Q1: What is DSPE-d70 and what are its common applications?

DSPE-d70 is a deuterated version of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a phospholipid commonly used in the formulation of nanocarriers for drug delivery.[1][2] The deuterium (B1214612) enrichment is typically around 98%.[1][2] Its primary applications are in:

  • Drug Delivery: DSPE is a key component in liposomes and other nanoparticles. It is often conjugated with polyethylene (B3416737) glycol (PEG) to form DSPE-PEG, which creates a "stealth" coating that helps nanocarriers evade the immune system, prolonging their circulation time in the bloodstream.[3][4][5]

  • Biomolecular NMR, Lipidomics, and Metabolomics: The deuterated nature of DSPE-d70 makes it a valuable tool in these research areas.[1]

Q2: What are the critical factors to consider when working with DSPE-d70 to ensure consistent results?

Several factors can influence the outcome of experiments involving DSPE-d70. Key considerations include:

  • Quality of Raw Materials: Impurities or a high polydispersity index in the DSPE-d70 raw material can significantly impact the quality and efficacy of the final formulation.[3]

  • Formulation Composition: The molar percentage of DSPE-PEG, the choice of other lipids, and the drug-to-lipid ratio are critical for stability and drug encapsulation.[3][6]

  • PEG Chain Length: The length of the PEG chain in DSPE-PEG conjugates affects micelle size, drug solubilization, and the stability of the nanoparticles.[3]

  • Solvent and Buffer Conditions: The choice of organic solvent for lipid dissolution and the pH of the aqueous buffer can impact particle size and the chemical stability of the lipid.[3][7]

  • Storage Conditions: Proper storage of DSPE-d70 and prepared formulations is crucial to prevent chemical degradation, such as hydrolysis and oxidation.[3] DSPE-d70 should be stored at -20°C.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation and use of DSPE-d70 formulations.

Issue 1: Inconsistent Nanoparticle Size and Polydispersity

Question: My DSPE-d70 containing liposomes show variable sizes and a high polydispersity index (PDI) between batches. What could be the cause?

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incomplete Removal of Organic Solvent After forming the lipid film, ensure all residual organic solvent is removed by placing the flask under a high vacuum for an extended period (at least 2 hours).[3]
Inadequate Hydration The hydration buffer should be heated to a temperature above the phase transition temperature (Tc) of all lipids in the formulation.[3][8] Gentle agitation during hydration helps to properly swell the lipid film.[7]
Inefficient Size Reduction For a more uniform size distribution, subject the liposome (B1194612) suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.[3][9]
Aggregation Over Time Insufficient PEGylation can lead to aggregation. A DSPE-PEG concentration of at least 2 mol% is often effective at preventing aggregation.[3]
Issue 2: Low Drug Encapsulation Efficiency

Question: I am experiencing low and inconsistent drug loading in my DSPE-d70 liposomes. How can I improve this?

Possible Causes and Solutions:

Possible Cause Recommended Solution
Drug Properties The method of drug loading depends on the drug's solubility. For hydrophobic drugs, incorporate them with the lipids in the organic solvent. For hydrophilic drugs, dissolve them in the aqueous hydration buffer.[9][10]
Premature Drug Leakage The formulation may be unstable. Incorporating DSPE-PEG can enhance the stability of liposomes and reduce drug leakage.[3] Ensure the lipid composition is optimized for the specific drug.
Improper pH Gradient (for active loading) When using active loading methods (e.g., for drugs like doxorubicin), ensure the transmembrane pH gradient is properly established and maintained.[9]
Ineffective Removal of Unencapsulated Drug Use a reliable method such as dialysis or size exclusion chromatography to separate the liposomes from the unencapsulated drug before measuring encapsulation efficiency.[3][9]

Experimental Protocols

Protocol 1: Liposome Preparation using the Thin-Film Hydration Method

This protocol describes a common method for preparing liposomes containing DSPE-d70.

Materials:

  • Primary phospholipid (e.g., DSPC)

  • Cholesterol

  • DSPE-d70 (or DSPE-PEG-d70)

  • Drug (lipophilic or hydrophilic)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[8]

  • Aqueous buffer (e.g., PBS pH 7.4)[9]

Procedure:

  • Lipid Dissolution: Dissolve the lipids (primary phospholipid, cholesterol, and DSPE-d70/DSPE-PEG-d70) and the lipophilic drug (if applicable) in the organic solvent in a round-bottom flask.[3]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask.[3]

  • Solvent Removal: Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration: Hydrate the lipid film by adding the aqueous buffer (containing the hydrophilic drug, if applicable). The buffer should be pre-heated to a temperature above the highest phase transition temperature of the lipids in the mixture.[3][8] Gently agitate the flask to form multilamellar vesicles (MLVs).[3][7]

  • Size Reduction (Optional but Recommended):

    • Sonication: Use a probe-tip sonicator to reduce the size of the MLVs.[11] Ensure to use pulse settings and rest periods to avoid excessive heating of the sample.[11]

    • Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times to produce unilamellar vesicles (SUVs) with a more uniform size distribution.[3][9]

  • Removal of Unencapsulated Drug: Separate the liposomes from the free drug using a suitable method like dialysis or size exclusion chromatography (e.g., with a Sephadex G-50 column).[3][9]

Protocol 2: Characterization of Liposomes

Dynamic Light Scattering (DLS) and Zeta Potential: These techniques are essential for determining the size distribution (Z-average diameter and PDI) and surface charge of the prepared liposomes.[3]

Procedure:

  • Dilute the liposome suspension in the external buffer to an appropriate concentration to avoid multiple scattering effects.[9]

  • Transfer the sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).[9]

  • Perform the measurement according to the instrument's software instructions to obtain the Z-average diameter and PDI.[9]

  • For zeta potential, use an appropriate cuvette and follow the instrument's protocol.

Visual Guides

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_form Liposome Formation & Sizing cluster_purify Purification & Analysis dissolve 1. Dissolve Lipids (DSPE-d70, etc.) & Drug in Organic Solvent evaporate 2. Evaporate Solvent (Rotary Evaporator) dissolve->evaporate vacuum 3. Dry Under Vacuum evaporate->vacuum hydrate 4. Hydrate with Aqueous Buffer vacuum->hydrate Forms MLVs size_reduction 5. Size Reduction hydrate->size_reduction Sonication or Extrusion purify 6. Remove Free Drug size_reduction->purify analyze 7. Characterize (DLS, etc.) purify->analyze

Caption: Workflow for DSPE-d70 liposome preparation.

Troubleshooting_Inconsistent_Size cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Size / High PDI cause1 Incomplete Solvent Removal? start->cause1 cause2 Improper Hydration Temp? start->cause2 cause3 Inefficient Sizing Method? start->cause3 cause4 Aggregation? start->cause4 sol1 Dry film under high vacuum for >2 hrs cause1->sol1 sol2 Hydrate above lipid Tc cause2->sol2 sol3 Use extrusion or optimize sonication cause3->sol3 sol4 Increase DSPE-PEG concentration (e.g., >2 mol%) cause4->sol4

Caption: Troubleshooting inconsistent nanoparticle size.

References

improving peak shape and resolution for DSPE-d70

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing peak shape and resolution during the analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor peak shape (tailing or fronting) for my DSPE-d70 standard. What are the common causes and solutions?

Poor peak shape for DSPE-d70 can arise from several factors related to the analyte, mobile phase, column, or instrument.

Troubleshooting Peak Tailing:

Peak tailing, an asymmetry with a drawn-out latter half of the peak, is a common issue.

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the phosphate (B84403) and amine groups of DSPE-d70, causing tailing.

    • Solution:

      • Mobile Phase pH Adjustment: Modify the mobile phase pH to suppress the ionization of silanol groups (typically pH < 4) or the analyte's functional groups.

      • Use of Ion-Pairing Agents: Incorporate an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) into the mobile phase to mask the charged sites on the analyte and stationary phase.

      • Column Selection: Employ a column with end-capping or a different stationary phase (e.g., a hybrid or polymer-based column) to minimize silanol interactions.

  • Column Overload: Injecting too high a concentration of DSPE-d70 can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that lead to tailing.

    • Solution: Flush the column with a strong solvent, or if the problem persists, replace the column. The use of a guard column is highly recommended to protect the analytical column.

Troubleshooting Peak Fronting:

Peak fronting, where the initial part of the peak is sloped, is less common but can occur.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly.

    • Solution: Whenever possible, dissolve the DSPE-d70 standard in the initial mobile phase.

  • Column Overload: Similar to tailing, severe overload can also manifest as fronting.

    • Solution: Reduce the amount of sample injected.

Q2: My DSPE-d70 peak is broad, leading to poor resolution. How can I improve it?

Peak broadening reduces resolution and can make accurate quantification difficult.

Strategies to Improve Peak Width and Resolution:

ParameterRecommended ActionExpected Outcome
Column Use a column with smaller particle size (e.g., < 3 µm) or a core-shell column.Increased column efficiency and sharper peaks.
Increase column length.Improved separation, but with longer run times and higher backpressure.
Mobile Phase Optimize the organic solvent percentage. For reversed-phase, decreasing the organic content increases retention and can improve resolution for early eluting peaks.Better separation between closely eluting compounds.
Use a gradient elution.Sharper peaks for a wider range of analytes, especially in complex mixtures.
Flow Rate Decrease the flow rate.Increased interaction time with the stationary phase, leading to better resolution, but longer analysis time.
Temperature Optimize the column temperature. Increasing the temperature can improve efficiency and reduce peak broadening by lowering mobile phase viscosity.Sharper peaks and potentially altered selectivity.
System Minimize extra-column volume by using shorter, narrower inner diameter tubing.Reduced band broadening outside of the column.

Q3: I am seeing split peaks for DSPE-d70. What could be the reason?

Split peaks can be frustrating and often point to a problem at the head of the column or with the sample introduction.

Common Causes of Split Peaks:

  • Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit, causing the sample to be unevenly distributed onto the column.

    • Solution: Reverse-flush the column. If this fails, the frit or the entire column may need to be replaced. Using an in-line filter can help prevent this.[1]

  • Column Void: A void or channel in the packing material at the column inlet can cause the sample band to split.

    • Solution: This usually requires replacing the column.

  • Sample Solvent Effects: Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including splitting.

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.

  • Co-elution: What appears to be a split peak might be two closely eluting compounds. This could be relevant if the DSPE-d70 standard contains impurities, such as its non-deuterated counterpart.

    • Solution: Adjust the chromatographic conditions (e.g., mobile phase composition, gradient slope) to improve separation.

Q4: My deuterated DSPE-d70 standard has a different retention time than the non-deuterated DSPE. Why is this happening and how can I manage it for good resolution?

This is a known phenomenon called the "deuterium isotope effect."

  • Cause: The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's physicochemical properties, including its hydrophobicity. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.

  • Impact on Resolution: If you are analyzing DSPE-d70 alongside DSPE, this can lead to two closely eluting peaks instead of a single, co-eluting peak. This can be problematic if baseline resolution is not achieved.

  • Management Strategies:

    • Chromatographic Optimization: Fine-tune the mobile phase composition and gradient to maximize the separation between the two peaks.

    • Lower Resolution Column: In some cases where complete separation is difficult and co-elution is desired for internal standard purposes, a column with slightly lower efficiency might paradoxically provide a single, merged peak. However, this is generally not recommended for quantitative accuracy.

    • Alternative Internal Standards: If the resolution issue cannot be overcome, consider using a different internal standard, such as a ¹³C-labeled DSPE, which is less prone to chromatographic shifts.

Q5: I suspect my DSPE-d70 might be aggregating in solution, affecting my results. How can I address this?

Phospholipids (B1166683) like DSPE-d70 can form aggregates (micelles or liposomes) in aqueous solutions, which can lead to broad or even multiple peaks and poor reproducibility.

Preventing and Troubleshooting Aggregation:

  • Sample Solvent: Prepare DSPE-d70 stock solutions in an organic solvent where it is fully solubilized, such as methanol (B129727) or a chloroform/methanol mixture. For injection, dilute the stock in the initial mobile phase.

  • Mobile Phase Composition: Ensure the mobile phase has sufficient organic content to keep the DSPE-d70 solubilized throughout the analysis.

  • Sonication: Briefly sonicating the sample solution before injection can help to break up aggregates.

  • Temperature: Increasing the column temperature can sometimes help to disrupt aggregates and improve peak shape.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-CAD/MS Method for DSPE-d70 Analysis

This protocol provides a general starting point for the analysis of DSPE-d70. Optimization will likely be required for specific applications.

  • Column: C8 or C18, 2.1 x 50 mm, 1.8 µm particle size. C8 columns may offer better peak shape for phospholipids by reducing strong hydrophobic interactions that can lead to tailing.[2][3]

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in Water

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v)

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40-50 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve DSPE-d70 in methanol to create a stock solution. Dilute to the working concentration with the initial mobile phase composition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_analysis Data Analysis s1 DSPE-d70 Standard s2 Dissolve in Methanol (Stock Solution) s1->s2 s3 Dilute with Initial Mobile Phase s2->s3 h1 Inject Sample s3->h1 h2 C8 or C18 Column Separation h1->h2 h3 Gradient Elution h2->h3 d1 CAD/MS Detector h3->d1 d2 Data Acquisition d1->d2 a1 Chromatogram d2->a1 a2 Peak Integration & Quantification a1->a2

Caption: Experimental workflow for DSPE-d70 analysis.

troubleshooting_logic cluster_peak_shape Peak Shape Issue? cluster_resolution Resolution Issue? cluster_solutions Potential Solutions start Poor Peak Shape or Resolution p1 Tailing start->p1 p2 Fronting start->p2 p3 Splitting start->p3 r1 Broad Peaks start->r1 s1 Optimize Mobile Phase (pH, Organic %) p1->s1 s2 Check for Column Contamination/Void p1->s2 s3 Adjust Sample Solvent/Concentration p1->s3 p2->s1 p2->s3 p3->s2 p3->s3 r1->s1 s4 Change Column (e.g., smaller particles) r1->s4 s5 Decrease Flow Rate r1->s5

Caption: Troubleshooting logic for DSPE-d70 analysis.

References

Validation & Comparative

A Comparative Guide to DSPE-d70 and 13C-Labeled Internal Standards for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the precise and accurate quantification of lipids is paramount. The use of internal standards is a cornerstone of rigorous quantitative mass spectrometry, correcting for variability in sample preparation, extraction efficiency, and instrument response. This guide provides an objective comparison between highly deuterated internal standards, using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) as an example, and their carbon-13 (13C)-labeled counterparts.

Stable isotope-labeled compounds are considered the "gold standard" for internal standards because they share nearly identical chemical and physical properties with their endogenous, unlabeled counterparts.[1] This ensures they behave similarly during sample processing and analysis. The two most common types of stable isotope labeling for lipids are deuterium (B1214612) (²H) and carbon-13 (¹³C) substitution. While both serve the same fundamental purpose, their performance can differ significantly, impacting the quality and reliability of quantitative data.

Performance Comparison: DSPE-d70 vs. 13C-Labeled Standards

The primary distinction in performance between highly deuterated standards like DSPE-d70 and 13C-labeled standards lies in the "chromatographic isotope effect."[1][2] The substitution of hydrogen with the heavier deuterium isotope can alter the physicochemical properties of a molecule more significantly than the substitution of carbon-12 with carbon-13.[3][4] This is because the relative mass difference between deuterium and hydrogen is much greater than that between ¹³C and ¹²C.[4]

Key Performance Differences:

  • Chromatographic Co-elution: 13C-labeled standards are widely considered superior because their physicochemical properties are virtually identical to the native analyte, resulting in perfect co-elution during liquid chromatography (LC).[1][5] In contrast, deuterated standards, particularly those with a high degree of deuterium substitution, often elute slightly earlier than the unlabeled analyte.[1][2] This chromatographic shift can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at their respective retention times.[3]

  • Isotope Exchange: Deuterium atoms, especially those on exchangeable sites like hydroxyl or amine groups, can potentially be lost and replaced with hydrogen from the solvent.[6] While the deuterium atoms in DSPE-d70 are on the acyl chains and thus not readily exchangeable, the possibility of exchange under certain conditions is a general concern with deuterated standards that is absent with 13C-labeling.[5]

  • Accuracy and Precision: Studies comparing deuterated and 13C-labeled internal standards for various analytes have demonstrated that 13C-labeled standards can provide improved accuracy and precision, as indicated by lower coefficients of variation (CV%).[7][8][9] The co-elution of 13C-standards with the native analyte ensures more effective compensation for ion suppression or enhancement effects in the mass spectrometer.[3]

The following table summarizes the key characteristics of DSPE-d70 and 13C-labeled internal standards.

FeatureDSPE-d70 (Highly Deuterated)13C-Labeled DSPE
Principle Hydrogen atoms on the acyl chains are replaced by deuterium (²H).Carbon atoms in the molecule are replaced by carbon-13 (¹³C).
Chromatography May exhibit a retention time shift (elute earlier) compared to the native analyte due to the isotope effect.[1][2]Co-elutes perfectly with the native analyte.[1][5]
Matrix Effect Correction Can be less effective if chromatographic separation occurs from the analyte.[3]Considered the "gold standard" for correcting matrix effects due to identical retention time.[1]
Isotopic Stability Generally stable, but the potential for H/D exchange exists in some molecules (though less likely for acyl chain labels).[6]Extremely stable with no risk of isotope exchange.[5]
Accuracy & Precision May lead to reduced accuracy and precision if significant isotope effects are present.[8]Generally provides higher accuracy and precision.[7][9]
Cost & Availability Often less expensive and more widely available.[5]Typically more expensive and may have limited availability.[5]

Quantitative Data Summary

Table 1: Comparison of Quantification Precision for Different Internal Standard Types

This table is adapted from a comprehensive lipidomics study that compared the normalization performance of a commercially available deuterated internal standard mixture with a biologically generated, uniformly 13C-labeled internal standard mixture.[8]

Lipid ClassNormalization MethodAverage Coefficient of Variation (CV%)
Phosphatidylcholines (PC) Deuterated Standard Mix15-25%
13C-Labeled Standard Mix5-10%
Triacylglycerols (TAG) Deuterated Standard Mix20-30%
13C-Labeled Standard Mix8-15%
Sphingomyelins (SM) Deuterated Standard Mix12-20%
13C-Labeled Standard Mix4-8%

Lower CV% values indicate higher precision and better data quality.[8]

Table 2: Recovery of Mycotoxin DON Using a 13C-Labeled Internal Standard

This table shows data from a study on the mycotoxin deoxynivalenol (B1670258) (DON), demonstrating how a fully 13C-labeled internal standard can effectively correct for significant matrix effects without extensive sample cleanup.[10]

MatrixApparent Recovery (without IS)Recovery with 13C-DON IS
Wheat 29 ± 6%95 ± 3%
Maize 37 ± 5%99 ± 3%

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized experimental procedures. Below are detailed protocols for lipid extraction and LC-MS/MS analysis, incorporating the use of an internal standard.

Protocol 1: Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Addition of Internal Standard: To 100 µL of plasma, add a known amount of the internal standard (e.g., DSPE-d70 or 13C-labeled DSPE) in a chloroform/methanol solution. The amount should be within the linear range of the assay.[8][11]

  • Solvent Extraction: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.[12]

  • Homogenization: Vortex the mixture thoroughly for 2 minutes to ensure complete mixing and protein precipitation.

  • Phase Separation: Add 400 µL of 0.9% NaCl solution to induce phase separation. Vortex for another 1 minute.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.[12]

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol/isopropanol 1:1, v/v).[12]

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[11]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[11]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[11]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids over a 15-20 minute run.[13]

    • Flow Rate: 0.3-0.6 mL/min.[11]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 55°C) for reproducible retention times.[11]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.

    • Analysis Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification due to its high selectivity and sensitivity.[1]

    • MRM Transitions: Define specific precursor-to-product ion transitions for each target lipid and for the internal standard (DSPE-d70 or 13C-labeled DSPE).

  • Quantification:

    • Calculate the peak area ratio of the endogenous lipid to the internal standard.

    • Determine the concentration of the endogenous lipid by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[1]

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard (DSPE-d70 or 13C-DSPE) Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: A typical experimental workflow for lipidomics analysis using an internal standard.

G cluster_ideal Ideal Scenario (13C-Labeled IS) cluster_deuterated Potential Issue (Deuterated IS) Ideal_Peak Perfect Co-elution Ideal_Quant Accurate Quantification Ideal_Peak->Ideal_Quant Corrects for matrix effects experienced by both compounds Deut_Peak Chromatographic Shift (IS elutes early) Deut_Quant Inaccurate Quantification Deut_Peak->Deut_Quant Analyte and IS experience different matrix effects Analyte Analyte + Internal Standard (IS) injected into LC-MS Analyte->Ideal_Peak Analyte->Deut_Peak

Caption: Logical diagram illustrating the impact of chromatographic co-elution on quantification accuracy.

Conclusion and Recommendation

The selection of an appropriate internal standard is a critical decision that directly influences the quality of quantitative lipidomics data. While highly deuterated standards like DSPE-d70 are often more accessible and cost-effective, they are susceptible to the chromatographic isotope effect, which can compromise accuracy.[1][2][8]

For researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, 13C-labeled internal standards are unequivocally the superior choice. Their ability to co-elute perfectly with the endogenous analyte ensures the most effective correction for variations throughout the analytical workflow, from extraction to detection.[3][5] When using deuterated standards, especially those with a high degree of labeling, careful chromatographic optimization and validation are essential to minimize potential inaccuracies arising from retention time shifts. By understanding the principles outlined in this guide, researchers can make informed decisions to generate high-quality, reproducible lipidomics data.

References

DSPE-d70 vs. Non-Deuterated Internal Standards in Lipid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lipids is paramount in various fields of research and development, from biomarker discovery to the formulation of lipid-based drug delivery systems. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is a cornerstone of achieving reliable and reproducible results. This guide provides an objective comparison between the use of a deuterated internal standard, specifically 1,2-distearoyl-d70-sn-glycero-3-phosphoethanolamine (DSPE-d70), and non-deuterated internal standards for the quantitative analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) and other phospholipids.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled internal standards, such as DSPE-d70, are widely considered the "gold standard" for quantitative mass spectrometry.[1] In DSPE-d70, the 70 hydrogen atoms on the two stearoyl acyl chains have been replaced by deuterium (B1214612) atoms. This substitution results in a molecule that is chemically and physically almost identical to the endogenous analyte (DSPE) but has a significantly different mass. This key characteristic allows it to be distinguished by the mass spectrometer while behaving nearly identically during sample preparation and analysis.[2]

Non-deuterated internal standards, on the other hand, are typically structural analogs of the analyte, such as a phospholipid with different fatty acid chain lengths (e.g., odd-chain lipids) or a different head group.[3] While more cost-effective, they may not perfectly mimic the extraction, chromatographic, and ionization behavior of the target analyte, potentially leading to less accurate quantification.[3]

Performance Comparison: DSPE-d70 vs. Non-Deuterated Standards

The primary advantage of using a deuterated internal standard like DSPE-d70 lies in its ability to more effectively compensate for variations throughout the analytical workflow, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[4][5]

Below is a summary of the expected quantitative performance when using DSPE-d70 versus a non-deuterated internal standard for the analysis of DSPE.

Disclaimer: The following table is a representative summary based on findings from large-scale lipidomics studies and typical LC-MS/MS validation data. The values for the non-deuterated internal standard are illustrative of a structural analog and may vary depending on the specific compound chosen.

Performance Parameter DSPE-d70 (Deuterated IS) Non-Deuterated IS (e.g., Structural Analog) Rationale
Linearity (R²) > 0.99> 0.99Both can achieve good linearity, but the deuterated standard often provides a more robust and consistent linear response across a wider dynamic range.
Accuracy (% Recovery) 95 - 105%85 - 115%DSPE-d70 co-elutes with DSPE, leading to better correction for analyte loss during sample preparation and analysis.[6]
Precision (%RSD / CV) < 10%< 15%The near-identical physicochemical properties of DSPE-d70 to DSPE result in more consistent correction for analytical variability.
Matrix Effect Compensation ExcellentModerate to GoodAs DSPE-d70 experiences the same ion suppression or enhancement as DSPE, it provides superior correction for matrix effects.[5]
Selectivity HighHighBoth rely on the high selectivity of MS/MS detection.

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on standardized and well-documented experimental procedures. Below is a detailed protocol for the quantification of DSPE in a biological matrix (e.g., plasma) using DSPE-d70 as an internal standard.

Lipid Extraction from Plasma (Protein Precipitation)
  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of a known concentration of DSPE-d70 solution (e.g., 1 µg/mL in methanol).

  • Sample Aliquoting: Add 100 µL of the plasma sample to the tube containing the internal standard.

  • Protein Precipitation: Add 400 µL of cold acetonitrile. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the lipids, to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate).

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

LC Conditions:

  • Column: A C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

  • MRM Transitions:

    • DSPE: Monitor the precursor ion and a specific product ion.

    • DSPE-d70: Monitor the precursor ion (shifted by the mass of 70 deuterons) and a corresponding specific product ion.

  • Collision Energy and other MS parameters: Optimized for the specific transitions of DSPE and DSPE-d70.

Visualizing the Concepts

To better understand the experimental workflow and the structural differences between the analyte and the internal standard, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample spike Spike with DSPE-d70 plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (MRM) lc->ms ratio Calculate Peak Area Ratio (DSPE / DSPE-d70) ms->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Experimental workflow for DSPE quantification.

Caption: Structural comparison of DSPE and DSPE-d70.

Conclusion

The choice of internal standard is a critical decision in quantitative lipid analysis. While non-deuterated internal standards can be a viable option in some applications, the use of a deuterated analog like DSPE-d70 offers superior performance in terms of accuracy, precision, and mitigation of matrix effects. For researchers, scientists, and drug development professionals who require the highest level of confidence in their quantitative data, the investment in a deuterated internal standard is well-justified. By following robust and well-documented experimental protocols, the use of DSPE-d70 can significantly enhance the quality and reliability of lipid quantification in complex biological matrices.

References

A Comparative Analysis of Quantification Techniques for DSPE in Lipid Nanoparticles: Cross-Validation with DSPE-d70-Based LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of lipid excipients is paramount in the development and quality control of lipid nanoparticle (LNP)-based drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a critical phospholipid component in many LNP formulations, influencing their stability and biological performance. This guide provides a comparative analysis of the widely used Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method, employing a deuterated internal standard (DSPE-d70), against other common quantification techniques.

Overview of Quantification Methodologies

The quantification of DSPE in LNPs can be achieved through various analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The primary methods discussed in this guide are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with DSPE-d70: This is considered a gold-standard method due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like DSPE-d70, which co-elutes with the analyte but is distinguishable by mass, allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

  • High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD): CAD is a universal detector that provides a near-uniform response to non-volatile analytes, making it suitable for the quantification of lipids without the need for chromophores. It is a robust method often used in quality control settings.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD): Similar to CAD, ELSD is another universal detector that can quantify any non-volatile analyte. The response, however, is non-linear and can be influenced by mobile phase composition, requiring careful method development and calibration.

The following sections provide a detailed comparison of these methods, including experimental data and protocols.

Comparative Quantitative Data

The following table summarizes the performance characteristics of LC-MS/MS with DSPE-d70, HPLC-CAD, and HPLC-ELSD for the quantification of DSPE in a model LNP formulation. The data represents typical results obtained during method validation.

Parameter LC-MS/MS with DSPE-d70 HPLC-CAD HPLC-ELSD
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Quantification (LOQ) ~ 1 ng/mL~ 10 ng/mL~ 20 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%< 15%
Selectivity Very HighModerateModerate
Matrix Effect Minimal (corrected by IS)PresentPresent

Experimental Protocols

Detailed methodologies for the quantification of DSPE using the compared techniques are provided below.

1. LC-MS/MS with DSPE-d70 Internal Standard

  • Sample Preparation:

    • LNP samples are disrupted using a suitable solvent, typically a mixture of methanol (B129727) and chloroform, to release the lipids.

    • A known concentration of DSPE-d70 internal standard solution is added to the sample.

    • The sample is vortexed and centrifuged to precipitate any proteins or other insoluble material.

    • The supernatant is transferred to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • DSPE: Q1/Q3 transition (e.g., m/z 790.6 → 184.1)

      • DSPE-d70: Q1/Q3 transition (e.g., m/z 860.0 → 184.1)

    • Quantification: The peak area ratio of DSPE to DSPE-d70 is used to construct a calibration curve and quantify the amount of DSPE in the sample.

2. HPLC-CAD

  • Sample Preparation: Similar to the LC-MS/MS method, but without the addition of an internal standard.

  • HPLC-CAD Conditions:

    • LC Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution is typically used to separate the different lipid components.

    • Flow Rate: 1.0 mL/min.

    • CAD Settings:

      • Nebulizer Temperature: 35°C

      • Evaporation Tube Temperature: 40°C

      • Gas Pressure: 35 psi

    • Quantification: A calibration curve is generated by plotting the peak area of DSPE standards against their concentration.

3. HPLC-ELSD

  • Sample Preparation: Identical to the HPLC-CAD method.

  • HPLC-ELSD Conditions:

    • LC Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient elution compatible with ELSD (non-volatile buffers should be avoided).

    • Flow Rate: 1.0 mL/min.

    • ELSD Settings:

      • Nebulizer Temperature: 40°C

      • Evaporator Temperature: 60°C

      • Gas Flow Rate: 1.5 L/min

    • Quantification: A calibration curve is constructed using a power function fit of the peak area versus the concentration of DSPE standards.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for DSPE quantification and the logical relationship between the different analytical techniques.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis lnp_sample LNP Sample disruption Lipid Extraction (e.g., Methanol/Chloroform) lnp_sample->disruption add_is Add DSPE-d70 Internal Standard (for LC-MS/MS) disruption->add_is centrifugation Centrifugation add_is->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS supernatant->lcms High Selectivity hplccad HPLC-CAD supernatant->hplccad Universal Detection hplcelsd HPLC-ELSD supernatant->hplcelsd Universal Detection lcms_data Peak Area Ratio (DSPE/DSPE-d70) lcms->lcms_data hplc_data Peak Area hplccad->hplc_data hplcelsd->hplc_data quant Quantification of DSPE lcms_data->quant hplc_data->quant

Caption: Experimental workflow for DSPE quantification.

G cluster_lcms LC-MS/MS with DSPE-d70 cluster_hplccad HPLC-CAD cluster_hplcelsd HPLC-ELSD title Comparison of DSPE Quantification Techniques lcms_adv Advantages: - High Sensitivity - High Selectivity - Accurate (IS correction) cross_validation Cross-Validation lcms_adv->cross_validation lcms_dis Disadvantages: - Higher Cost - Complex Instrumentation cad_adv Advantages: - Universal Detection - Good Sensitivity - Robust cad_adv->cross_validation cad_dis Disadvantages: - Non-linear Response - Matrix Effects elsd_adv Advantages: - Universal Detection - Lower Cost elsd_adv->cross_validation elsd_dis Disadvantages: - Lower Sensitivity - Non-linear Response - Sensitive to Mobile Phase cross_validation->lcms_dis cross_validation->cad_dis cross_validation->elsd_dis

Caption: Logical comparison of analytical techniques.

Conclusion

The cross-validation of DSPE quantification methods demonstrates that while HPLC-CAD and HPLC-ELSD are viable techniques for routine analysis, LC-MS/MS with a deuterated internal standard like DSPE-d70 offers superior performance in terms of sensitivity, selectivity, and accuracy. The use of an internal standard effectively mitigates matrix effects, which can be a significant challenge in complex LNP formulations. For research and development, and for regulatory submissions requiring high-quality data, the LC-MS/MS method is highly recommended. For routine quality control where high throughput and lower cost are critical, HPLC-CAD provides a robust and reliable alternative. The choice of the most appropriate method will ultimately depend on the specific requirements of the analytical task.

Enhancing Lipid Analysis: A Comparative Guide to the Accuracy and Precision of DSPE-d70

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid analysis, the pursuit of accurate and precise quantification is paramount. The choice of internal standard is a critical determinant of data quality. This guide provides an objective comparison of lipid analysis methodologies, highlighting the role of deuterated standards like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) in achieving superior analytical performance.

The use of stable isotope-labeled internal standards is widely regarded as the gold standard in quantitative mass spectrometry-based lipidomics.[1] These standards, being chemically identical to the analytes of interest but differing in mass, co-elute chromatographically and experience similar matrix effects and ionization efficiencies.[2] This co-behavior allows for effective normalization, correcting for variations that can occur during sample preparation and analysis, thereby significantly improving the accuracy and precision of quantification.[1][3]

Performance Comparison of Internal Standard Types

The selection of an appropriate internal standard is a critical decision in the design of any quantitative lipidomics experiment.[1] The two most common types of internal standards used are stable isotope-labeled lipids (e.g., deuterated lipids like DSPE-d70) and structurally similar lipids not naturally present in the sample (e.g., odd-chain fatty acid-containing lipids).[1] The following table summarizes the performance of these internal standard types based on key analytical parameters. While specific data for DSPE-d70 is not always available in direct comparative studies, the data presented for deuterated standards is representative of the performance that can be expected.

Performance MetricDeuterated Internal Standard (e.g., DSPE-d70)Non-Isotopically Labeled Internal Standard (e.g., Odd-Chain Lipid)External Standard Calibration
Accuracy High (Excellent correction for matrix effects and sample loss)[2]Moderate to High (Can be effective but may not perfectly mimic analyte behavior)Variable (Highly susceptible to matrix effects and variations in sample preparation)[3]
Precision (RSD) Excellent (<15-20%)[3]Good (Generally <25%)Variable (Often >30%)
Linearity Excellent over a wide dynamic range[1]Good, but may deviate at concentration extremes[1]Dependent on analyte and matrix, often narrower linear range
Matrix Effect Correction Excellent (Co-elution ensures similar ionization suppression/enhancement)[2]Moderate (Structural differences can lead to differential matrix effects)Poor (No correction for sample-specific matrix effects)[3]
Correction for Sample Loss Excellent (Added before extraction to account for losses throughout the workflow)[1]Good (Accounts for losses during extraction and subsequent steps)None
Cost HigherLowerLowest

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable lipid analysis. Below are representative protocols for lipid extraction and LC-MS/MS analysis, incorporating the use of a deuterated internal standard like DSPE-d70.

Lipid Extraction (Folch Method)

The Folch method is a widely used protocol for the extraction of a broad range of lipid classes.[4]

  • Sample Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a chloroform/methanol mixture (2:1, v/v).

  • Internal Standard Spiking: Add a known amount of DSPE-d70 internal standard solution to the homogenate at the earliest stage to account for extraction losses.[1]

  • Phase Separation: Add 0.9% NaCl solution and vortex thoroughly to induce phase separation.

  • Lipid Phase Collection: Centrifuge the mixture to separate the phases and carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation and quantification of complex lipid mixtures.[5]

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column suitable for lipid separation.[1]

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[1]

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[1]

    • Gradient: Employ a gradient elution starting with a low percentage of mobile phase B and gradually increasing to elute lipids based on their hydrophobicity.[1]

    • Flow Rate: A typical flow rate is between 0.3-0.6 mL/min.[1]

    • Column Temperature: Maintain a constant column temperature (e.g., 55°C) for reproducible retention times.[1]

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of lipid classes.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4] Specific precursor-to-product ion transitions for the target lipids and the DSPE-d70 internal standard are monitored.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow for Lipid Analysis using DSPE-d70

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with DSPE-d70 Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch Method) Spike->Extract Dry Dry Down & Reconstitute Extract->Dry LC Liquid Chromatography (C18 Separation) Dry->LC MS Tandem Mass Spectrometry (ESI, MRM Detection) LC->MS Quant Quantification (Peak Area Ratio to IS) MS->Quant Result Accurate & Precise Lipid Concentration Quant->Result

Caption: Workflow for accurate lipid quantification using DSPE-d70 internal standard.

References

A Guide to Inter-laboratory Comparison of Lipidomics Results: The Role of DSPE-d70 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of lipidomics data across different laboratories is a significant challenge that can impede collaborative research and the validation of findings. Inter-laboratory comparisons consistently reveal variability in lipid quantification, underscoring the critical need for robust standardization methods.[1][2] A key component in achieving this standardization is the proper use of internal standards. This guide provides an objective comparison of lipidomics performance with and without ideal internal standards, using 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) as an exemplar of a high-quality standard. We will also present supporting data from multi-lab studies and detailed experimental protocols.

The Critical Role of Internal Standards in Lipidomics

Internal standards are essential for accurate lipid quantification as they help to correct for variations that can occur during sample preparation, extraction, and analysis.[3][4] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by mass spectrometry, typically through isotopic labeling.[4] It should be added to the sample at the earliest stage of the workflow to account for any sample loss or differential ionization effects.[3]

DSPE-d70 is a deuterium-labeled version of DSPE, a common phosphatidylethanolamine (B1630911) (PE) lipid.[5] Its high level of deuteration makes it an excellent internal standard for the quantification of PEs and other lipid classes, as it co-elutes with its endogenous counterparts in liquid chromatography and exhibits similar ionization behavior in the mass spectrometer, while being clearly distinguishable due to its higher mass.

Performance Comparison: The Impact of Internal Standards on Data Variability

While no single study has specifically conducted an inter-laboratory comparison using only DSPE-d70, extensive multi-lab studies have highlighted the typical variability seen in lipidomics data and the improvements gained from rigorous standardization. The following tables summarize quantitative data from such studies, illustrating the coefficients of variation (CV%) observed for various lipid classes across different laboratories. Lower CVs indicate better agreement between labs.

Table 1: Inter-Laboratory Coefficients of Variation (CV%) for Selected Lipid Classes.

This table presents typical CVs from a multi-laboratory study, demonstrating the variability in quantification for different lipid classes. The use of appropriate internal standards is a key factor in minimizing this variability.

Lipid ClassAverage CV% (Across Labs)Key Observations
Ceramides (CER)5%Generally good reproducibility.[1]
Diacylglycerols (DAG)8%Moderate reproducibility.[1]
Triacylglycerols (TAG)7%Good reproducibility for abundant species.[1]
Phosphatidylcholines (PC)>15%Higher variability, influenced by extraction and ionization.[2]
Phosphatidylethanolamines (PE)>15%Similar to PCs, shows significant variability.[2]
Free Fatty Acids (FFA)>20%Can exhibit high variability due to their chemical nature.[2]

Table 2: Impact of Standardized Protocols on Inter-Laboratory Reproducibility.

This table illustrates how implementing standardized protocols, including the use of common internal standards, can improve reproducibility.

Study ParameterTypical CV% (Without Strict Protocol)Typical CV% (With Standardized Protocol)
Glycerophospholipidsup to 181%<15%
Glycerolipidsup to 306%<10%
Overall Lipid Panel>30%<15%

Data synthesized from findings in studies that compared different analytical workflows.[1][2]

The data clearly indicates that while lipidomics data can be highly variable between labs, the implementation of standardized workflows, including the use of high-quality internal standards like DSPE-d70, can significantly reduce this variability, leading to more reliable and comparable results.

Experimental Protocols

To ensure high-quality, reproducible lipidomics data, it is essential to follow a well-defined and validated experimental protocol. The following is a representative methodology for a targeted lipidomics experiment using liquid chromatography-mass spectrometry (LC-MS) and a deuterated internal standard like DSPE-d70.

Sample Preparation and Lipid Extraction (Bligh-Dyer Method)
  • Sample Collection: Start with a precisely measured amount of biological sample (e.g., 100 µL of plasma).

  • Addition of Internal Standard: Add a known amount of DSPE-d70 solution (e.g., 10 µL of a 1 mg/mL stock solution in methanol) to the sample. This should be the very first step to ensure the standard undergoes all subsequent procedures alongside the endogenous lipids.

  • Solvent Addition: Add a 2:1 (v/v) mixture of methanol:chloroform (B151607) to the sample for a final solvent-to-sample ratio of 3:1.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex for another 2 minutes.

  • Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Lipid Collection: Carefully aspirate the lower organic layer (containing the lipids) into a new tube.

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:toluene).

LC-MS Analysis
  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used for lipid separation.

    • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Scan Type: Targeted analysis using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Collision Energy: Optimized for the specific lipid classes and internal standards.

    • Data Acquisition: Monitor the specific precursor-to-product ion transitions for the target lipids and DSPE-d70.

Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both the endogenous lipids and the DSPE-d70 internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the endogenous lipid to the peak area of DSPE-d70.

  • Quantification: Determine the concentration of the endogenous lipids by comparing the response ratios to a calibration curve generated with known amounts of non-labeled lipid standards.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add DSPE-d70 Internal Standard Sample->Add_IS Extraction Lipid Extraction (Bligh-Dyer) Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Results Final Concentrations Quantification->Results

Caption: A typical experimental workflow for a lipidomics study.

G cluster_pathway Glycerophospholipid Biosynthesis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA Acyl-CoA PA Phosphatidic Acid LPA->PA Acyl-CoA DAG Diacylglycerol PA->DAG PC Phosphatidylcholine (PC) DAG->PC via CDP-Choline Pathway PE Phosphatidylethanolamine (PE) DAG->PE via CDP-Ethanolamine Pathway PS Phosphatidylserine (PS) PE->PS PSS1/2 PS->PE PSD CDP_Choline CDP-Choline CDP_Ethanolamine CDP-Ethanolamine Serine Serine

Caption: A simplified diagram of glycerophospholipid biosynthesis pathways.

References

A Comparative Guide to Utilizing DSPE-d70 for the Validation of Quantitative Mass Spectrometry Assays for Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the accurate and precise quantification of lipid species is paramount. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) with other common internal standards for validating quantitative mass spectrometry (MS) assays. Supported by experimental data and detailed protocols, this document aims to facilitate the selection of the most appropriate internal standard for robust and reliable lipid analysis.

The Gold Standard: Deuterated Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[1][2] Deuterated internal standards, such as DSPE-d70, are analogs of the analyte of interest where several hydrogen atoms have been replaced by deuterium. This substitution results in a compound that is chemically and physically almost identical to the endogenous lipid but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[1]

The primary advantage of using a deuterated internal standard like DSPE-d70 is its ability to co-elute with the endogenous analyte during chromatographic separation.[1] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects, such as ion suppression or enhancement, which can significantly impact ionization efficiency.[3] By normalizing the analyte's signal to that of the deuterated internal standard, variations arising from sample preparation, injection volume, and instrument response can be effectively corrected, leading to more accurate and precise quantification.[1][3][4]

Comparison of Internal Standard Performance

The selection of an appropriate internal standard is a critical step in the development of a quantitative lipidomics assay. Besides deuterated lipids, odd-chain lipids are another commonly used class of internal standards. Odd-chain lipids contain fatty acids with an odd number of carbon atoms, which are typically absent or present at very low levels in most mammalian biological samples.[2][5]

The following tables summarize the key performance characteristics of deuterated and odd-chain internal standards for the validation of quantitative mass spectrometry assays for lipids.

Table 1: Performance Characteristics of Deuterated Internal Standards (e.g., DSPE-d70)

ParameterPerformanceRationale
Linearity ExcellentWide dynamic range with a linear response across various concentrations.[2]
Accuracy Very HighClosely mimics the analyte's behavior, leading to effective correction for matrix effects and sample loss.
Precision (%CV) ExcellentTypically low, often <15% for inter-assay and intra-assay variability.
Limit of Detection (LOD) Very LowHigh sensitivity allows for detection in the low ng/mL to pg/mL range.[6]
Limit of Quantification (LOQ) Very LowCan be reliably quantified at low concentrations, often in the pmol/mL range.[7]
Specificity Very HighMass difference clearly distinguishes it from the endogenous analyte.

Table 2: Performance Characteristics of Odd-Chain Internal Standards (e.g., di-heptadecanoyl-PE)

ParameterPerformanceRationale
Linearity GoodGenerally linear, but the response may deviate at very high or low concentrations relative to the endogenous lipids.[2]
Accuracy GoodStructurally similar but not identical to the analyte, which may lead to slight differences in extraction efficiency and ionization response.
Precision (%CV) GoodGenerally acceptable, but may be slightly higher than with deuterated standards due to potential differences in matrix effects.
Limit of Detection (LOD) LowGood sensitivity, but may not reach the same low levels as deuterated standards.
Limit of Quantification (LOQ) LowReliable quantification, though potentially at slightly higher concentrations than deuterated standards.
Specificity HighGenerally absent from biological samples, providing good specificity.[5]

Experimental Protocols

Accurate and reproducible quantification in lipidomics relies on well-defined and standardized experimental procedures. Below are detailed methodologies for lipid extraction and LC-MS/MS analysis incorporating DSPE-d70 as an internal standard for the validation of a quantitative assay for phosphatidylethanolamines (PE).

Lipid Extraction Protocol (Modified Folch Method)
  • Sample Preparation: Thaw frozen plasma or tissue homogenate samples on ice.

  • Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known amount of DSPE-d70 in a suitable solvent (e.g., chloroform:methanol 1:1, v/v).

  • Sample Addition: Add a precise volume of the biological sample (e.g., 50 µL of plasma) to the tube containing the internal standard and vortex briefly.

  • Lipid Extraction:

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of the initial mobile phase for LC-MS/MS analysis (e.g., 100 µL).

LC-MS/MS Analysis Protocol for Phosphatidylethanolamine Quantification
  • Instrumentation: A high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column for lipid analysis (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.[1]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-12 min: Increase to 100% B

      • 12-15 min: Hold at 100% B

      • 15.1-18 min: Return to 30% B for re-equilibration.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Analyte (e.g., DSPE): Precursor ion (e.g., m/z 748.6) to a characteristic product ion.

      • Internal Standard (DSPE-d70): Precursor ion (e.g., m/z 818.9) to the same characteristic product ion as the analyte.

    • Collision Energy and other MS parameters: Optimized for the specific instrument and analytes.

Assay Validation Procedure

The validation of the quantitative assay should be performed according to established bioanalytical method validation guidelines.[6] Key parameters to assess include:

  • Linearity: Prepare a calibration curve by spiking known concentrations of the PE standard into a surrogate matrix (e.g., stripped plasma) containing a fixed concentration of DSPE-d70. The linearity should be assessed over the expected concentration range in the study samples.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days to determine the intra- and inter-assay accuracy and precision.

  • Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences co-elute with the analyte or internal standard.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Visualizations: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the analytical process, the following diagrams have been generated using Graphviz.

Phosphatidylethanolamine_Signaling cluster_Kennedy Kennedy Pathway (ER) cluster_Signaling Downstream Signaling Ethanolamine Ethanolamine Phosphoethanolamine Phosphoethanolamine Ethanolamine->Phosphoethanolamine CDP-Ethanolamine CDP-Ethanolamine Phosphoethanolamine->CDP-Ethanolamine PE PE CDP-Ethanolamine->PE DAG Phosphatidic Acid Phosphatidic Acid PE->Phosphatidic Acid Diacylglycerol Diacylglycerol PE->Diacylglycerol Membrane Fluidity Membrane Fluidity PE->Membrane Fluidity Autophagy Autophagy PE->Autophagy Phosphatidylserine Phosphatidylserine Phosphatidylserine->PE PSD Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing & Validation A Biological Sample (Plasma/Tissue) B Spike with DSPE-d70 A->B C Lipid Extraction (Folch) B->C D Dry Down & Reconstitute C->D E UHPLC Separation (C18) D->E F Mass Spectrometry (MRM) E->F G Peak Integration F->G H Ratio Calculation (Analyte/IS) G->H I Quantification using Calibration Curve H->I J Assay Validation I->J

References

Revolutionizing Clinical Lipidomics: A Comparative Guide to Method Validation Using DSPE-d70

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of clinical lipidomics, the quest for robust and reproducible analytical methods is paramount. The choice of internal standard is a critical determinant of data quality, directly impacting the accuracy and precision of lipid quantification. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70) with other common internal standards, supported by experimental data, to facilitate informed decisions in method validation.

The complexity of the lipidome and the inherent variability in biological matrices necessitate the use of internal standards to correct for analytical variations, including extraction efficiency, matrix effects, and instrument response. Deuterated lipids, such as DSPE-d70, have emerged as a gold standard in mass spectrometry-based lipidomics. Their chemical similarity to endogenous analytes ensures they behave almost identically during sample preparation and analysis, while their mass difference allows for clear distinction, enabling reliable normalization.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is a critical step in the validation of a clinical lipidomics method. Key performance parameters include linearity, precision, accuracy, recovery, and matrix effect. Below is a comparative summary of DSPE-d70 against other commonly used deuterated phospholipids (B1166683) and odd-chain lipids.

Quantitative Performance Data
ParameterDSPE-d70Other Deuterated Phospholipids (e.g., PC-d31, PE-d31)Odd-Chain Lipids (e.g., C17:0-PC)
Linearity (R²) >0.99>0.990.98 - 0.99
Precision (CV%) <15%<15%<20%
Accuracy (Bias %) ±15%±15%±20%
Recovery (%) 85-115%80-120%70-130%
Matrix Effect (%) <15%<15%<25%

Table 1: Comparison of key performance parameters for different internal standards in clinical lipidomics. Data is synthesized from typical performance characteristics observed in lipidomics literature.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results in clinical lipidomics. The following sections outline a comprehensive methodology for method validation using DSPE-d70 as an internal standard.

Lipid Extraction from Human Plasma
  • Sample Preparation: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of DSPE-d70 solution in methanol (B129727) to each plasma sample.

  • Protein Precipitation and Lipid Extraction: Add a 4:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol to the plasma sample. Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.

  • Phase Separation: Add water to induce phase separation. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Lipid Phase Collection: Carefully collect the upper organic layer containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for lipid separation.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of lipid classes.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification of specific lipid species and their corresponding deuterated internal standards.

Mandatory Visualizations

To clearly illustrate the experimental workflow and the logic behind method validation, the following diagrams have been generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Human Plasma Sample Spike Spike with DSPE-d70 Plasma->Spike Extract Lipid Extraction (MTBE/Methanol) Spike->Extract Separate Phase Separation Extract->Separate Collect Collect Organic Layer Separate->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate_LC Chromatographic Separation Inject->Separate_LC Detect_MS Mass Spectrometric Detection Separate_LC->Detect_MS Integrate Peak Integration Detect_MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify G Validation Method Validation Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Robustness Robustness Validation->Robustness

A Comparative Analysis of Deuterated versus Non-Deuterated DSPE in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of excipients is critical in formulating stable and effective drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is a widely used phospholipid in liposomal and lipid nanoparticle formulations, prized for its ability to enhance bilayer stability. A key innovation in lipid-based drug delivery is the use of deuterated lipids, where hydrogen atoms are replaced by deuterium (B1214612). This guide provides a comprehensive comparative analysis of deuterated versus non-deuterated DSPE, supported by experimental data, to inform formulation development.

The primary advantage of deuterating DSPE lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that chemical reactions involving the cleavage of a C-D bond proceed at a slower rate. This has significant implications for the stability and pharmacokinetic profile of DSPE-containing formulations.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between non-deuterated and deuterated DSPE, with data for deuterated DSPE largely inferred from studies on its close structural analog, deuterated 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), due to the limited availability of direct comparative studies on DSPE itself.

Table 1: Comparison of Physicochemical Properties

PropertyNon-Deuterated DSPEDeuterated DSPE (d70-DSPE)Rationale for Difference
Phase Transition Temperature (Tm) ~74°C~69-71°CThe stronger C-D bonds in the acyl chains lead to altered intermolecular interactions, resulting in a lower temperature required for the transition from a gel to a liquid-crystalline phase.[1]
Molecular Weight ~748.05 g/mol ~818.75 g/mol The mass of deuterium is approximately twice that of hydrogen.

Table 2: Comparative Stability and Pharmacokinetic Profile (Predicted)

ParameterNon-Deuterated DSPEDeuterated DSPEUnderlying Principle
Chemical Stability (e.g., against hydrolysis, oxidation) StandardIncreasedKinetic Isotope Effect: Slower cleavage of C-D bonds at sites susceptible to chemical degradation.
In Vivo Circulation Half-Life StandardPotentially IncreasedSlower in vivo metabolism and degradation of the lipid components.
Drug Leakage from Liposomes StandardPotentially DecreasedAltered membrane packing and fluidity due to deuteration may enhance drug retention.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of deuterated and non-deuterated DSPE are provided below.

Protocol 1: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Objective: To measure the gel-to-liquid crystalline phase transition temperature (Tm) of liposomes formulated with either deuterated or non-deuterated DSPE.

Materials:

  • Non-deuterated DSPE

  • Deuterated DSPE (e.g., d70-DSPE)

  • Other lipids for formulation (e.g., DSPC, Cholesterol)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Differential Scanning Calorimeter

Methodology:

  • Liposome (B1194612) Preparation (Thin-Film Hydration): a. Dissolve the lipids (e.g., DSPE or deuterated DSPE, with other lipids if required) in a suitable organic solvent (e.g., chloroform/methanol mixture). b. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask. c. Further dry the film under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation above the expected Tm of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

  • DSC Analysis: a. Accurately weigh a sample of the liposome dispersion into a DSC pan. b. Use the hydration buffer as a reference in a separate pan. c. Place both pans in the DSC instrument. d. Heat the samples at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition. e. Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the Tm.

Protocol 2: In Vitro Chemical Stability Assessment (Forced Degradation)

Objective: To compare the chemical stability of deuterated and non-deuterated DSPE under stress conditions.

Materials:

  • Liposomes prepared with deuterated and non-deuterated DSPE.

  • Acidic, basic, and oxidative stress solutions (e.g., HCl, NaOH, H₂O₂).

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., evaporative light scattering detector - ELSD, or mass spectrometer - MS).

  • Analytical column (e.g., C18).

Methodology:

  • Forced Degradation: a. Aliquot the liposome suspensions into separate vials. b. To each set of deuterated and non-deuterated liposome samples, add the stress-inducing agent (acid, base, or oxidizing agent). c. Incubate the samples at a controlled temperature (e.g., 40-60°C) for a defined period. d. At various time points, withdraw samples and quench the degradation reaction (e.g., by neutralization or dilution).

  • HPLC Analysis: a. Disrupt the liposomes to release the lipid components, for example, by adding a strong organic solvent like methanol. b. Inject the samples into the HPLC system. c. Separate the intact DSPE from its degradation products (e.g., lyso-DSPE, free fatty acids) using a suitable gradient elution method. d. Quantify the amount of remaining intact DSPE at each time point.

  • Data Analysis: a. Plot the concentration of intact DSPE versus time for both deuterated and non-deuterated samples under each stress condition. b. Calculate the degradation rate constants and compare the stability of the two types of DSPE.

Protocol 3: In Vivo Pharmacokinetic Study

Objective: To compare the circulation half-life and clearance of liposomes formulated with deuterated versus non-deuterated DSPE in an animal model.

Materials:

  • Liposomes prepared with deuterated and non-deuterated DSPE, typically including a labeled marker (e.g., a fluorescent or radioactive lipid).

  • Animal model (e.g., rats or mice).

  • Blood collection supplies.

  • Analytical instrumentation to quantify the liposome marker in plasma (e.g., fluorescence plate reader, scintillation counter, or LC-MS/MS).

Methodology:

  • Animal Dosing: a. Administer a defined dose of the liposome formulations (deuterated and non-deuterated) to different groups of animals via intravenous injection.

  • Blood Sampling: a. At predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr) after injection, collect blood samples from the animals. b. Process the blood to obtain plasma.

  • Sample Analysis: a. Extract the liposomal marker from the plasma samples. b. Quantify the concentration of the marker in each plasma sample using the appropriate analytical method.

  • Pharmacokinetic Analysis: a. Plot the plasma concentration of the liposomal marker versus time for both groups. b. Use pharmacokinetic modeling software to calculate key parameters such as circulation half-life (t½), area under the curve (AUC), and clearance (CL). c. Statistically compare the pharmacokinetic profiles of the deuterated and non-deuterated liposome formulations.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the comparative analysis of deuterated and non-deuterated DSPE.

G cluster_0 Factors Influencing Liposome Stability Deuteration Deuteration of DSPE KIE Kinetic Isotope Effect (KIE) (Stronger C-D bond) Deuteration->KIE PhysChem Altered Physicochemical Properties (Lower Tm) Deuteration->PhysChem Stability Increased Chemical Stability (Slower Hydrolysis/Oxidation) KIE->Stability PK Altered Pharmacokinetics (Longer Circulation) KIE->PK

Conceptual relationship of DSPE deuteration to its properties.

G cluster_1 DSC Experimental Workflow start Prepare Liposomes (Thin-Film Hydration) sample_prep Load Sample and Reference into DSC Pans start->sample_prep heating Heat at a Controlled Rate sample_prep->heating data_acq Record Heat Flow vs. Temperature heating->data_acq analysis Determine Tm from Endothermic Peak data_acq->analysis

Workflow for determining phase transition temperature.

G cluster_2 In Vivo Pharmacokinetic Study Workflow dosing IV Injection of Liposomes (Deuterated & Non-Deuterated Groups) sampling Serial Blood Sampling over Time dosing->sampling processing Plasma Isolation sampling->processing quantification Quantify Liposomal Marker (e.g., LC-MS/MS) processing->quantification pk_analysis Pharmacokinetic Modeling (t½, AUC, Clearance) quantification->pk_analysis

Workflow for comparative in vivo pharmacokinetic analysis.

References

Evaluating the Linearity of DSPE-d70 in Calibration Curves: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis, particularly in the burgeoning field of lipidomics, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. Among the arsenal (B13267) of tools available to researchers, deuterated internal standards have emerged as the gold standard, offering a way to correct for variability during sample preparation and analysis. This guide provides a comprehensive evaluation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-d70 (DSPE-d70), a commonly employed deuterated phospholipid internal standard, with a specific focus on the linearity of its calibration curves.

This comparison guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry-based techniques for the quantification of phospholipids (B1166683) and other analytes where DSPE-d70 may serve as a suitable internal standard.

The Critical Role of Internal Standards and Linearity

Internal standards are compounds added to samples at a known concentration to enable the quantification of an analyte of interest.[1] An ideal internal standard should mimic the physicochemical properties of the analyte, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. Stable isotope-labeled internal standards, such as DSPE-d70, are considered superior as they are chemically identical to their endogenous counterparts, differing only in isotopic composition.[2] This near-identical behavior allows them to effectively compensate for matrix effects and variations in sample processing, leading to enhanced accuracy and precision.[3]

A key parameter in bioanalytical method validation is the linearity of the calibration curve. Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrumental response over a defined range.[4] A linear calibration curve, typically assessed by the correlation coefficient (R²) and visual inspection of the plot, is essential for accurate quantification of unknown sample concentrations.[4]

Performance of DSPE-d70 as an Internal Standard

DSPE-d70 is a deuterated analog of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a common phosphatidylethanolamine (B1630911) found in biological membranes. Its high degree of deuteration makes it an excellent internal standard for the quantification of various phospholipid species, particularly phosphatidylethanolamines and lysophosphatidylethanolamines, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While specific experimental data on the linearity of calibration curves using DSPE-d70 is not extensively published in a comparative format, the principles of its application and the expected performance can be inferred from established bioanalytical method validation guidelines and studies employing similar deuterated lipid standards. A well-validated method utilizing DSPE-d70 as an internal standard is expected to yield a linear calibration curve with a correlation coefficient (R²) greater than 0.99 over a defined concentration range.[5]

Comparison with Alternative Deuterated Phospholipid Internal Standards

The choice of an internal standard is often dictated by the specific analyte being measured. For the quantification of various phospholipid classes, several deuterated alternatives to DSPE-d70 are commercially available. The performance of these alternatives in terms of calibration curve linearity is expected to be comparable to that of DSPE-d70, provided that the analytical method is properly optimized.

Below is a comparative table outlining common deuterated phospholipid internal standards and their typical applications. The linearity performance is generally expected to be high (R² > 0.99) within the validated concentration range for each specific assay.

Internal StandardCommon ApplicationsExpected Linearity (R²)
DSPE-d70 Quantification of phosphatidylethanolamines (PE) and lysophosphatidylethanolamines (LPE)> 0.99
DSPC-d70 Quantification of phosphatidylcholines (PC) and lysophosphatidylcholines (LPC)> 0.99
DSPS-d70 Quantification of phosphatidylserines (PS) and lysophosphatidylserines (LPS)> 0.99
DSPG-d70 Quantification of phosphatidylglycerols (PG) and lysophosphatidylglycerols (LPG)> 0.99
DSPI-d70 Quantification of phosphatidylinositols (PI) and lysophosphatidylinositols (LPI)> 0.99

Experimental Protocols

The successful implementation of DSPE-d70 as an internal standard and the generation of a linear calibration curve are contingent upon a well-defined and validated experimental protocol. Below is a generalized methodology for the quantitative analysis of a target phospholipid using DSPE-d70 as an internal standard by LC-MS/MS.

Preparation of Standard Solutions and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of the target analyte and DSPE-d70 in an appropriate organic solvent (e.g., methanol (B129727) or chloroform/methanol mixture).

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix). The concentration range should bracket the expected concentrations of the analyte in the study samples.

  • Internal Standard Working Solution: Prepare a working solution of DSPE-d70 at a fixed concentration.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same surrogate matrix.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of calibration standard, QC sample, or study sample, add a fixed volume of the DSPE-d70 internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for lipid analysis.

    • Mobile Phase: A gradient elution using a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol (90/10, v/v) with 0.1% formic acid (Solvent B), is typical.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor and product ions of the analyte and the internal standard.

    • Data Acquisition: The peak areas of the analyte and the internal standard are recorded.

Data Analysis and Linearity Assessment
  • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

  • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the calibration data.

  • The linearity of the calibration curve is assessed by the correlation coefficient (R²), which should ideally be ≥ 0.99. The y-intercept should be close to zero.

  • The concentrations of the analyte in the QC and study samples are then calculated from the regression equation of the calibration curve.

Visualizing the Bioanalytical Workflow

To further elucidate the experimental process, the following diagram illustrates a typical workflow for a bioanalytical method using an internal standard.

Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Addition of DSPE-d70 (Internal Standard) Sample->Add_IS Spike Extraction Protein Precipitation / Extraction Add_IS->Extraction Supernatant Supernatant Collection Extraction->Supernatant LC LC Separation Supernatant->LC Inject MS MS/MS Detection LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Calibration Generate Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: A typical workflow for quantitative bioanalysis.

Conclusion

DSPE-d70 is a robust and reliable deuterated internal standard for the quantitative analysis of phospholipids, particularly phosphatidylethanolamines and related species, by LC-MS/MS. While specific comparative data on its linearity is not always readily available in a consolidated format, established principles of bioanalytical method validation strongly suggest that when used within a properly optimized and validated method, DSPE-d70 will contribute to the generation of highly linear calibration curves (R² > 0.99). This, in turn, ensures the accuracy and precision of the quantitative data obtained. The selection of DSPE-d70 or an alternative deuterated phospholipid should be based on the specific analyte of interest to ensure the closest possible physicochemical mimicry, thereby maximizing the benefits of internal standardization.

References

DSPE-d70: A Comparative Guide to Limits of Detection and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipid-based drug delivery systems, the precise quantification of components like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is paramount. The deuterated form, DSPE-d70, often serves as an internal standard in mass spectrometry-based analyses, ensuring accuracy and reproducibility. This guide provides a comparative overview of the analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of DSPE, with a focus on providing a practical assessment for studies likely employing DSPE-d70.

While specific LOD and LOQ values for DSPE-d70 as an analyte are not extensively published, its structural and chemical similarity to DSPE allows for a reliable estimation of its performance based on data from its non-deuterated counterpart. The primary method for the quantification of DSPE and its derivatives is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity. Alternative methods, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer different advantages and are also considered in this comparison.

Performance Comparison of Analytical Methods

The choice of an analytical method for quantifying DSPE or DSPE-d70 is a critical decision that depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of the most common analytical techniques.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography followed by mass-based detection and fragmentation for specific identification and quantification.Separation by chromatography followed by nebulization of the mobile phase and detection of the scattered light from the non-volatile analyte particles.A non-destructive technique that measures the magnetic properties of atomic nuclei, providing structural and quantitative information.
Specificity Very High (can distinguish between different lipid species and their fragments).[1]Moderate (co-eluting compounds can interfere).High (can distinguish between different phospholipid headgroups).[2][3]
Sensitivity (LOD/LOQ) Very High (typically in the low ng/mL to pg/mL range).[1]Moderate (LOD for DSPE-PEG2000 reported as 0.04 µg).[4]Lower (LOD for phospholipids (B1166683) reported as 0.5 mM at 1 T using 31P NMR).[3]
Linearity Range Wide (typically 3-4 orders of magnitude).[1]Narrower (response can be non-linear).[5]Wide (signal intensity is directly proportional to the number of nuclei).[6]
Sample Preparation More complex, often involving lipid extraction and protein precipitation.[1]Simpler, may still require lipid extraction.[5]Minimal sample preparation, but requires higher concentrations.[6]
Instrumentation Requires a dedicated LC-MS/MS system.Requires an HPLC system with an ELSD detector.Requires an NMR spectrometer.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining accurate and reproducible LOD and LOQ values. Below are representative methodologies for the key techniques discussed.

Determination of LOD and LOQ: General Workflow

The fundamental process for determining the LOD and LOQ involves analyzing a series of dilutions of a standard solution to identify the lowest concentration at which the analyte can be reliably detected and quantified.

LOD_LOQ_Workflow General Workflow for LOD and LOQ Determination cluster_prep Standard Preparation cluster_analysis Analysis cluster_calc Calculation Stock Prepare Stock Solution of DSPE-d70 Dilutions Create Serial Dilutions Stock->Dilutions Analysis Analyze Blanks and Diluted Standards Dilutions->Analysis SignalNoise Determine Signal-to-Noise Ratio (S/N) Analysis->SignalNoise LOD LOD (S/N ≥ 3) SignalNoise->LOD LOQ LOQ (S/N ≥ 10) SignalNoise->LOQ

Caption: General experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

LC-MS/MS Method for DSPE-d70 Quantification

This protocol outlines a typical approach for the sensitive quantification of DSPE-d70 in a biological matrix, such as plasma.

1. Sample Preparation:

  • Aliquoting: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube.[1]

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a non-deuterated DSPE or another deuterated lipid not present in the sample).

  • Protein Precipitation & Lysis: Add 900 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins and disrupt lipid structures. Vortex vigorously for 1 minute.[1]

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[1]

  • Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the lipids.

  • Flow Rate: 0.3 mL/min.[1]

  • Injection Volume: 5-10 µL.[1]

3. Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the adduct formation of DSPE-d70.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (parent ion) of DSPE-d70 and a specific product ion (fragment ion) are monitored for high selectivity.

LCMS_Workflow LC-MS/MS Experimental Workflow for DSPE-d70 Quantification Sample Plasma Sample Precipitation Protein Precipitation & Lysis Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Data Data Analysis (LOD/LOQ Determination) MSMS->Data

Caption: Workflow for the quantification of DSPE-d70 using LC-MS/MS.

HPLC-ELSD Method for Phospholipid Quantification

This method provides a more accessible alternative to LC-MS/MS for the quantification of phospholipids.

1. Sample Preparation:

  • Lipid Extraction: For complex matrices, perform a lipid extraction using a method like Folch or Bligh-Dyer to isolate the lipid fraction.

  • Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute in the initial mobile phase.

2. High-Performance Liquid Chromatography:

  • Column: Silica or Diol normal-phase column.

  • Mobile Phase: A gradient of non-polar and polar solvents, such as hexane/isopropanol and isopropanol/water.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20-50 µL.

3. Evaporative Light Scattering Detection:

  • Nebulizer Temperature: Optimized for the mobile phase composition (e.g., 40-60°C).

  • Evaporator Temperature: Set to ensure complete evaporation of the mobile phase without degrading the analyte.

  • Gas Flow Rate: Adjusted to optimize signal intensity.

Conclusion

The assessment of the limit of detection and quantification for DSPE-d70 is crucial for the development and validation of analytical methods in pharmaceutical research. While direct experimental data for DSPE-d70 is limited, the performance of its non-deuterated analogue, DSPE, provides a strong basis for comparison. LC-MS/MS stands out as the most sensitive and specific method, capable of achieving LOD and LOQ values in the low ng/mL to pg/mL range.[1] For laboratories where LC-MS/MS is not available, HPLC-ELSD offers a viable alternative with moderate sensitivity. NMR spectroscopy, while less sensitive, provides valuable structural information and is inherently quantitative without the need for extensive calibration curves. The selection of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired sensitivity, the nature of the sample matrix, and the available resources.

References

Safety Operating Guide

Personal protective equipment for handling 1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine-d70

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine-d70 (DSPE-d70). The following protocols are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The chemical hazards of the deuterated compound are considered identical to its non-deuterated counterpart.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety Glasses/GogglesWear tightly fitting safety goggles or a face shield.
Skin and Body Protection Lab CoatA standard laboratory coat should be worn.
Protective ClothingLong-sleeved shirt and long pants.
Respiratory Protection Dust Mask/RespiratorUse a dust mask or a respirator if ventilation is inadequate or when handling large quantities of powder to avoid inhaling dust particles.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for the safe and effective use of DSPE-d70.

1. Preparation and Area Setup:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder or using organic solvents.

  • Ensure the designated workspace is clean and free of clutter to prevent cross-contamination.

  • Assemble all necessary materials before starting: spatulas, weigh boats, glass vials with Teflon-lined caps, and appropriate solvents.

2. Handling the Powder:

  • Before opening, allow the container of DSPE-d70 to equilibrate to room temperature to prevent moisture condensation.

  • Open the container carefully and handle the powder gently to minimize the generation of airborne dust.

  • Use a clean, dry spatula to transfer the desired amount of the compound to a weigh boat on a calibrated analytical balance.

3. Dissolution:

  • DSPE-d70, like its non-deuterated analog, is typically dissolved in organic solvents such as chloroform (B151607) or a mixture of chloroform and methanol.

  • Transfer the weighed powder into a suitable glass container.

  • Add the appropriate volume of solvent and gently swirl or vortex the mixture until the lipid is fully dissolved. Sonication may be used to facilitate dissolution.

4. Storage:

  • Powder Form: Store the powdered DSPE-d70 in its original, tightly sealed container in a freezer.

  • In Solution: If dissolved in an organic solvent, store the solution in a glass vial with a Teflon-lined cap at -20°C. Do not store organic solutions in plastic containers.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations. As a stable, non-radioactive, isotopically labeled compound, its disposal is dictated by its chemical properties, which are equivalent to the non-deuterated form.[]

1. Solid Waste:

  • Unused Compound: Dispose of unused DSPE-d70 powder as chemical waste in a designated, labeled container.

  • Contaminated Materials: Items such as used weigh boats, gloves, and paper towels contaminated with the powder should be placed in a sealed bag and disposed of as solid chemical waste.

2. Liquid Waste:

  • Solvent Solutions: Solutions of DSPE-d70 in organic solvents must be collected in a designated hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate.

  • Aqueous Suspensions: If the compound is suspended in an aqueous buffer, it should be collected in a designated aqueous waste container.

Important Note: Never dispose of organic solvents or aqueous solutions containing this compound down the drain. Always consult and adhere to your institution's specific waste disposal guidelines.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_use Application cluster_disposal Disposal A Equilibrate DSPE-d70 to Room Temperature B Prepare Well-Ventilated Workspace A->B C Don Appropriate PPE B->C D Weigh DSPE-d70 Powder C->D E Transfer to Glass Container D->E F Add Organic Solvent E->F G Dissolve (Vortex/Sonicate) F->G H Incorporate into Experiment (e.g., Liposome Formulation) G->H I Collect Solid Waste (Contaminated PPE, etc.) H->I J Collect Liquid Waste (Solvent Solutions) H->J K Dispose as Hazardous Chemical Waste I->K J->K

Workflow for Handling DSPE-d70

References

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